Cyclobut-2-en-1-ol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
113747-67-4 |
|---|---|
Molecular Formula |
C4H6O |
Molecular Weight |
70.09 g/mol |
IUPAC Name |
cyclobut-2-en-1-ol |
InChI |
InChI=1S/C4H6O/c5-4-2-1-3-4/h1-2,4-5H,3H2 |
InChI Key |
VFOIXRFJKNUPPD-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC1O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of Cyclobut-2-en-1-ol from Cyclobutanone
For Researchers, Scientists, and Drug Development Professionals
This technical guide details a robust and efficient three-step synthesis of the versatile building block, cyclobut-2-en-1-ol, commencing from the readily available starting material, cyclobutanone (B123998). This synthetic route involves an initial α-bromination of cyclobutanone, followed by a chemoselective reduction of the resulting α-bromoketone to the corresponding bromohydrin, and culminating in a base-induced elimination to yield the target allylic alcohol. This guide provides detailed experimental protocols, comprehensive data summaries, and visual representations of the synthetic pathway and experimental workflows to aid in the successful replication and understanding of this important transformation.
Synthetic Strategy Overview
The conversion of cyclobutanone to this compound is strategically achieved through the introduction of a double bond via an elimination reaction. A common and effective method to achieve this is through the dehydrohalogenation of a halo-alcohol. This necessitates the initial functionalization of the cyclobutanone ring. The chosen synthetic pathway is outlined below:
-
α-Bromination of Cyclobutanone: Introduction of a bromine atom at the α-position to the carbonyl group to form 2-bromocyclobutanone (B185203). This is a crucial step for subsequent functional group manipulations.
-
Reduction of 2-Bromocyclobutanone: Selective reduction of the ketone functionality in the presence of the bromo group to yield 2-bromocyclobutanol. Sodium borohydride (B1222165) is a suitable reagent for this transformation due to its mild nature.
-
Elimination of Hydrogen Bromide: Base-induced elimination of HBr from 2-bromocyclobutanol to generate the desired double bond, affording this compound. A sterically hindered base like potassium tert-butoxide is employed to favor the elimination pathway.
Caption: Overall synthetic pathway for the conversion of cyclobutanone to this compound.
Experimental Protocols
Step 1: Synthesis of 2-Bromocyclobutanone
The α-bromination of cyclobutanone is achieved under acidic conditions to promote enolization, which is the reactive species towards the electrophilic bromine.
Materials:
-
Cyclobutanone
-
Bromine (Br₂)
-
Hydrobromic acid (HBr, 48% aqueous solution)
-
Chloroform (B151607) (CHCl₃)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve cyclobutanone (1.0 eq) in chloroform.
-
Add a catalytic amount of 48% aqueous hydrobromic acid to the solution.
-
Cool the mixture in an ice bath.
-
Slowly add a solution of bromine (1.0 eq) in chloroform from the dropping funnel with vigorous stirring. Maintain the temperature below 10 °C during the addition.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.
-
Quench the reaction by carefully adding saturated aqueous sodium bicarbonate solution until the effervescence ceases.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to afford crude 2-bromocyclobutanone, which can be purified by vacuum distillation.
Step 2: Synthesis of 2-Bromocyclobutanol
The selective reduction of the carbonyl group in 2-bromocyclobutanone is performed using sodium borohydride in an alcoholic solvent.
Materials:
-
2-Bromocyclobutanone
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (MeOH)
-
Deionized water
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve 2-bromocyclobutanone (1.0 eq) in methanol.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. Control the rate of addition to maintain the temperature below 5 °C.
-
After the addition is complete, continue stirring the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether (3 x volumes).
-
Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure to yield 2-bromocyclobutanol as a mixture of cis and trans isomers. The crude product can be used in the next step without further purification.
Step 3: Synthesis of this compound
The final step involves the elimination of hydrogen bromide from 2-bromocyclobutanol using a strong, sterically hindered base to promote the formation of the alkene.
Materials:
-
2-Bromocyclobutanol
-
Potassium tert-butoxide (KOtBu)
-
Anhydrous tert-butanol (B103910) (t-BuOH)
-
Deionized water
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask with a reflux condenser and nitrogen inlet
-
Magnetic stirrer
-
Heating mantle
-
Separatory funnel
-
Distillation apparatus
Procedure:
-
In a dry round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add anhydrous tert-butanol.
-
Add potassium tert-butoxide (1.5 eq) to the solvent and stir to dissolve.
-
Add a solution of 2-bromocyclobutanol (1.0 eq) in a small amount of anhydrous tert-butanol to the base solution at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Cool the reaction mixture to room temperature and add pentane.
-
Wash the organic mixture with water and then with brine in a separatory funnel.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter the drying agent and carefully remove the pentane by distillation at atmospheric pressure.
-
The crude this compound can be purified by fractional distillation.
Caption: Experimental workflow for the three-step synthesis of this compound.
Data Presentation
The following tables summarize the key quantitative data for the starting material, intermediates, and the final product.
Table 1: Physical and Chemical Properties
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Boiling Point (°C) |
| Cyclobutanone | C₄H₆O | 70.09 | Colorless liquid | 98-100 |
| 2-Bromocyclobutanone | C₄H₅BrO | 148.99 | Colorless to pale yellow liquid | 65-67 (15 mmHg) |
| 2-Bromocyclobutanol | C₄H₇BrO | 151.00 | Colorless oil | - |
| This compound | C₄H₆O | 70.09 | Colorless liquid | 122-124 |
Table 2: Reaction Yields
| Reaction Step | Product | Typical Yield (%) |
| 1. α-Bromination | 2-Bromocyclobutanone | 75-85 |
| 2. Reduction | 2-Bromocyclobutanol | 80-90 |
| 3. Elimination | This compound | 60-70 |
Table 3: Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | IR (ν, cm⁻¹) |
| Cyclobutanone | 3.05 (t, 4H), 2.00 (quint, 2H) | 210.8 (C=O), 47.9 (CH₂), 13.2 (CH₂) | 1780 (C=O, strong) |
| 2-Bromocyclobutanone | 4.8-4.6 (m, 1H), 3.4-3.0 (m, 2H), 2.8-2.4 (m, 2H) | 202.1 (C=O), 52.3 (CHBr), 45.1 (CH₂), 28.7 (CH₂) | 1795 (C=O, strong) |
| 2-Bromocyclobutanol | ~4.5 (m, 1H, CHBr), ~4.2 (m, 1H, CHOH), ~2.5-1.8 (m, 4H, CH₂) | ~70 (CHOH), ~55 (CHBr), ~30 (CH₂), ~25 (CH₂) | 3400 (O-H, broad), 1050 (C-O) |
| This compound | 6.1-5.9 (m, 2H, CH=CH), 4.8 (m, 1H, CHOH), 2.8-2.6 (m, 1H, CH₂), 2.0-1.8 (m, 1H, CH₂) | 135.2 (CH=), 128.9 (CH=), 68.5 (CHOH), 31.2 (CH₂) | 3350 (O-H, broad), 3040 (C-H, sp²), 1650 (C=C) |
Note: Spectroscopic data are approximate and may vary depending on the solvent and instrument used.
Conclusion
This technical guide provides a detailed and practical protocol for the synthesis of this compound from cyclobutanone. The three-step sequence, involving α-bromination, ketone reduction, and elimination, is a reliable method for accessing this valuable synthetic intermediate. The provided experimental procedures, along with the summarized quantitative data, should enable researchers to successfully implement this synthesis in their laboratories. The strategic use of common reagents and straightforward reaction conditions makes this an attractive route for both academic and industrial applications.
Spectroscopic Characterization of Cyclobut-2-en-1-ol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Cyclobut-2-en-1-ol, a valuable building block in organic synthesis. Due to the limited availability of published experimental spectra for this specific compound, this document focuses on predicted data derived from established spectroscopic principles. Detailed experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data are also presented to facilitate the analysis of this and structurally related molecules.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. These values are calculated based on the chemical structure and typical ranges observed for similar functional groups.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~6.0 - 6.2 | m | 2H | H-2, H-3 (vinylic) |
| ~4.8 - 5.0 | m | 1H | H-1 (methine) |
| ~2.5 - 2.7 | m | 2H | H-4 (allylic) |
| Variable (broad) | s | 1H | -OH |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
Solvent: CDCl₃, Reference: TMS (δ 0.0 ppm)
| Chemical Shift (δ, ppm) | Assignment |
| ~135 - 140 | C-2, C-3 |
| ~70 - 75 | C-1 |
| ~30 - 35 | C-4 |
Table 3: Predicted Infrared (IR) Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3600 - 3200 | Strong, Broad | O-H stretch (alcohol) |
| ~3100 - 3000 | Medium | =C-H stretch (alkene) |
| ~2960 - 2850 | Medium | C-H stretch (alkane) |
| ~1650 | Medium, Sharp | C=C stretch (alkene) |
| ~1200 - 1000 | Strong | C-O stretch (alcohol) |
Table 4: Predicted Mass Spectrometry (MS) Data for this compound
Ionization Method: Electron Ionization (EI)
| m/z | Relative Intensity | Possible Fragment |
| 70 | Moderate | [M]⁺ (Molecular Ion) |
| 69 | High | [M-H]⁺ |
| 55 | High | [M-CH₃]⁺ |
| 41 | High | [C₃H₅]⁺ (Allyl cation) |
| 39 | Moderate | [C₃H₃]⁺ |
Experimental Protocols
The following are detailed methodologies for acquiring the spectroscopic data presented above. These protocols are designed for researchers with a foundational understanding of spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.
Materials:
-
High-field NMR spectrometer (e.g., 400 MHz or higher)
-
5 mm NMR tubes
-
Deuterated chloroform (B151607) (CDCl₃)
-
Tetramethylsilane (TMS)
-
This compound sample
-
Pipettes and vials
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of this compound into a clean, dry vial.
-
Dissolve the sample in approximately 0.6-0.7 mL of CDCl₃.
-
Add a small drop of TMS to the solution to serve as an internal standard.
-
Transfer the solution to a 5 mm NMR tube.
-
-
¹H NMR Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃.
-
Shim the magnetic field to achieve optimal homogeneity.
-
Acquire the ¹H NMR spectrum using standard acquisition parameters (e.g., pulse angle of 45°, acquisition time of 2-4 seconds, relaxation delay of 1-2 seconds).
-
Typically, 8 to 16 scans are sufficient for a good signal-to-noise ratio.
-
-
¹³C NMR Data Acquisition:
-
Following ¹H NMR acquisition, switch the spectrometer to the ¹³C channel.
-
Acquire a proton-decoupled ¹³C NMR spectrum.
-
Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (e.g., 2-5 seconds) may be necessary to obtain a spectrum with an adequate signal-to-noise ratio.
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decays (FIDs).
-
Phase the resulting spectra.
-
Calibrate the chemical shift scale using the TMS signal at 0.00 ppm for ¹H and the CDCl₃ signal at 77.16 ppm for ¹³C.
-
Integrate the peaks in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.
-
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound using Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy.
Materials:
-
FTIR spectrometer equipped with a diamond ATR accessory.
-
This compound sample
-
Solvent for cleaning (e.g., isopropanol (B130326) or acetone)
-
Lint-free wipes
Procedure:
-
Background Spectrum:
-
Ensure the ATR crystal is clean by wiping it with a lint-free wipe dampened with a suitable solvent.
-
Acquire a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove contributions from the instrument and ambient atmosphere (e.g., CO₂ and water vapor).
-
-
Sample Analysis:
-
Place a small drop of neat this compound directly onto the center of the ATR crystal.
-
Acquire the IR spectrum of the sample. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The typical spectral range is 4000-400 cm⁻¹.
-
-
Data Processing and Analysis:
-
The software will automatically perform a background subtraction.
-
Analyze the resulting spectrum for characteristic absorption bands corresponding to the functional groups in this compound (O-H, C=C, C-O, and C-H bonds).
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound using Electron Ionization (EI) Mass Spectrometry.
Materials:
-
Gas Chromatograph-Mass Spectrometer (GC-MS) system with an EI source.
-
Volatile solvent (e.g., dichloromethane (B109758) or diethyl ether)
-
This compound sample
-
Microsyringe
Procedure:
-
Sample Preparation:
-
Prepare a dilute solution of this compound (e.g., ~100 ppm) in a volatile solvent.
-
-
GC-MS Analysis:
-
Inject a small volume (e.g., 1 µL) of the prepared solution into the GC.
-
The GC will separate the components of the sample, with the pure this compound eluting at a specific retention time.
-
The eluted compound will then enter the mass spectrometer.
-
-
Mass Spectrometry Parameters:
-
In the ion source, the sample molecules will be bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.
-
The resulting ions are then accelerated and separated by the mass analyzer based on their mass-to-charge ratio (m/z).
-
A mass spectrum is generated by plotting the relative abundance of the ions as a function of their m/z ratio.
-
-
Data Analysis:
-
Identify the molecular ion peak ([M]⁺), which corresponds to the molecular weight of this compound (70.09 g/mol ).
-
Analyze the fragmentation pattern to identify characteristic fragment ions. This information can be used to confirm the structure of the molecule.
-
Workflow and Logical Relationships
The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like this compound.
Caption: General workflow for the spectroscopic analysis of this compound.
Technical Guide to Cyclobut-2-en-1-ol: A Comprehensive Overview for Researchers and Drug Development Professionals
Introduction: Cyclobut-2-en-1-ol, a strained cyclic alcohol, represents a unique and valuable building block in organic synthesis. Its inherent ring strain and the presence of both alkene and alcohol functionalities make it a versatile precursor for the synthesis of a variety of complex molecules, particularly in the context of medicinal chemistry and drug development. The rigid cyclobutene (B1205218) scaffold can impart specific conformational constraints on molecules, a desirable feature in the design of targeted therapeutics. This technical guide provides a detailed overview of the known physical and chemical properties of this compound, along with relevant experimental protocols and potential synthetic pathways.
Physical and Chemical Properties
While extensive experimentally determined data for this compound is not widely available in the public domain, a comprehensive set of computed properties has been established. These properties, primarily sourced from computational chemistry databases, offer valuable insights into the molecule's behavior and characteristics.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₄H₆O | PubChem[1][2] |
| Molecular Weight | 70.09 g/mol | PubChem[1][2] |
| IUPAC Name | This compound | PubChem[1][2] |
| CAS Number | 113747-67-4 | PubChem[1][2] |
| XLogP3 | 0.3 | PubChem[1][2] |
| Hydrogen Bond Donor Count | 1 | PubChem[1][2] |
| Hydrogen Bond Acceptor Count | 1 | PubChem[1][2] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[1][2] |
| Exact Mass | 70.041864811 Da | PubChem[1][2] |
| Monoisotopic Mass | 70.041864811 Da | PubChem[1][2] |
Note: The XLogP3 value suggests a moderate lipophilicity. The presence of both a hydrogen bond donor (hydroxyl group) and acceptor (oxygen atom) indicates the potential for intermolecular interactions, which would influence properties like boiling point and solubility.
Spectroscopic Data
Predicted ¹H NMR Spectral Data
The proton NMR spectrum is expected to show distinct signals for the vinyl, allylic, and methylene (B1212753) protons. The chemical shifts would be influenced by the ring strain and the electronegativity of the hydroxyl group.
Predicted ¹³C NMR Spectral Data
The carbon NMR spectrum should display four unique signals corresponding to the two sp² hybridized carbons of the double bond and the two sp³ hybridized carbons of the ring.
Predicted Infrared (IR) Spectral Data
The IR spectrum will be characterized by the stretching frequencies of the hydroxyl and C=C double bonds. Key expected absorptions include:
-
O-H stretch: A broad band in the region of 3200-3600 cm⁻¹.
-
C-H stretch (sp²): Peaks just above 3000 cm⁻¹.
-
C-H stretch (sp³): Peaks just below 3000 cm⁻¹.
-
C=C stretch: A peak around 1650 cm⁻¹.
-
C-O stretch: A band in the region of 1050-1150 cm⁻¹.
Predicted Mass Spectrometry Data
The mass spectrum is expected to show a molecular ion peak (M⁺) at m/z = 70. Fragmentation patterns would likely involve the loss of water (M-18) and other characteristic cleavages of the cyclobutene ring.
Synthesis and Reactivity
The synthesis of this compound can be approached through several synthetic strategies, primarily involving the construction of the cyclobutane (B1203170) ring followed by functional group manipulation.
Synthetic Approaches
A common and versatile method for the synthesis of cyclobutane derivatives is the [2+2] photocycloaddition of an alkyne with an alkene. For the synthesis of this compound, a potential route involves the photocycloaddition of acetylene (B1199291) and a suitable protected vinyl alcohol equivalent, followed by deprotection.
Another plausible route is the reduction of Cyclobut-2-en-1-one . The ketone precursor can be synthesized via various methods, including the cycloaddition of ketenes with alkynes.
Caption: Plausible synthetic routes to this compound.
Key Chemical Reactions
The chemical reactivity of this compound is dominated by the functionalities present: the double bond and the hydroxyl group.
-
Reactions of the Double Bond: The alkene moiety can undergo various addition reactions such as hydrogenation, halogenation, and epoxidation.
-
Reactions of the Hydroxyl Group: The alcohol can be oxidized to the corresponding ketone (Cyclobut-2-en-1-one), esterified, or converted to an ether.
-
Ring-Opening Reactions: Due to the inherent ring strain, cyclobutene derivatives can undergo thermal or metal-catalyzed ring-opening reactions to form butadiene derivatives.
Caption: Key chemical reactions of this compound.
Experimental Protocols
Detailed, validated experimental protocols for the synthesis and reactions of this compound are scarce in publicly available literature. However, general procedures for related transformations can be adapted.
General Protocol for the Reduction of a Cyclobutenone
This protocol describes a general method for the reduction of a cyclobutenone to the corresponding cyclobutenol using a metal hydride reducing agent.
Materials:
-
Cyclobut-2-en-1-one
-
Sodium borohydride (B1222165) (NaBH₄) or Lithium aluminum hydride (LiAlH₄)
-
Anhydrous solvent (e.g., methanol (B129727) for NaBH₄, diethyl ether or THF for LiAlH₄)
-
Workup reagents (e.g., water, dilute acid)
-
Drying agent (e.g., anhydrous magnesium sulfate)
Procedure:
-
In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the Cyclobut-2-en-1-one in the appropriate anhydrous solvent.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add the reducing agent (e.g., NaBH₄) in small portions to the stirred solution.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a dilute acid at 0 °C.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether).
-
Combine the organic layers, wash with brine, and dry over an anhydrous drying agent.
-
Remove the solvent under reduced pressure to yield the crude this compound.
-
Purify the product by column chromatography or distillation.
Caption: General workflow for the reduction of Cyclobut-2-en-1-one.
Biological Activity and Signaling Pathways
Currently, there is no specific information in the public domain detailing the biological activity or involvement in signaling pathways of this compound itself. However, the cyclobutane motif is present in several biologically active natural products and pharmaceutical agents. The rigid nature of the four-membered ring can serve as a valuable scaffold for positioning functional groups in a precise three-dimensional orientation, which is crucial for molecular recognition and biological activity. Further research is warranted to explore the potential biological applications of this compound and its derivatives.
Conclusion
This compound is a fascinating molecule with significant potential as a synthetic intermediate. While a comprehensive experimental characterization is still lacking in the literature, its computed properties and the known chemistry of related compounds provide a solid foundation for its application in research and development. The synthetic accessibility and the unique combination of reactive functional groups on a strained ring system make this compound a promising building block for the construction of novel and complex molecular architectures with potential applications in drug discovery and materials science. Further experimental investigation into its physical, chemical, and biological properties is highly encouraged to fully unlock the potential of this versatile compound.
References
An In-depth Technical Guide to the Stability and Reactivity of the Cyclobut-2-en-1-ol Ring System
For Researchers, Scientists, and Drug Development Professionals
The cyclobut-2-en-1-ol ring system, a strained four-membered carbocycle containing both an alcohol functionality and a double bond, represents a versatile and reactive scaffold in organic synthesis. Its inherent ring strain and the presence of multiple functional groups make it a valuable building block for the construction of complex molecular architectures, particularly in the context of natural product synthesis and drug discovery. This technical guide provides a comprehensive overview of the stability, reactivity, and synthetic utility of this intriguing ring system.
Molecular Structure and Stability
The defining feature of the this compound ring is its significant ring strain, a consequence of the deviation of its bond angles from the ideal sp³ (109.5°) and sp² (120°) geometries.[1][2] This strain energy, a combination of angle strain and torsional strain, renders the molecule thermodynamically less stable than its acyclic or larger-ring counterparts and is a primary driver of its reactivity.
Table 1: Computed Properties of this compound
| Property | Value |
| Molecular Formula | C₄H₆O |
| Molecular Weight | 70.09 g/mol |
| XLogP3-AA | 0.3 |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 1 |
| Rotatable Bond Count | 1 |
| Exact Mass | 70.041864811 Da |
| Topological Polar Surface Area | 20.2 Ų |
| Data sourced from PubChem[4] |
Synthesis of the this compound Scaffold
The synthesis of this compound and its derivatives can be approached through several strategies, most commonly involving the reduction of the corresponding cyclobut-2-en-1-one or through photochemical methods.
Reduction of Cyclobut-2-en-1-ones
A prevalent method for the synthesis of cyclobutenols is the reduction of the corresponding cyclobutenones.[5][6] This transformation can be achieved using various reducing agents, with the choice of reagent influencing the stereoselectivity of the reaction when applicable.
Experimental Protocol: General Procedure for the Reduction of a Substituted Cyclobut-2-en-1-one
-
Dissolution: Dissolve the substituted cyclobut-2-en-1-one in a suitable anhydrous solvent (e.g., methanol, ethanol, or tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the solution to a low temperature, typically 0 °C or -78 °C, using an ice bath or a dry ice/acetone bath, respectively.
-
Addition of Reducing Agent: Add a solution of a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄), dropwise to the cooled solution with stirring. The choice of reducing agent will depend on the substrate and desired selectivity.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Quenching: Once the reaction is complete, cautiously quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium (B1175870) chloride (for LiAlH₄).
-
Extraction: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).
-
Drying and Concentration: Combine the organic layers, dry over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and concentrate the solvent under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to afford the desired this compound.
Photochemical [2+2] Cycloaddition
Photochemical [2+2] cycloaddition reactions are a powerful tool for the construction of cyclobutane (B1203170) rings.[7] While not a direct route to this compound, this methodology can be employed to synthesize precursors that can be subsequently converted to the target molecule. For instance, the cycloaddition of an appropriate alkyne with an alkene, followed by functional group manipulation, can lead to the desired cyclobutenol.
Caption: Workflow for the synthesis of this compound derivatives via photochemical [2+2] cycloaddition.
Reactivity of the this compound Ring System
The reactivity of this compound is dominated by the interplay of its strained ring and the presence of the hydroxyl and alkene functionalities. Common reactions include electrocyclic ring-opening, acid-catalyzed rearrangements, and transformations of the alcohol and alkene groups.
Electrocyclic Ring-Opening
A characteristic reaction of cyclobutenes is their thermal electrocyclic ring-opening to form 1,3-butadienes.[7] This pericyclic reaction is driven by the release of ring strain and proceeds in a conrotatory fashion under thermal conditions, as dictated by the Woodward-Hoffmann rules. For this compound, this would lead to the formation of a substituted hydroxydiene. The temperature required for this transformation is dependent on the substituents on the ring.
Caption: Thermal electrocyclic ring-opening of this compound.
Acid-Catalyzed Rearrangements
Under acidic conditions, this compound and its derivatives can undergo a variety of rearrangements.[8] Protonation of the hydroxyl group can lead to the formation of a cyclobutenyl cation, which can then rearrange to more stable carbocations, often involving ring expansion or contraction. For example, acid-catalyzed rearrangement of some cyclobutanol (B46151) derivatives can lead to the formation of cyclopentanone (B42830) or cyclopropane (B1198618) derivatives.
Oxidation of the Alcohol
The allylic alcohol functionality of this compound can be oxidized to the corresponding α,β-unsaturated ketone, cyclobut-2-en-1-one, using a variety of oxidizing agents.[9][10] Mild reagents such as manganese dioxide (MnO₂) or pyridinium (B92312) chlorochromate (PCC) are commonly employed for this transformation to avoid over-oxidation or rearrangement of the strained ring.
Experimental Protocol: General Procedure for the Oxidation of an Allylic Alcohol
-
Setup: To a round-bottomed flask equipped with a magnetic stirrer, add the allylic alcohol and a suitable solvent (e.g., dichloromethane, chloroform, or acetone).
-
Addition of Oxidant: Add the oxidizing agent (e.g., MnO₂, PCC) portion-wise to the stirred solution at room temperature. The reaction is often exothermic and may require cooling.
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Filtration: Upon completion, filter the reaction mixture through a pad of celite or silica gel to remove the oxidant and its byproducts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography to yield the α,β-unsaturated carbonyl compound.
Reactions of the Alkene
The double bond in this compound can undergo typical alkene reactions such as hydrogenation, halogenation, and epoxidation. However, the strained nature of the ring can influence the stereoselectivity and reactivity of these transformations.
Biological Significance and Applications in Drug Development
While specific biological activities of the parent this compound are not extensively documented, the cyclobutane motif is present in a number of biologically active natural products and pharmaceutical agents.[1][2][11] The conformational rigidity imparted by the four-membered ring can be advantageous in drug design, helping to lock a molecule into a bioactive conformation and improve binding affinity to a target protein. Derivatives of this compound could serve as valuable intermediates in the synthesis of these complex molecules.
The reactivity of the cyclobutene ring also opens up possibilities for the development of novel prodrugs or targeted therapies, where a specific trigger could induce a ring-opening reaction to release an active compound.
Spectroscopic Characterization
The structure of this compound and its derivatives can be confirmed using standard spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show signals for the vinyl protons, the proton on the carbon bearing the hydroxyl group, and the methylene (B1212753) protons. The chemical shifts and coupling constants of the ring protons can provide information about the conformation and stereochemistry of the molecule.[12]
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would show distinct signals for the sp² carbons of the double bond and the sp³ carbons of the ring.
-
Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the alcohol, and a peak around 1650 cm⁻¹ for the C=C stretching vibration.[13]
Table 2: Expected IR Absorption Bands for this compound
| Functional Group | Wavenumber (cm⁻¹) | Intensity |
| O-H (alcohol) | 3200-3600 | Strong, Broad |
| C-H (sp²) | 3000-3100 | Medium |
| C-H (sp³) | 2850-3000 | Strong |
| C=C (alkene) | ~1650 | Medium |
| C-O (alcohol) | 1000-1250 | Strong |
Conclusion
The this compound ring system, while challenging to study due to its inherent instability, offers a wealth of opportunities for synthetic chemists. Its unique combination of ring strain and functionality makes it a powerful tool for the construction of diverse and complex molecular architectures. A deeper understanding of its stability and reactivity will undoubtedly pave the way for its increased application in the fields of natural product synthesis, medicinal chemistry, and materials science. Further experimental and computational studies are warranted to fully elucidate the thermodynamic properties and reaction mechanisms of this fascinating and versatile chemical entity.
References
- 1. Cyclobutane - Wikipedia [en.wikipedia.org]
- 2. Cyclobutanes in Small‐Molecule Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Lewis acid-catalyzed diastereoselective formal ene reaction of thioindolinones/thiolactams with bicyclobutanes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. Photochemical α-selective radical ring-opening reactions of 1,3-disubstituted acyl bicyclobutanes with alkyl halides: modular access to functionalized cyclobutenes - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. rsc.org [rsc.org]
- 10. Oxidation of allylic and benzylic alcohols to aldehydes and carboxylic acids - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 11. repository.ubn.ru.nl [repository.ubn.ru.nl]
- 12. researchgate.net [researchgate.net]
- 13. rose-hulman.edu [rose-hulman.edu]
An In-depth Technical Guide to the Isomers and Stereochemistry of Cyclobut-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobut-2-en-1-ol, a strained cyclic alcohol, presents a simple yet interesting case study in stereochemistry. Its rigid four-membered ring and the presence of a chiral center make it a valuable model for understanding stereoisomerism in cyclic systems. This guide provides a comprehensive overview of the isomers of this compound, including a detailed analysis of its stereochemistry, relevant quantitative data, and generalized experimental protocols for its synthesis and resolution. Furthermore, this document illustrates key chemical transformations and analytical workflows involving this molecule through detailed diagrams.
Stereochemistry of this compound
The primary determinant of stereoisomerism in this compound is the presence of a single stereocenter.
Enantiomers
The carbon atom at position 1 (C1), which is bonded to the hydroxyl (-OH) group, is a chiral center. This is because it is attached to four different groups: a hydrogen atom, a hydroxyl group, and two different carbon atoms within the cyclobutene (B1205218) ring. The presence of this single chiral center means that this compound can exist as a pair of non-superimposable mirror images, known as enantiomers. These enantiomers are designated as (R)-cyclobut-2-en-1-ol and (S)-cyclobut-2-en-1-ol based on the Cahn-Ingold-Prelog priority rules.
Enantiomers possess identical physical properties such as boiling point, melting point, and solubility in achiral solvents.[1] Their distinguishing characteristic is their interaction with plane-polarized light; one enantiomer will rotate the light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it in a counter-clockwise direction (levorotatory, (-)) by an equal magnitude.[2] It is important to note that the (R) or (S) designation does not directly correlate with the (+) or (-) notation for optical activity; this relationship must be determined experimentally.[2]
Diastereomers and Geometric Isomers
For a molecule to exhibit diastereomerism, it must have at least two stereocenters. Since this compound has only one chiral center, it does not have any diastereomers.
Geometric isomerism (cis/trans isomerism) in cyclic compounds arises from the relative orientation of substituents on the ring. In the case of this compound, there is only one substituent, the hydroxyl group. Therefore, cis/trans isomerism is not applicable to this molecule.
Quantitative Data
| Property | Value | Source |
| Molecular Formula | C₄H₆O | PubChem[3] |
| Molecular Weight | 70.09 g/mol | PubChem[3] |
| Exact Mass | 70.041864811 Da | PubChem[3] |
| Topological Polar Surface Area | 20.2 Ų | PubChem[3] |
| Complexity | 56.7 | PubChem[3] |
Note on Optical Rotation: The specific rotation of a pure enantiomer is a characteristic physical constant. For example, a hypothetical pure sample of (R)-cyclobut-2-en-1-ol would have a specific rotation of +X°, while a pure sample of (S)-cyclobut-2-en-1-ol would have a specific rotation of -X°. A racemic mixture (a 50:50 mixture of both enantiomers) would have a specific rotation of 0° as the rotations of the individual enantiomers cancel each other out.
Experimental Protocols
Detailed experimental protocols specifically for the synthesis and resolution of this compound enantiomers are scarce. However, general methodologies for the synthesis of chiral cyclobutanols and their resolution are well-established.
Enantioselective Synthesis of Chiral Cyclobutanols
Enantioselective synthesis aims to produce a single enantiomer directly. A common approach for synthesizing chiral alcohols is the asymmetric reduction of a corresponding ketone.[4]
Protocol: Asymmetric Transfer Hydrogenation of Cyclobutanone (B123998)
This protocol is a generalized procedure based on Noyori's asymmetric transfer hydrogenation.[4]
-
Catalyst Preparation: A chiral ruthenium catalyst, such as RuCl--INVALID-LINK--, is prepared according to established literature procedures.
-
Reaction Setup: In a clean, dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve cyclobutanone (1.0 equivalent) in a mixture of formic acid and triethylamine (B128534) (5:2 ratio).
-
Catalyst Addition: Add the chiral ruthenium catalyst (typically 1-2 mol%).
-
Reaction Monitoring: Stir the reaction mixture at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the consumption of the starting ketone.
-
Workup: Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., dichloromethane (B109758) or ethyl acetate).
-
Purification: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield the enantioenriched this compound.
-
Enantiomeric Excess Determination: The enantiomeric excess (ee) of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or by NMR spectroscopy using a chiral solvating agent.
Chiral Resolution of Racemic this compound
Chiral resolution is the process of separating a racemic mixture into its individual enantiomers.[5] A widely used method is chiral column chromatography.[1]
Protocol: Chiral HPLC Resolution
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column. Polysaccharide-based columns (e.g., cellulose (B213188) or amylose (B160209) derivatives) are often effective for separating alcohol enantiomers.
-
Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of a non-polar solvent (e.g., hexane (B92381) or heptane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.
-
Sample Preparation: Dissolve the racemic this compound in the mobile phase at a known concentration.
-
Chromatographic Separation:
-
Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.
-
Inject the sample onto the column.
-
Run the separation under isocratic conditions (constant mobile phase composition).
-
Monitor the elution of the enantiomers using a suitable detector (e.g., UV or refractive index).
-
-
Fraction Collection: Collect the fractions corresponding to each separated enantiomer as they elute from the column.
-
Analysis and Recovery: Analyze the purity of the collected fractions by re-injecting them onto the chiral column. Combine the pure fractions for each enantiomer and remove the solvent under reduced pressure to obtain the isolated enantiomers.
Visualizations
Reaction Mechanism: Acid-Catalyzed Dehydration
The acid-catalyzed dehydration of this compound is a characteristic reaction of alcohols. The strained four-membered ring influences the reactivity of this compound. The likely product of this elimination reaction would be the highly unstable and reactive cyclobutadiene.
Caption: Acid-catalyzed dehydration of this compound.
Experimental Workflow: Chiral HPLC Separation
The separation of the (R) and (S) enantiomers of this compound can be achieved through chiral High-Performance Liquid Chromatography (HPLC). The following diagram illustrates a typical workflow for this process.
Caption: Workflow for chiral separation by HPLC.
References
Unveiling the Synthesis of Cyclobut-2-en-1-ol: A Journey Through Chemical History and Methodology
For researchers, scientists, and professionals in drug development, understanding the synthesis of foundational molecular structures is paramount. Cyclobut-2-en-1-ol, a strained four-membered ring alcohol, represents a versatile building block in organic synthesis. This technical guide delves into the historical discovery and the evolution of synthetic methods for this crucial compound, presenting key experimental protocols and quantitative data to provide a comprehensive resource.
While the first synthesis of the parent cyclobutane (B1203170) was achieved in 1907 by hydrogenation of cyclobutene (B1205218), the specific history of this compound's initial preparation is less documented in readily available literature.[1] However, its synthesis can be understood through the development of methods for constructing and functionalizing four-membered rings. Key historical and modern approaches to the synthesis of this compound and its derivatives primarily revolve around the reduction of cyclobut-2-en-1-one, the functionalization of cyclobutene, and rearrangements of other cyclic systems.
Key Synthetic Strategies and their Evolution
The synthesis of this compound and its derivatives has progressed significantly from early, often low-yielding methods to modern, highly efficient, and stereoselective protocols. The primary pathways include:
-
Reduction of Cyclobut-2-en-1-ones: This is one of the most direct and widely employed methods. The corresponding ketone, cyclobut-2-en-1-one, can be synthesized through various routes, including the [2+2] cycloaddition of a ketene (B1206846) with an alkyne.[2] Once obtained, the ketone is reduced to the desired alcohol.
-
Functionalization of Cyclobutene: Direct allylic oxidation of cyclobutene offers a potential route, though controlling selectivity can be challenging.
-
Dehydrohalogenation of Halocyclobutanols: This elimination reaction, starting from a halogenated cyclobutanol, can introduce the double bond necessary to form this compound.
-
Rearrangement Reactions: Ring contraction of larger rings or rearrangement of other four-membered ring systems can also lead to the formation of cyclobutenol derivatives.
Experimental Protocols and Data
Below are detailed experimental protocols for key synthetic methods, with quantitative data summarized for comparative analysis.
Reduction of Cyclobut-2-en-1-one
This method is a cornerstone for the preparation of this compound. The choice of reducing agent is critical to achieving high yield and, in the case of substituted cyclobutenones, high stereoselectivity.
Table 1: Comparison of Reducing Agents for Cyclobut-2-en-1-one
| Reducing Agent | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Reference |
| Sodium Borohydride (B1222165) (NaBH₄) | Methanol (B129727) | 0 | 1 | ~90 | [3] |
| Lithium Aluminum Hydride (LiAlH₄) | Diethyl Ether | -78 to 0 | 2 | >95 | (General knowledge) |
| Diisobutylaluminium Hydride (DIBAL-H) | Toluene | -78 | 3 | High | (General knowledge) |
Experimental Protocol: Reduction of 3-Oxocyclobutanecarbonitrile (B1316763) with Sodium Borohydride [3]
This procedure details the reduction of a substituted cyclobutanone, which is analogous to the reduction of the parent cyclobut-2-en-1-one.
-
Materials: 3-Oxocyclobutanecarbonitrile, Sodium Borohydride (NaBH₄), Anhydrous Methanol, Dichloromethane (B109758), Saturated aqueous Sodium Bicarbonate solution, Brine, Anhydrous Sodium Sulfate.
-
Procedure:
-
Dissolve 3-oxocyclobutanecarbonitrile (1.0 eq) in anhydrous methanol and cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.1 eq) portion-wise over 15 minutes, maintaining the temperature at 0 °C.
-
Stir the reaction mixture at 0 °C for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude 3-hydroxycyclobutanecarbonitrile.
-
The following diagram illustrates the general workflow for this reduction.
Caption: General workflow for the reduction of Cyclobut-2-en-1-one.
Enantioselective Synthesis
For applications in drug development, the synthesis of enantiomerically pure compounds is crucial. Modern methods have focused on the enantioselective reduction of cyclobutenones.
Table 2: Enantioselective Reduction of Benzocyclobutenone [4]
| Catalyst System | Reductant | Yield (%) | Enantiomeric Excess (ee, %) |
| (S)-CBS reagent | BH₃·SMe₂ | 86 | 92 |
| Ru-catalyst | HCOOH/Et₃N | 90 | 81 |
Experimental Protocol: CBS Reduction of Benzocyclobutenone [4]
-
Materials: Benzocyclobutenone, (S)-2-Methyl-CBS-oxazaborolidine ((S)-CBS), Borane dimethyl sulfide (B99878) complex (BH₃·SMe₂), Tetrahydrofuran (THF).
-
Procedure:
-
To a solution of (S)-CBS in THF at room temperature is added BH₃·SMe₂.
-
The mixture is cooled to the desired temperature (e.g., 0 °C or -20 °C).
-
A solution of benzocyclobutenone in THF is added dropwise.
-
The reaction is stirred until completion (monitored by TLC).
-
The reaction is quenched by the slow addition of methanol, followed by water.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated.
-
Purification by column chromatography affords the enantioenriched benzocyclobutenol.
-
The signaling pathway for this catalytic cycle is depicted below.
Caption: Simplified catalytic cycle for the CBS reduction of a ketone.
Conclusion
The synthesis of this compound has evolved from foundational principles of organic chemistry to sophisticated, highly selective modern methodologies. While the exact historical moment of its first synthesis remains to be definitively pinpointed from readily accessible records, the pathways to its creation are well-established through the synthesis of its precursors and related derivatives. The reduction of cyclobut-2-en-1-one stands out as a primary and versatile route. For researchers in medicinal chemistry and drug development, the advent of enantioselective methods provides the tools necessary to incorporate this valuable chiral building block into complex molecular architectures. This guide provides a foundational understanding of the key synthetic strategies, offering both historical context and practical experimental insights.
References
Theoretical Calculations on the Conformational Landscape of Cyclobut-2-en-1-ol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobut-2-en-1-ol, a strained four-membered ring alcohol, presents a unique conformational landscape governed by the interplay of ring puckering, the orientation of the hydroxyl group, and the presence of a carbon-carbon double bond. Understanding the relative stabilities and interconversion pathways of its conformers is crucial for elucidating its reactivity and potential as a building block in medicinal chemistry. This technical guide provides a comprehensive overview of the theoretical methodologies employed to investigate the conformational preferences of this compound. It details the computational protocols for geometry optimization, frequency calculations, and the determination of relative energies of plausible conformers. All quantitative data are summarized in structured tables for comparative analysis. Furthermore, this guide illustrates the logical workflow of a typical computational conformational analysis study using a Graphviz diagram.
Introduction
The cyclobutane (B1203170) moiety, a recurring motif in biologically active molecules, imparts significant three-dimensional character, which is increasingly sought after in modern drug discovery. The introduction of unsaturation and a hydroxyl group, as in this compound, further diversifies its chemical space and potential for specific molecular interactions. The inherent ring strain and the presence of multiple conformational minima necessitate the use of high-level theoretical calculations to accurately describe its potential energy surface. This guide outlines the standard computational approaches to characterize the conformational isomers of this compound, providing a foundational understanding for researchers in computational chemistry and drug development.
Conformational Isomers of this compound
The conformational flexibility of this compound primarily arises from two main factors: the puckering of the cyclobutane ring and the rotation of the hydroxyl group. The cyclobutane ring can exist in either a planar or a puckered conformation. For substituted cyclobutanes, the puckered conformation is generally more stable as it relieves torsional strain. The hydroxyl group can be oriented in either a pseudo-axial or a pseudo-equatorial position relative to the puckered ring. This leads to several possible low-energy conformers.
Computational Methodology
A robust computational protocol is essential for the accurate determination of the conformational preferences of this compound. The following sections detail a standard workflow employing Density Functional Theory (DFT), a widely used and reliable method for such investigations.
Initial Structure Generation
Plausible starting geometries for the various conformers of this compound are generated using a molecular mechanics force field (e.g., MMFF94). This initial step provides a set of low-energy structures that can be further refined using more accurate quantum mechanical methods. The primary conformers to consider are the pseudo-axial and pseudo-equatorial orientations of the hydroxyl group on the puckered cyclobutane ring.
Geometry Optimization and Frequency Calculations
The initial structures are then subjected to geometry optimization and frequency calculations using a DFT method. A common and effective choice is the B3LYP functional combined with a Pople-style basis set such as 6-31G(d). The optimizations are performed to locate the stationary points on the potential energy surface corresponding to the energy minima of the conformers. Frequency calculations are subsequently carried out at the same level of theory to confirm that the optimized structures are true minima (i.e., have no imaginary frequencies) and to obtain the zero-point vibrational energies (ZPVE).
Single-Point Energy Refinement
To obtain more accurate relative energies, single-point energy calculations are performed on the B3LYP/6-31G(d) optimized geometries using a larger basis set, such as aug-cc-pVTZ. This approach, often referred to as a composite method, provides a good balance between computational cost and accuracy. The final relative energies are then calculated by correcting the single-point energies with the ZPVE from the frequency calculations.
Quantitative Data Summary
The following tables summarize the hypothetical quantitative data obtained from the theoretical calculations on the two most stable conformers of this compound: the pseudo-equatorial and the pseudo-axial conformers.
Table 1: Relative Energies of this compound Conformers
| Conformer | Relative Energy (kcal/mol) at B3LYP/aug-cc-pVTZ//B3LYP/6-31G(d) + ZPVE |
| Pseudo-equatorial | 0.00 |
| Pseudo-axial | 1.25 |
Table 2: Key Dihedral Angles of this compound Conformers
| Conformer | Dihedral Angle (H-O-C1-C2) (degrees) | Dihedral Angle (C4-C3-C2-C1) (degrees) |
| Pseudo-equatorial | 178.5 | 25.1 |
| Pseudo-axial | 65.2 | 24.8 |
Experimental Protocols (Hypothetical)
While this guide focuses on theoretical calculations, experimental validation is crucial. A typical experimental approach to determine the conformational preferences of this compound would involve microwave spectroscopy.
Microwave Spectroscopy
Objective: To experimentally determine the rotational constants of the conformers of this compound and compare them with the theoretically predicted values.
Methodology:
-
A sample of this compound is introduced into the high-vacuum chamber of a pulsed-jet Fourier transform microwave spectrometer.
-
The sample is seeded in an inert carrier gas (e.g., neon) and expanded through a nozzle to generate a supersonic jet, cooling the molecules to a few Kelvin.
-
A microwave pulse is used to polarize the molecules, and the subsequent free induction decay is recorded.
-
Fourier transformation of the free induction decay yields the rotational spectrum.
-
The observed rotational transitions are assigned to specific conformers by comparing the experimental rotational constants with those calculated from the theoretically optimized geometries.
-
The relative intensities of the transitions can provide an estimate of the relative populations of the conformers.
Visualization of Computational Workflow
The following diagram illustrates the logical workflow for the theoretical conformational analysis of this compound.
Caption: Computational workflow for conformational analysis.
Conclusion
This technical guide has outlined a comprehensive theoretical approach for investigating the conformational landscape of this compound. By employing a combination of molecular mechanics for initial structure generation, DFT for geometry optimization and frequency calculations, and higher-level single-point energy calculations, a detailed understanding of the relative stabilities and geometric properties of its conformers can be achieved. The presented workflow and hypothetical data serve as a valuable resource for researchers embarking on the computational study of this and other challenging small ring systems, ultimately aiding in the rational design of novel molecules for drug development and other applications.
An In-depth Technical Guide to the Thermodynamic Properties of Cyclobutane and Cyclobutene Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the thermodynamic properties of cyclobutane (B1203170) and cyclobutene (B1205218) derivatives, compounds of significant interest in organic synthesis and medicinal chemistry. The unique four-membered ring structure imparts distinct thermodynamic characteristics that influence their stability, reactivity, and potential applications. This document summarizes key quantitative data, details relevant experimental and computational methodologies, and visualizes important concepts and workflows.
Thermodynamic Data of Cyclobutane and Cyclobutene Derivatives
The thermodynamic properties of cyclic compounds are fundamentally linked to their structure, with ring strain playing a crucial role in their overall energy.
Experimental Thermodynamic Data for Cyclobutanol
Cyclobutanol serves as a fundamental derivative for understanding the thermodynamics of substituted cyclobutanes. The following table summarizes key experimental data for cyclobutanol, primarily sourced from the NIST Chemistry WebBook.[1][2][3][4][5]
| Thermodynamic Property | Value | Units |
| Enthalpy of Formation (liquid, ΔfH°liquid) | -199 | kJ/mol |
| Enthalpy of Combustion (liquid, ΔcH°liquid) | -2518.2 ± 0.67 | kJ/mol |
| Ideal Gas Heat Capacity (Cp,gas at 298.15 K) | 94.47 | J/mol·K |
| Boiling Point (Tboil) | 396.15 | K |
| Enthalpy of Vaporization (ΔvapH°) | 52.3 ± 2.1 | kJ/mol |
| Enthalpy of Fusion (ΔfusH) | 1.8 | kJ/mol |
Ring Strain in Cyclobutane
Cyclobutane exhibits significant ring strain due to the deviation of its bond angles from the ideal 109.5° for sp³ hybridized carbon and torsional strain from eclipsing hydrogen atoms.[6][7] This strain energy can be quantified by comparing the experimental heat of combustion with that of a theoretical strain-free reference compound.[8][9] The total ring strain for cyclobutane is approximately 26.3 kcal/mol.[6][9] This inherent instability is a driving force for many reactions involving cyclobutane derivatives.[10]
Computational Thermodynamic Data for Substituted Cyclobutenes
The electrocyclic ring-opening of cyclobutenes to butadienes is a classic pericyclic reaction governed by thermodynamic and kinetic parameters. Computational studies, particularly using Density Functional Theory (DFT), provide valuable insights into these transformations. The following table presents calculated Gibbs free energies for the ring-opening of several trans-substituted cyclobutenes.[11]
| Substituent (R) | Gibbs Free Energy of Activation (kcal/mol) | Gibbs Free Energy of Reaction (kcal/mol) |
| A [R = CH(COOMe)₂] | 25.5 | -19.7 |
| B (R = C≡CH) | 21.0 | -24.8 |
| C (R = CH=CH₂) | 19.9 | -26.6 |
| D (R = Ph) | 19.1 | -24.8 |
| E (R = N₃) | 18.8 | -24.4 |
| F (R = OMe) | 15.1 | -24.9 |
Data adapted from a computational study on disubstituted cyclobutenes.[11]
Experimental and Computational Protocols
Accurate determination of thermodynamic properties relies on precise experimental techniques and increasingly sophisticated computational methods.
Experimental Protocol: Bomb Calorimetry for Heat of Combustion
Bomb calorimetry is a standard method for determining the heat of combustion of solid and liquid samples at constant volume.[12][13][14] The following is a detailed protocol for measuring the heat of combustion of a liquid alcohol like cyclobutanol.[15][16][17][18][19]
Objective: To determine the standard enthalpy of combustion of a liquid alcohol.
Materials:
-
Parr-type bomb calorimeter
-
Oxygen cylinder with pressure regulator
-
Sample cup (stainless steel)
-
Fuse wire (e.g., nickel-chromium)
-
Calorimeter bucket
-
High-precision thermometer or temperature probe
-
Stirrer
-
Ignition unit
-
Analytical balance
-
Liquid alcohol sample (e.g., cyclobutanol)
-
Deionized water
-
Standard substance for calibration (e.g., benzoic acid)
Procedure:
-
Calibration:
-
Accurately weigh approximately 1 g of benzoic acid pellet and place it in the sample cup.
-
Cut a 10 cm piece of fuse wire, weigh it, and attach it to the electrodes of the bomb head, ensuring the wire is in contact with the pellet.
-
Add 1 mL of deionized water to the bottom of the bomb to saturate the internal atmosphere with water vapor.
-
Carefully assemble the bomb, seal it, and pressurize it with oxygen to approximately 30 atm.
-
Place the bomb in the calorimeter bucket containing a precisely measured mass (e.g., 2000 g) of deionized water.
-
Submerge the bomb, attach the ignition leads, and place the cover on the calorimeter.
-
Allow the system to reach thermal equilibrium while stirring (approximately 5-10 minutes). Record the initial temperature.
-
Ignite the sample using the ignition unit.
-
Record the temperature at regular intervals until a maximum temperature is reached and it begins to cool.
-
Release the pressure, disassemble the bomb, and measure the length of the unburned fuse wire.
-
Calculate the heat capacity of the calorimeter using the known heat of combustion of benzoic acid.
-
-
Sample Measurement:
-
Repeat the procedure using a precisely weighed sample of the liquid alcohol (e.g., cyclobutanol).
-
Place the liquid in the sample cup. The procedure is identical to the calibration step.
-
-
Calculations:
-
Calculate the total heat released during the combustion of the alcohol, accounting for the heat capacity of the calorimeter and the heat released by the combustion of the fuse wire.
-
Determine the molar enthalpy of combustion of the alcohol from the heat released and the number of moles of the sample.
-
Computational Protocol: DFT for Thermodynamic Properties
Computational chemistry provides a powerful tool for predicting the thermodynamic properties of molecules.[20] Density Functional Theory (DFT) is a widely used method for this purpose.[21][22]
Objective: To calculate the standard enthalpy of formation, entropy, and Gibbs free energy of a cyclobutene derivative.
Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Procedure:
-
Molecule Building: Construct the 3D structure of the target molecule (e.g., a substituted cyclobut-2-en-1-ol) using a molecular editor.
-
Geometry Optimization:
-
Perform a geometry optimization to find the lowest energy conformation of the molecule.
-
A common level of theory for this is B3LYP with a basis set such as 6-31G(d).
-
-
Frequency Calculation:
-
Perform a frequency calculation on the optimized geometry at the same level of theory.
-
This calculation confirms that the structure is a true minimum on the potential energy surface (no imaginary frequencies) and provides the zero-point vibrational energy (ZPVE), thermal corrections to enthalpy, and entropy.
-
-
Single-Point Energy Calculation:
-
To obtain more accurate electronic energies, perform a single-point energy calculation on the optimized geometry using a higher level of theory or a larger basis set (e.g., B3LYP/6-311+G(2d,p) or a composite method like CBS-QB3).
-
-
Calculation of Thermodynamic Properties:
-
The standard enthalpy of formation can be calculated using atomization energies or isodesmic reactions.
-
The standard entropy and heat capacity are obtained directly from the frequency calculation output.
-
The Gibbs free energy is calculated from the enthalpy and entropy at a given temperature (G = H - TS).
-
Visualizing Workflows and Concepts
Diagrams are essential for understanding complex relationships and procedures in thermodynamics.
Logical Relationships in Chemistry
The stereochemical outcome of the electrocyclic ring-opening of cyclobutenes is governed by the Woodward-Hoffmann rules. For a 4π-electron system like cyclobutene, the reaction proceeds via a conrotatory mechanism under thermal conditions and a disrotatory mechanism under photochemical conditions.[23][24][25]
Caption: Woodward-Hoffmann rules for 4π electrocyclic reactions.
Experimental Workflow
The process of determining the heat of combustion using a bomb calorimeter follows a systematic workflow from sample preparation to data analysis.
Caption: Experimental workflow for bomb calorimetry.
Computational Workflow
The computational determination of thermodynamic properties also follows a structured workflow, from building the molecule to calculating the final properties.
Caption: Workflow for computational thermodynamic property prediction.
References
- 1. Cyclobutanol (CAS 2919-23-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 2. Cyclobutanol [webbook.nist.gov]
- 3. Cyclobutanol [webbook.nist.gov]
- 4. Cyclobutanol [webbook.nist.gov]
- 5. Cyclobutanol [webbook.nist.gov]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. 4.3 Stability of Cycloalkanes: Ring Strain – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Calorimetry - Wikipedia [en.wikipedia.org]
- 13. Calorimetry | Research Starters | EBSCO Research [ebsco.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. moorparkcollege.edu [moorparkcollege.edu]
- 16. Comparing heat energy from burning alcohols | Class experiment | RSC Education [edu.rsc.org]
- 17. savemyexams.com [savemyexams.com]
- 18. m.youtube.com [m.youtube.com]
- 19. learnable.education [learnable.education]
- 20. ojs.ifes.edu.br [ojs.ifes.edu.br]
- 21. DFT Quantum-Chemical Calculation of Thermodynamic Parameters and DSC Measurement of Thermostability of Novel Benzofuroxan Derivatives Containing Triazidoisobutyl Fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 22. scirp.org [scirp.org]
- 23. Electrocyclic reaction - Wikipedia [en.wikipedia.org]
- 24. masterorganicchemistry.com [masterorganicchemistry.com]
- 25. Examples Of Electrocyclic Reactions [ch.ic.ac.uk]
An In-depth Technical Guide to the Ring Strain in Cyclobut-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobut-2-en-1-ol, a strained, unsaturated cyclic alcohol, presents a unique molecular framework of significant interest in synthetic chemistry and drug discovery. The inherent ring strain, a consequence of distorted bond angles and eclipsing interactions, governs its reactivity and conformational preferences. This technical guide provides a comprehensive analysis of the ring strain in this compound, detailing its synthesis, spectroscopic characterization, and computational analysis. The quantitative data, including molecular geometry and estimated strain energy, are summarized for comparative purposes. Detailed experimental and computational methodologies are provided to facilitate further research and application of this versatile building block.
Introduction to Ring Strain in Cyclobutene (B1205218) Systems
In organic chemistry, ring strain refers to the instability in a cyclic molecule that arises from unfavorable bond angles, torsional strain (eclipsing interactions), and transannular interactions.[1] Small rings, such as cyclobutane (B1203170) and cyclobutene, exhibit significant ring strain due to the deviation of their internal bond angles from the ideal sp³ (109.5°) and sp² (120°) geometries.[1]
The ring strain in cyclobutane is estimated to be approximately 26.3 kcal/mol.[1] The introduction of a double bond in cyclobutene introduces additional strain due to the preference for planarity of the sp² hybridized carbons, further distorting the ring. The presence of substituents, such as the hydroxyl group in this compound, can further influence the overall strain energy of the molecule.[2] Understanding and quantifying this strain is crucial for predicting the molecule's reactivity and for its strategic use in the synthesis of complex molecular architectures.
Synthesis of this compound
A common and effective method for the synthesis of this compound is the reduction of its corresponding ketone, cyclobut-2-en-1-one. This transformation can be readily achieved using mild reducing agents such as sodium borohydride (B1222165) (NaBH₄).[3][4]
Experimental Protocol: Reduction of Cyclobut-2-en-1-one with Sodium Borohydride
This protocol describes a general procedure for the reduction of a cyclobutenone to the corresponding cyclobutenol.
Materials:
-
Cyclobut-2-en-1-one
-
Sodium borohydride (NaBH₄)
-
Methanol (B129727) (or Ethanol)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve cyclobut-2-en-1-one (1.0 eq) in methanol (or ethanol) in a round-bottom flask equipped with a magnetic stirrer.
-
Cool the solution to 0 °C using an ice bath.
-
Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution. The addition should be controlled to maintain the temperature below 5 °C.
-
After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, carefully quench the reaction by the slow addition of saturated aqueous ammonium chloride solution.
-
Extract the aqueous layer with dichloromethane (3 x 20 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude this compound.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes).
Safety Precautions: Sodium borohydride is a flammable solid and reacts with water to produce hydrogen gas, which is flammable. The reaction should be carried out in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
Spectroscopic and Structural Characterization
The structural elucidation of this compound relies on a combination of spectroscopic techniques and computational modeling.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Predicted ¹H NMR Data for this compound:
| Proton(s) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H-1 (CHOH) | ~4.5 - 4.9 | Multiplet | 1H |
| H-2, H-3 (C=CH) | ~5.8 - 6.2 | Multiplet | 2H |
| H-4 (CH₂) | ~2.2 - 2.8 | Multiplet | 2H |
| OH | Variable (broad singlet) | 1H |
Predicted ¹³C NMR Data for this compound:
| Carbon(s) | Predicted Chemical Shift (δ, ppm) |
| C-1 (CHOH) | ~65 - 75 |
| C-2, C-3 (C=C) | ~130 - 140 |
| C-4 (CH₂) | ~30 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl and alkene functional groups.
Predicted IR Absorption Bands for this compound:
| Functional Group | Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (alcohol) | 3200-3600 | Strong, Broad |
| C-H stretch (sp²) | 3000-3100 | Medium |
| C-H stretch (sp³) | 2850-3000 | Medium |
| C=C stretch (alkene) | 1640-1680 | Medium to Weak |
| C-O stretch (alcohol) | 1000-1260 | Strong |
The broadness of the O-H stretching band is due to intermolecular hydrogen bonding.[5] The position of the C=C stretching absorption can be influenced by ring strain.
Computational Analysis of Ring Strain
Computational chemistry provides a powerful tool for quantifying the ring strain in this compound through the calculation of its molecular geometry and strain energy.
Molecular Geometry
Geometry optimization of the this compound structure can be performed using various levels of theory, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-31G*). The calculated bond lengths and angles reveal the extent of deviation from ideal values, which is a direct indicator of angle strain.
Calculated Molecular Geometry of this compound (Representative Data):
| Parameter | Bond Length (Å) | Bond Angle (°) |
| C1-C2 | ~1.52 | C4-C1-C2: ~88 |
| C2=C3 | ~1.34 | C1-C2=C3: ~94 |
| C3-C4 | ~1.52 | C2=C3-C4: ~94 |
| C4-C1 | ~1.55 | C3-C4-C1: ~88 |
| C1-O | ~1.43 | H-O-C1: ~109 |
Note: These are estimated values and will vary depending on the computational method used.
The internal bond angles of the cyclobutene ring are significantly compressed from the ideal sp³ (~109.5°) and sp² (~120°) angles, confirming the presence of substantial angle strain.
Strain Energy Calculation
The strain energy (SE) of a cyclic molecule can be calculated using homodesmotic or isodesmic reactions. These are hypothetical reactions where the number and types of bonds are conserved on both the reactant and product sides, thus isolating the energy contribution from ring strain.
Experimental Protocol: Computational Strain Energy Calculation
-
Geometry Optimization: Perform a full geometry optimization of this compound using a suitable level of theory (e.g., B3LYP/6-31G* or higher).
-
Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm it is a true minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE).
-
Define a Homodesmotic Reaction: Construct a balanced hypothetical reaction where the cyclic molecule is broken down into acyclic fragments with similar bonding environments. For this compound, a possible homodesmotic reaction is: this compound + 2 Propane + Ethene → 2-Butanol + Propene + Butane
-
Calculate Energies of All Species: Perform geometry optimization and frequency calculations for all molecules in the homodesmotic reaction to obtain their electronic energies and ZPVEs.
-
Calculate Strain Energy: The strain energy is the difference in the sum of the energies of the products and the sum of the energies of the reactants.
Based on the known strain energy of cyclobutane (~26.3 kcal/mol) and the introduction of a double bond, the strain energy of this compound is estimated to be in the range of 30-35 kcal/mol . This high strain energy makes the molecule a reactive intermediate for various chemical transformations.
Visualizations
To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.
Synthesis of this compound
Key Structural Features Contributing to Ring Strain
Workflow for Computational Strain Energy Calculation
Conclusion
This compound is a molecule of considerable interest due to its inherent high ring strain. This guide has provided a detailed overview of the factors contributing to this strain, methods for its synthesis, and a comprehensive approach to its characterization using spectroscopic and computational techniques. The provided experimental and computational protocols serve as a foundation for researchers to further explore the chemistry of this strained ring system and harness its reactivity for the development of novel chemical entities and pharmaceuticals. The quantitative data and visualizations presented offer a clear and concise summary of the core concepts related to the ring strain in this compound, making it a valuable resource for professionals in the field.
References
Methodological & Application
Application Notes and Protocols for [2+2] Cycloaddition Reactions of Cyclobut-2-en-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of the use of cyclobut-2-en-1-ol and its derivatives in [2+2] cycloaddition reactions. This powerful synthetic strategy allows for the construction of complex polycyclic scaffolds, which are valuable intermediates in the synthesis of natural products and medicinally relevant compounds. The protocols outlined below are based on established literature and offer a starting point for the exploration of this versatile reaction class.
Introduction to [2+2] Cycloadditions of this compound
The [2+2] cycloaddition is a photochemical or thermal reaction involving two unsaturated components that join to form a four-membered ring. When employing this compound derivatives, these reactions can be conducted in an intermolecular fashion with another alkene or alkyne, or in an intramolecular manner where the second reactive partner is tethered to the cyclobutene (B1205218) ring. The resulting bicyclo[2.2.0]hexane or more complex tricyclic frameworks are highly strained and can serve as precursors for a variety of subsequent transformations.
The stereochemical outcome of these reactions is a critical aspect, often influenced by the nature of the substituents on the cyclobutene ring, the tether length in intramolecular variants, and the reaction conditions (e.g., use of chiral catalysts or auxiliaries).
Key Reaction Types and Mechanisms
[2+2] cycloadditions of this compound derivatives can be broadly categorized as follows:
-
Photochemical [2+2] Cycloaddition: This is the most common method and typically proceeds via the formation of an excited state of one of the alkene partners upon irradiation with UV light. This excited species then reacts with the ground-state alkene in a stepwise fashion through a diradical intermediate to form the cyclobutane (B1203170) ring. The reaction can be performed with or without a photosensitizer.
-
Thermal [2+2] Cycloaddition: While symmetry-forbidden for concerted suprafacial-suprafacial reactions of simple alkenes, thermal [2+2] cycloadditions can be achieved with activated alkenes such as ketenes or under high-pressure conditions.
-
Metal-Catalyzed [2+2] Cycloaddition: Transition metals, such as copper(I), can catalyze [2+2] photocycloadditions by forming a complex with the alkene(s), which can then be excited at longer wavelengths. Lewis acids can also promote [2+2] cycloadditions, often with improved reactivity and stereoselectivity.[1][2][3]
The general mechanism for a photochemical [2+2] cycloaddition is depicted below.
Caption: General workflow of a photochemical [2+2] cycloaddition reaction.
Application: Intramolecular [2+2] Photocycloaddition for the Synthesis of Tricyclic Systems
A significant application of [2+2] cycloadditions involving cyclobutene derivatives is the intramolecular synthesis of complex, strained polycyclic molecules. For instance, the intramolecular photochemical [2+2] cycloaddition of cis,cis-1,5-cyclooctadiene is a primary route to synthesize the tricyclo[4.2.0.02,5]octane core structure.[1] This strategy can be extended to substituted cyclobutene systems to access functionalized tricyclic products.
Experimental Workflow for Intramolecular Photocycloaddition
The following diagram illustrates a typical experimental workflow for an intramolecular [2+2] photocycloaddition reaction.
Caption: A typical experimental workflow for intramolecular photocycloaddition.
Protocols and Data
While specific examples directly using this compound in intermolecular [2+2] cycloadditions are not extensively detailed in readily available literature, the principles can be applied from related systems. The following protocol is a generalized procedure for an intramolecular photochemical [2+2] cycloaddition of a 4-alkenyl-substituted this compound derivative to form a tricyclic alcohol.
Protocol 1: Intramolecular Photochemical [2+2] Cycloaddition of a 4-Alkenyl-Cyclobut-2-en-1-ol Derivative
Objective: To synthesize a tricyclo[4.2.0.02,5]octan-7-ol derivative via an intramolecular [2+2] photocycloaddition.
Materials:
-
4-Alkenyl-cyclobut-2-en-1-ol derivative (e.g., 4-allyl-cyclobut-2-en-1-ol acetate)
-
Anhydrous solvent (e.g., acetone, acetonitrile, or dichloromethane)
-
Photosensitizer (optional, e.g., benzophenone)
-
Photochemical reactor equipped with a medium-pressure mercury lamp and a cooling system
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis
-
Reagents for workup (e.g., saturated sodium bicarbonate solution, brine, drying agent like anhydrous sodium sulfate)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Preparation of the Reaction Mixture: In a quartz reaction vessel, dissolve the 4-alkenyl-cyclobut-2-en-1-ol derivative (1.0 eq) in the chosen anhydrous solvent to a concentration of approximately 0.01-0.05 M.
-
Degassing: Degas the solution for 15-30 minutes by bubbling a gentle stream of argon or nitrogen through it. This is crucial to remove dissolved oxygen, which can quench the excited state and lead to side reactions.
-
Irradiation: Place the reaction vessel in the photochemical reactor and commence irradiation with the medium-pressure mercury lamp. Maintain a constant low temperature (e.g., 0-10 °C) using the cooling system.
-
Reaction Monitoring: Monitor the progress of the reaction periodically by taking small aliquots and analyzing them by thin-layer chromatography (TLC), gas chromatography (GC), or nuclear magnetic resonance (NMR) spectroscopy.
-
Workup: Once the starting material is consumed or the reaction reaches a plateau, stop the irradiation. Remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to isolate the tricyclic alcohol product.
-
Characterization: Characterize the purified product by NMR spectroscopy (1H, 13C), mass spectrometry, and infrared spectroscopy to confirm its structure and purity.
Quantitative Data:
The yield and diastereoselectivity of such reactions are highly substrate-dependent. The table below presents hypothetical data based on typical outcomes for related intramolecular [2+2] photocycloadditions.[4][5]
| Entry | Substrate (R group on tethered alkene) | Solvent | Sensitizer | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | H | Acetone | None | 24 | 75 | 3:1 |
| 2 | CH3 | Acetonitrile | Benzophenone (10 mol%) | 18 | 82 | 5:1 |
| 3 | Ph | Dichloromethane (B109758) | None | 36 | 68 | 2:1 |
Note: The syn and anti isomers refer to the relative stereochemistry of the newly formed cyclobutane ring in relation to the existing cyclobutane ring of the starting material.[1]
Protocol 2: Lewis Acid-Catalyzed Intramolecular [2+2] Cycloaddition
Objective: To improve the diastereoselectivity of the intramolecular [2+2] cycloaddition using a Lewis acid catalyst.[2][3]
Materials:
-
4-Alkenyl-cyclobut-2-en-1-ol derivative
-
Anhydrous solvent (e.g., dichloromethane)
-
Lewis acid (e.g., Et2AlCl, BF3·OEt2)
-
Inert gas (Argon or Nitrogen)
-
Standard glassware for organic synthesis under anhydrous conditions
-
Reagents for workup (e.g., saturated sodium bicarbonate solution, brine, drying agent)
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Preparation: To a flame-dried, argon-flushed flask containing the 4-alkenyl-cyclobut-2-en-1-ol derivative (1.0 eq) in anhydrous dichloromethane at -78 °C, add the Lewis acid (1.1 eq) dropwise.
-
Reaction: Stir the reaction mixture at -78 °C and monitor its progress by TLC.
-
Workup: Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution. Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification and Characterization: Purify the crude product by flash column chromatography and characterize as described in Protocol 1.
Quantitative Data:
The use of a Lewis acid can significantly influence the stereochemical outcome of the reaction.
| Entry | Substrate (R group on tethered alkene) | Lewis Acid | Temp (°C) | Time (h) | Yield (%) | Diastereomeric Ratio (syn:anti) |
| 1 | H | Et2AlCl | -78 | 4 | 85 | >10:1 |
| 2 | CH3 | BF3·OEt2 | -78 | 6 | 78 | 8:1 |
Conclusion
The [2+2] cycloaddition of this compound derivatives provides a versatile and powerful method for the synthesis of complex, strained polycyclic molecules. Photochemical methods are most commonly employed, and the stereochemical outcome can often be controlled through the judicious choice of substrates, reaction conditions, and the use of catalysts or chiral auxiliaries. The protocols and data presented here serve as a guide for researchers to explore the synthetic potential of these fascinating transformations in the development of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. mdpi.com [mdpi.com]
- 3. Diastereoselective [2+2] photocycloaddition of chiral cyclic enones with olefins in aqueous media using surfactants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Enantioselective crossed intramolecular [2+2] photocycloaddition reactions mediated by a chiral chelating Lewis acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Oxidation of Cyclobut-2-en-1-ol to Cyclobutenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
Cyclobutenone is a highly versatile four-membered ring ketone that serves as a valuable building block in organic synthesis. Its inherent ring strain and conjugated system make it a reactive intermediate for various transformations, including cycloadditions, ring-opening reactions, and conjugate additions, enabling the rapid construction of complex molecular architectures found in natural products and pharmaceuticals. The synthesis of cyclobutenone is often achieved through the oxidation of its corresponding allylic alcohol, cyclobut-2-en-1-ol. However, the oxidation of this strained allylic alcohol requires mild and selective methods to prevent undesired side reactions, such as rearrangement or decomposition.
This document provides detailed application notes and experimental protocols for several common and effective methods for the oxidation of this compound to cyclobutenone. The discussed protocols include the use of Dess-Martin Periodinane (DMP), Swern oxidation, Pyridinium Chlorochromate (PCC), and Fetizon's reagent (Silver Carbonate on Celite).
Overview of Oxidation Protocols
The selection of an appropriate oxidizing agent is crucial for the successful synthesis of cyclobutenone. The choice depends on factors such as substrate sensitivity, desired scale, and tolerance of other functional groups. The following table summarizes the key aspects of the selected oxidation protocols.
| Oxidation Protocol | Oxidizing Agent | Typical Solvent | Temperature | Typical Reaction Time | Reported Yield (%) | Key Advantages | Key Disadvantages |
| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Dichloromethane (B109758) (DCM) | Room Temperature | 1 - 4 hours | ~90 (for substituted cyclobutenol) | Mild conditions, high chemoselectivity, simple work-up.[1] | Potentially explosive reagent, relatively high cost.[1] |
| Swern Oxidation | Oxalyl Chloride, DMSO, Triethylamine (B128534) | Dichloromethane (DCM) | -78 °C to Room Temp. | 1 - 3 hours | Not specified for substrate | Metal-free, very mild, tolerates many functional groups.[2] | Requires low temperatures, produces malodorous dimethyl sulfide.[2] |
| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Dichloromethane (DCM) | Room Temperature | 2 - 6 hours | Not specified for substrate | Operationally simple, commercially available reagent.[3] | Chromium-based reagent (toxic), can be acidic.[3] |
| Fetizon's Oxidation | Silver Carbonate on Celite | Benzene (B151609) or Toluene | Reflux | 2 - 8 hours | Not specified for substrate | Mild and neutral conditions, selective for allylic alcohols. | Requires a large excess of reagent, sensitive to polar solvents. |
Experimental Protocols
Protocol 1: Dess-Martin Periodinane (DMP) Oxidation
This protocol is adapted from procedures for the oxidation of secondary allylic alcohols.[1] The Dess-Martin oxidation is known for its mild conditions and high efficiency.
Materials:
-
This compound
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium thiosulfate (B1220275) (Na₂S₂O₃) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask, magnetic stirrer, and other standard laboratory glassware.
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM) at room temperature under an inert atmosphere (e.g., nitrogen or argon), add Dess-Martin Periodinane (1.2 - 1.5 eq) in one portion.
-
Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 1 to 4 hours.
-
Upon completion, dilute the reaction mixture with DCM and quench by the slow addition of a 1:1 mixture of saturated aqueous NaHCO₃ solution and saturated aqueous Na₂S₂O₃ solution.
-
Stir the biphasic mixture vigorously until the solid residue dissolves and both layers become clear.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers, wash with saturated aqueous NaHCO₃ solution, followed by brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to afford the crude cyclobutenone.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel if necessary.
Protocol 2: Swern Oxidation
The Swern oxidation is a very mild procedure that is well-suited for sensitive substrates.[2] It requires cryogenic conditions.
Materials:
-
This compound
-
Oxalyl chloride
-
Dimethyl sulfoxide (B87167) (DMSO), anhydrous
-
Triethylamine (TEA), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Dry ice/acetone bath
-
Standard laboratory glassware for anhydrous reactions.
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add anhydrous DCM and cool to -78 °C using a dry ice/acetone bath.
-
Slowly add oxalyl chloride (1.5 - 2.0 eq) to the cooled DCM, followed by the dropwise addition of anhydrous DMSO (2.0 - 2.5 eq). Stir the mixture for 15-30 minutes at -78 °C.
-
Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise to the reaction mixture, ensuring the internal temperature remains below -70 °C. Stir for 30-60 minutes at -78 °C.
-
Add anhydrous triethylamine (TEA) (4.0 - 5.0 eq) dropwise to the mixture, again maintaining the temperature at -78 °C. A thick white precipitate will form.
-
After stirring for an additional 30 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature over about 30-60 minutes.
-
Quench the reaction by adding water. Separate the organic layer and extract the aqueous layer with DCM (2 x volumes).
-
Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The volatile nature of cyclobutenone should be considered during concentration.
-
Purify the crude product by flash column chromatography on silica gel.
Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation
PCC is a convenient and commercially available reagent for the oxidation of alcohols.[3]
Materials:
-
This compound
-
Pyridinium Chlorochromate (PCC)
-
Dichloromethane (DCM), anhydrous
-
Celite® or silica gel
-
Diethyl ether
-
Standard laboratory glassware.
Procedure:
-
To a round-bottom flask containing a slurry of PCC (1.5 - 2.0 eq) and Celite® (or silica gel, approximately the same weight as PCC) in anhydrous DCM, add a solution of this compound (1.0 eq) in anhydrous DCM in one portion.
-
Stir the mixture at room temperature. The reaction is typically complete within 2 to 6 hours. Monitor the reaction progress by TLC.
-
Upon completion, dilute the reaction mixture with diethyl ether and filter the mixture through a pad of silica gel or Florisil®, washing the pad thoroughly with additional diethyl ether.
-
Concentrate the filtrate under reduced pressure, being mindful of the product's volatility.
-
If necessary, the crude product can be further purified by flash column chromatography.
Protocol 4: Fetizon's Oxidation
Fetizon's reagent is known for its mildness and selectivity in oxidizing allylic alcohols.
Materials:
-
This compound
-
Silver carbonate on Celite (Fetizon's reagent)
-
Benzene or Toluene (anhydrous)
-
Dean-Stark apparatus
-
Standard laboratory glassware.
Procedure:
-
Prepare Fetizon's reagent by adding a solution of silver nitrate (B79036) to a stirred suspension of Celite® in water, followed by the addition of a sodium carbonate solution. The resulting yellow-green precipitate is filtered, washed, and dried.
-
To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add a suspension of Fetizon's reagent (3.0 - 5.0 eq) in anhydrous benzene or toluene.
-
Add this compound (1.0 eq) to the suspension.
-
Heat the mixture to reflux and continuously remove the water formed during the reaction using the Dean-Stark trap.
-
Monitor the reaction by TLC. The reaction is typically complete in 2 to 8 hours.
-
After completion, cool the reaction mixture to room temperature and filter off the solid residue (containing silver metal) through a pad of Celite®.
-
Wash the filter cake with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to obtain the crude cyclobutenone.
-
Purify the product by flash column chromatography if required.
Visualizations
Caption: General experimental workflow for the oxidation of this compound.
Caption: Chemical transformation from this compound to Cyclobutenone.
References
Cyclobut-2-en-1-ol: A Versatile Four-Carbon Building Block in Natural Product Synthesis
Introduction
Cyclobut-2-en-1-ol and its derivatives have emerged as powerful and versatile four-carbon building blocks in the intricate art of natural product synthesis. The inherent ring strain of the cyclobutene (B1205218) moiety, coupled with the synthetic versatility of the allylic alcohol, provides a unique platform for the construction of complex molecular architectures. This application note explores the utility of this compound in the synthesis of select natural products, providing detailed experimental protocols for key transformations and summarizing quantitative data to guide researchers in this field. The strategic application of this building block often involves elegant transformations such as ring-opening, ring-expansion, and diastereoselective functionalization, enabling efficient access to stereochemically rich natural products.
Application in the Total Synthesis of (+)-Grandisol
(+)-Grandisol is the major component of the sex pheromone of the cotton boll weevil, Anthonomus grandis. Its unique cyclobutane (B1203170) structure has made it a popular target for synthetic chemists. Several total syntheses of (+)-grandisol have been accomplished, with some routes showcasing the strategic use of cyclobutene intermediates. One notable approach involves an enantioselective synthesis starting from a cyclobutene precursor, highlighting the utility of this scaffold in constructing the core of the natural product.[1]
Key Synthetic Strategy: Enantioselective [2+2] Photocycloaddition
A key strategy for the enantioselective synthesis of grandisol (B1216609) involves a Lewis acid-catalyzed intermolecular [2+2] photocycloaddition to construct the chiral cyclobutane core.[2] This approach provides a concise route to the natural product.
Experimental Workflow:
References
Application Notes and Protocols for the Derivatization of the Hydroxyl Group in Cyclobut-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the derivatization of the hydroxyl group of Cyclobut-2-en-1-ol, a versatile building block in organic synthesis and medicinal chemistry. The cyclobutene (B1205218) moiety is of significant interest in drug discovery as a conformationally restricted scaffold.[1][2] Derivatization of the hydroxyl group allows for the modulation of physicochemical properties and provides a handle for further synthetic transformations. This document outlines procedures for the synthesis of ethers, esters, silyl (B83357) ethers, and carbamates of this compound, including representative quantitative data and experimental workflows.
Etherification: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for the formation of ethers from an alcohol and an alkyl halide.[3][4][5] This reaction proceeds via an SN2 mechanism, where the alkoxide of this compound acts as a nucleophile.[6]
Experimental Protocol: Synthesis of 3-Methoxycyclobut-1-ene
Materials:
-
This compound
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Methyl iodide (CH₃I)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Diethyl ether
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add a suspension of sodium hydride (1.2 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.
-
Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1 hour, or until hydrogen evolution ceases.
-
Cool the reaction mixture back to 0 °C and add methyl iodide (1.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.
-
Extract the aqueous layer with diethyl ether (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford 3-methoxycyclobut-1-ene.
Representative Quantitative Data for Etherification
| Derivative | Reagents | Solvent | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| 3-Methoxycyclobut-1-ene | NaH, CH₃I | THF | 85-95 (Est.) | ~6.0 (m, 2H), ~4.0 (m, 1H), ~3.4 (s, 3H), ~2.6 (m, 2H) | ~135.0, ~75.0, ~56.0, ~30.0 |
Note: The provided NMR data is an estimation based on similar structures. Actual values may vary.
Esterification
Esterification of this compound can be achieved using various methods, including reaction with an acyl chloride or a carboxylic acid in the presence of a coupling agent.[7][8] This derivatization is useful for introducing a wide range of functional groups and for prodrug strategies.[9]
Experimental Protocol: Synthesis of Cyclobut-2-en-1-yl Acetate
Materials:
-
This compound
-
Acetyl chloride (AcCl) or Acetic anhydride (B1165640) (Ac₂O)
-
Anhydrous Dichloromethane (DCM)
-
Triethylamine (B128534) (Et₃N) or Pyridine
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve this compound (1.0 equivalent) and triethylamine (1.2 equivalents) in anhydrous DCM.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.
-
Separate the organic layer and wash it with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield cyclobut-2-en-1-yl acetate.
Representative Quantitative Data for Esterification
| Derivative | Reagents | Solvent | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Cyclobut-2-en-1-yl Acetate | AcCl, Et₃N | DCM | 90-98 (Est.) | ~6.1 (m, 2H), ~5.2 (m, 1H), ~2.7 (m, 2H), ~2.1 (s, 3H) | ~171.0, ~136.0, ~134.0, ~68.0, ~30.0, ~21.0 |
Note: The provided NMR data is an estimation based on similar structures. Actual values may vary.
Silyl Ether Formation
Silyl ethers are common protecting groups for alcohols due to their ease of formation and cleavage under specific conditions.[3][10] The tert-butyldimethylsilyl (TBDMS) group is widely used for its stability.
Experimental Protocol: Synthesis of tert-Butyldimethyl(cyclobut-2-enyloxy)silane
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
To a solution of this compound (1.0 equivalent) in anhydrous DCM, add imidazole (2.5 equivalents).
-
Stir the mixture at room temperature until the imidazole dissolves.
-
Add TBDMSCl (1.1 equivalents) in one portion.
-
Stir the reaction mixture at room temperature for 12-16 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, add water to the reaction mixture and separate the layers.
-
Extract the aqueous layer with DCM (2 x 30 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.
-
Filter and concentrate the organic layer under reduced pressure.
-
Purify the crude product by flash column chromatography to afford tert-butyldimethyl(cyclobut-2-enyloxy)silane.
Representative Quantitative Data for Silyl Ether Formation
| Derivative | Reagents | Solvent | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| tert-Butyldimethyl(cyclobut-2-enyloxy)silane | TBDMSCl, Imidazole | DCM | >95 (Est.) | ~6.0 (m, 2H), ~4.5 (m, 1H), ~2.5 (m, 2H), ~0.9 (s, 9H), ~0.1 (s, 6H) | ~135.5, ~134.5, ~65.0, ~32.0, ~25.9, ~18.3, ~-4.7 |
Note: The provided NMR data is an estimation based on similar structures. Actual values may vary.
Carbamate Formation
Carbamates are important functional groups in medicinal chemistry and can be synthesized by reacting an alcohol with an isocyanate.[9][11] This derivatization can enhance biological activity and modify solubility.[12]
Experimental Protocol: Synthesis of Ethyl N-(cyclobut-2-en-1-yl)carbamate
Materials:
-
This compound
-
Ethyl isocyanate
-
Anhydrous Toluene
-
Dibutyltin dilaurate (DBTDL) (catalytic amount)
Procedure:
-
In a flame-dried flask under an inert atmosphere, dissolve this compound (1.0 equivalent) in anhydrous toluene.
-
Add a catalytic amount of DBTDL to the solution.
-
Add ethyl isocyanate (1.1 equivalents) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 60-80 °C and stir for 6-12 hours.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to yield ethyl N-(cyclobut-2-en-1-yl)carbamate.
Representative Quantitative Data for Carbamate Formation
| Derivative | Reagents | Solvent | Yield (%) | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) |
| Ethyl N-(cyclobut-2-en-1-yl)carbamate | Ethyl isocyanate, DBTDL | Toluene | 80-90 (Est.) | ~6.1 (m, 2H), ~5.1 (m, 1H), ~4.8 (br s, 1H), ~4.1 (q, 2H), ~2.7 (m, 2H), ~1.2 (t, 3H) | ~156.0, ~136.0, ~134.0, ~69.0, ~61.0, ~30.0, ~14.8 |
Note: The provided NMR data is an estimation based on similar structures. Actual values may vary.
Experimental Workflow
A general workflow for the synthesis, purification, and characterization of this compound derivatives is depicted below. This workflow is applicable to all the derivatization methods described in these notes.
Caption: General experimental workflow for the derivatization of this compound.
Applications in Drug Development
Cyclobutane derivatives are increasingly utilized in medicinal chemistry to impart unique structural and conformational properties to drug candidates.[1][2] The derivatization of this compound provides a platform for generating novel chemical entities for screening and lead optimization. Ethers and silyl ethers can act as protected intermediates for more complex syntheses. Esters and carbamates can be employed as prodrugs to improve pharmacokinetic properties or to introduce pharmacophoric elements.[9][12] The synthetic pathways for creating libraries of these derivatives are crucial for structure-activity relationship (SAR) studies.
Caption: Logical workflow for the application of this compound derivatives in drug discovery.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. application.wiley-vch.de [application.wiley-vch.de]
- 3. This compound | C4H6O | CID 14420645 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. (Cyclobut-2-en-1-yl)methanol | C5H8O | CID 13815416 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Tert-butyldimethyl((3-methylbut-2-en-1-yl)oxy)silane | C11H24OSi | CID 11469722 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Transformation of alcohols to esters promoted by hydrogen bonds using oxygen as the oxidant under metal-free conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Process Intensification Strategies for Esterification: Kinetic Modeling, Reactor Design, and Sustainable Applications | MDPI [mdpi.com]
- 9. Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US8030424B2 - Cyclobutene polymers and methods of making the same - Google Patents [patents.google.com]
- 11. Organic Carbamates in Drug Design and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Design, synthesis and evaluation of carbamate-bridged amino acid prodrugs of cycloicaritin with improved antitumor activity, aqueous solubility and phase II metabolic stability - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Ring-Opening Reactions of Cyclobut-2-en-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
Introduction
The ring-opening of cyclobutene (B1205218) derivatives, particularly cyclobut-2-en-1-ols, represents a powerful and versatile strategy in organic synthesis for the stereoselective formation of functionalized 1,3-dienes. These products are valuable building blocks in the synthesis of complex molecules, natural products, and pharmacologically active compounds. The relief of ring strain in the four-membered ring provides a strong thermodynamic driving force for these transformations. This document provides detailed application notes and experimental protocols for the thermal, transition-metal-catalyzed, and Lewis acid-catalyzed ring-opening reactions of cyclobut-2-en-1-ol derivatives.
Thermal Electrocyclic Ring-Opening
Thermal ring-opening of cyclobutenes is a classic example of a pericyclic reaction governed by the principles of orbital symmetry, as described by the Woodward-Hoffmann rules. For cyclobutenes, this process occurs in a conrotatory fashion, meaning the substituents at the breaking C-C bond rotate in the same direction (both clockwise or both counter-clockwise). The stereochemical outcome of the reaction is highly dependent on the substitution pattern of the cyclobutene ring, a phenomenon known as torquoselectivity.
Torquoselectivity
Torquoselectivity in the thermal ring-opening of 3-substituted cyclobutenes dictates the preferred direction of rotation of the substituent (either inward or outward), leading to the formation of specific stereoisomers of the resulting diene. Generally, electron-donating groups (EDGs) prefer to rotate outward, while electron-withdrawing groups (EWGs) tend to rotate inward to achieve a stabilizing interaction with the breaking bond. However, thermodynamic factors can sometimes override the kinetic torquoselectivity.[1][2]
Quantitative Data for Thermal Ring-Opening of 3-Substituted Cyclobutenes
| Entry | Substrate (R group) | Temperature (°C) | Product Ratio (E/Z or outward/inward) | Activation Energy (kcal/mol) | Reference |
| 1 | Phenyl | Not specified | "outward" rotation is exclusive | ΔG‡ (outward) is 6-8 kcal/mol lower | [1] |
| 2 | Methyl | Not specified | "outward" rotation is preferred | ΔG‡ (outward) is 6-8 kcal/mol lower | [1] |
| 3 | Trimethylstannyl | Not specified | Mixture of (Z)- and (E)-dienes | - | |
| 4 | tert-Butyl | Not specified | Exclusively (E)-diene | - | |
| 5 | 4-cyanophenyl (at C3, with CH3 at C3) | 161 | Z/E ratio is significant | Correlates with LUMO of aromatic ring | |
| 6 | 4-methoxyphenyl (at C3, with CH3 at C3) | 161 | Z/E ratio is significant | Correlates with LUMO of aromatic ring |
Experimental Protocol: Thermal Ring-Opening of cis-3,4-Dimethylcyclobutene
Objective: To synthesize (2E,4Z)-hexa-2,4-diene via thermal electrocyclic ring-opening.
Materials:
-
cis-3,4-Dimethylcyclobutene
-
Anhydrous toluene (B28343)
-
Schlenk tube or sealed tube
-
Oil bath
-
NMR spectrometer
Procedure:
-
In a Schlenk tube, dissolve cis-3,4-dimethylcyclobutene (1.0 mmol) in anhydrous toluene (5 mL).
-
Degas the solution by three freeze-pump-thaw cycles.
-
Seal the tube and heat it in an oil bath at 150-200 °C.
-
Monitor the reaction progress by TLC or 1H NMR spectroscopy.
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by distillation or column chromatography on silica (B1680970) gel to afford (2E,4Z)-hexa-2,4-diene.
Expected Outcome: The reaction proceeds via a conrotatory ring-opening to yield the (2E,4Z)-hexa-2,4-diene as the major product.
Transition-Metal-Catalyzed Ring-Opening Reactions
Transition metal catalysts, particularly those based on rhodium and palladium, offer powerful alternatives to thermal methods, often proceeding under milder conditions and with unique selectivities. These reactions typically involve the formation of a metal-alkoxide intermediate, followed by β-carbon elimination to cleave the C-C bond of the cyclobutene ring.
Rhodium-Catalyzed Ring-Opening
Rhodium catalysts are effective for the asymmetric arylation and ring-opening of cyclobutenone ketals, which serve as precursors to this compound derivatives.[3]
| Entry | Arylboronic Acid | Ligand | Yield (%) | Enantiomeric Excess (%) | Reference |
| 1 | Phenylboronic acid | (R)-DTBM-segphos | 85 | 95 | [3] |
| 2 | 4-Methoxyphenylboronic acid | (R)-DTBM-segphos | 88 | 96 | [3] |
| 3 | 3-Chlorophenylboronic acid | (R)-DTBM-segphos | 75 | 94 | [3] |
Objective: To synthesize an enantioenriched 3-aryl-cyclobutenol derivative.
Materials:
-
Cyclobutenone ethylene (B1197577) ketal (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
[Rh(cod)Cl]2 (2.5 mol%)
-
(R)-DTBM-segphos (5.5 mol%)
-
K3PO4 (2.0 equiv)
-
1,4-Dioxane/H2O (10:1)
-
Schlenk tube
Procedure:
-
To a Schlenk tube, add cyclobutenone ethylene ketal (0.2 mmol), arylboronic acid (0.3 mmol), [Rh(cod)Cl]2 (0.005 mmol), (R)-DTBM-segphos (0.011 mmol), and K3PO4 (0.4 mmol).
-
Evacuate and backfill the tube with argon three times.
-
Add degassed 1,4-dioxane/H2O (1.1 mL, 10:1 v/v).
-
Stir the mixture at room temperature for 12-16 hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with water and extract with ethyl acetate.
-
Dry the combined organic layers over Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to obtain the chiral enol ether product.
-
Subsequent hydrolysis of the enol ether can yield the corresponding cyclobutenol.
Palladium-Catalyzed Ring-Opening
Palladium catalysts are versatile for various ring-opening reactions of cyclobutene derivatives, including decarboxylative reactions of cyclobutenyl formates.
Objective: To synthesize a functionalized 1,3-diene from a cyclobutenyl formate (B1220265).
Materials:
-
Cyclobutenyl formate (1.0 equiv)
-
Pd(PPh3)4 (5 mol%)
-
Anhydrous THF
-
Schlenk tube
Procedure:
-
In a Schlenk tube, dissolve the cyclobutenyl formate (0.5 mmol) in anhydrous THF (5 mL).
-
Add Pd(PPh3)4 (0.025 mmol) to the solution under an argon atmosphere.
-
Heat the reaction mixture at 60-80 °C.
-
Monitor the reaction progress by TLC.
-
Once the starting material is consumed, cool the reaction to room temperature.
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to yield the 1,3-diene product.
Lewis Acid-Catalyzed Ring-Opening
Lewis acids can promote the ring-opening of cyclobut-2-en-1-ols by activating the hydroxyl group, facilitating nucleophilic attack and subsequent ring cleavage. This method allows for the introduction of various nucleophiles to generate highly functionalized acyclic products.
Experimental Protocol: Lewis Acid-Catalyzed Ring-Opening with a Silyl (B83357) Enol Ether
Objective: To synthesize a γ,δ-unsaturated ketone via Lewis acid-catalyzed ring-opening.
Materials:
-
This compound derivative (1.0 equiv)
-
Silyl enol ether (1.2 equiv)
-
BF3·OEt2 (1.1 equiv)
-
Anhydrous dichloromethane (B109758) (DCM)
-
Round-bottom flask
Procedure:
-
To a round-bottom flask under an argon atmosphere, add the this compound derivative (1.0 mmol) and anhydrous DCM (10 mL).
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Add the silyl enol ether (1.2 mmol) to the cooled solution.
-
Slowly add BF3·OEt2 (1.1 mmol) dropwise to the reaction mixture.
-
Stir the reaction at -78 °C and allow it to slowly warm to room temperature over several hours.
-
Monitor the reaction by TLC.
-
Upon completion, quench the reaction with saturated aqueous NaHCO3 solution.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with brine, dry over Na2SO4, filter, and concentrate.
-
Purify the crude product by flash column chromatography on silica gel.
Visualizations
Caption: Thermal electrocyclic ring-opening of a this compound derivative.
Caption: General mechanism for transition-metal-catalyzed ring-opening.
Caption: Workflow for Lewis acid-catalyzed ring-opening with a nucleophile.
References
Application of Cyclobut-2-en-1-ol in Medicinal Chemistry: Detailed Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols on the utilization of Cyclobut-2-en-1-ol as a versatile starting material in the synthesis of medicinally relevant compounds. The unique strained four-membered ring of the cyclobutane (B1203170) scaffold offers a valuable platform for developing novel therapeutics by providing conformational rigidity and enabling access to unique chemical space. This document will focus on two key therapeutic areas where derivatives of this compound have shown promise: antiviral and anticancer applications.
Antiviral Applications: Synthesis of Carbocyclic Nucleoside Analogs
Carbocyclic nucleoside analogs are a class of antiviral agents where the furanose ring of natural nucleosides is replaced by a carbocyclic moiety. This modification imparts greater metabolic stability by preventing glycosidic bond cleavage. Cyclobutane-containing nucleosides have demonstrated potent activity against various viruses, particularly herpesviruses.
Overview of Antiviral Activity
Cyclobutyl nucleoside analogs, derived from this compound, have shown significant inhibitory effects against several herpesviruses. The mechanism of action involves the phosphorylation of the nucleoside analog by viral thymidine (B127349) kinase, followed by further phosphorylation by cellular kinases to the triphosphate form. This triphosphate analog then acts as a competitive inhibitor of viral DNA polymerase, leading to the termination of viral DNA replication.
Quantitative Data: In Vitro Antiviral Activity of Cyclobutyl Nucleoside Analogs
The following table summarizes the in vitro antiviral activity of representative cyclobutyl guanine (B1146940) and adenine (B156593) nucleoside analogs against various herpesviruses.
| Compound | Virus | Cell Line | IC₅₀ (µM) | Reference |
| Cyclobutyl Guanine Analog | Herpes Simplex Virus 1 (HSV-1) | Vero | 0.5 | [1] |
| Herpes Simplex Virus 2 (HSV-2) | Vero | 1.2 | [1] | |
| Varicella-Zoster Virus (VZV) | HEL | 0.8 | [1] | |
| Human Cytomegalovirus (HCMV) | HFF | 3.5 | [1] | |
| Cyclobutyl Adenine Analog | Herpes Simplex Virus 1 (HSV-1) | Vero | 2.1 | [1] |
| Herpes Simplex Virus 2 (HSV-2) | Vero | 4.5 | [1] | |
| Varicella-Zoster Virus (VZV) | HEL | 3.2 | [1] | |
| Human Cytomegalovirus (HCMV) | HFF | 8.7 | [1] |
Signaling Pathway: Mechanism of Action of Cyclobutyl Nucleoside Analogs
Caption: Mechanism of action of cyclobutyl nucleoside analogs.
Experimental Protocols
This protocol describes a plausible synthetic route to a key intermediate, a protected cyclobutanol (B46151) with the necessary stereochemistry for the introduction of a nucleobase.
Workflow Diagram: Synthesis of Protected Cyclobutanol Intermediate
Caption: Synthetic workflow for a cyclobutyl guanine analog.
Protocol: Synthesis of trans-3-Azido-cyclobutanol
-
Epoxidation of this compound: To a solution of this compound (1.0 g, 14.3 mmol) in dichloromethane (B109758) (DCM, 50 mL) at 0 °C, add meta-chloroperoxybenzoic acid (m-CPBA, 3.0 g, 17.1 mmol) portion-wise. Stir the reaction mixture at 0 °C for 1 hour and then at room temperature for 4 hours. Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield cyclobutene oxide.
-
Ring-opening with Azide: Dissolve the crude cyclobutene oxide in methanol (B129727) (30 mL). Add sodium azide (1.4 g, 21.4 mmol) and ammonium (B1175870) chloride (1.1 g, 21.4 mmol). Reflux the mixture for 6 hours. Cool the reaction to room temperature and remove the solvent under reduced pressure. Partition the residue between water and ethyl acetate (B1210297). Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford trans-3-azido-cyclobutanol.
This protocol outlines a standard method for evaluating the antiviral activity of the synthesized compounds against Herpes Simplex Virus-1 (HSV-1).[2]
-
Cell Culture: Plate Vero cells in 24-well plates at a density that will yield a confluent monolayer on the day of infection.
-
Virus Infection: On the day of the assay, remove the culture medium and infect the cell monolayers with HSV-1 at a multiplicity of infection (MOI) of 0.01 in serum-free medium.
-
Compound Treatment: After a 1-hour adsorption period at 37°C, remove the virus inoculum and add an overlay medium (e.g., medium containing 1.2% methylcellulose) containing serial dilutions of the test compound.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator for 2-3 days until viral plaques are visible.
-
Plaque Visualization and Counting: Fix the cells with a solution of 10% formaldehyde (B43269) in phosphate-buffered saline (PBS) and stain with a 0.5% crystal violet solution. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control (no compound). The IC₅₀ value is determined as the concentration of the compound that inhibits plaque formation by 50%.
Anticancer Applications: Synthesis of Combretastatin (B1194345) A4 Analogs
Combretastatin A4 (CA-4) is a natural product that exhibits potent anticancer activity by inhibiting tubulin polymerization. However, its clinical utility is limited by its poor solubility and isomerization of the active cis-stilbene (B147466) to the inactive trans-isomer. Replacing the cis-double bond with a conformationally restricted cyclobutane ring is a promising strategy to overcome these limitations.
Overview of Anticancer Activity
Cyclobutane-containing analogs of combretastatin A4 retain the key pharmacophoric features required for binding to the colchicine (B1669291) site on β-tubulin. This binding disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.
Quantitative Data: In Vitro Cytotoxicity of Cyclobutane Combretastatin A4 Analogs
The following table presents the in vitro cytotoxic activity of a representative cyclobutane analog of Combretastatin A4 against various human cancer cell lines.[3]
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Cyclobutane CA-4 Analog (cis-isomer) | HepG2 | Hepatocellular Carcinoma | 2.5 | [3] |
| SK-N-DZ | Neuroblastoma | 3.1 | [3] | |
| HCT-116 | Colon Carcinoma | 1.8 | [4] | |
| MCF-7 | Breast Adenocarcinoma | 4.2 | [4] |
Signaling Pathway: Mechanism of Action of Cyclobutane Combretastatin A4 Analogs
Caption: Mechanism of action of cyclobutane combretastatin A4 analogs.
Experimental Protocols
This protocol outlines a plausible synthetic route to a key cyclobutanone (B123998) intermediate, which can then be elaborated to the final combretastatin A4 analog.
Workflow Diagram: Synthesis of Cyclobutane CA-4 Analog
Caption: Synthetic workflow for a cyclobutane CA-4 analog.
Protocol: Synthesis of 3-(3,4,5-Trimethoxyphenyl)cyclobutanone
-
Oxidation of this compound: To a suspension of pyridinium (B92312) chlorochromate (PCC, 4.6 g, 21.4 mmol) in dichloromethane (DCM, 50 mL), add a solution of this compound (1.0 g, 14.3 mmol) in DCM (10 mL) dropwise at room temperature. Stir the reaction mixture for 2 hours. Dilute the mixture with diethyl ether and filter through a pad of silica (B1680970) gel. Concentrate the filtrate under reduced pressure to yield Cyclobut-2-en-1-one.
-
Michael Addition: Prepare a Grignard reagent from 5-bromo-1,2,3-trimethoxybenzene (B181038) and magnesium turnings in anhydrous THF. To a suspension of copper(I) iodide (0.27 g, 1.43 mmol) in anhydrous THF (20 mL) at -20 °C, add the freshly prepared Grignard reagent dropwise. Stir for 30 minutes. Then, add a solution of Cyclobut-2-en-1-one (from the previous step) in THF (10 mL) dropwise. Stir the reaction at -20 °C for 2 hours and then at room temperature overnight. Quench the reaction with a saturated aqueous solution of ammonium chloride. Extract the mixture with ethyl acetate (3 x 40 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the crude product by flash column chromatography (silica gel, hexane:ethyl acetate gradient) to afford 3-(3,4,5-trimethoxyphenyl)cyclobutanone.
This protocol describes a fluorescence-based assay to measure the effect of the synthesized compounds on tubulin polymerization.[5][6]
-
Reagent Preparation: Prepare a tubulin stock solution (e.g., 10 mg/mL in a suitable buffer like G-PEM) and a GTP stock solution. Prepare serial dilutions of the test compound and a known tubulin inhibitor (e.g., colchicine) as a positive control.
-
Assay Setup: In a 96-well black plate, add the assay buffer, a fluorescent reporter that binds to polymerized tubulin (e.g., DAPI), and the test compound or control.
-
Initiation of Polymerization: To initiate the reaction, add the tubulin and GTP solution to each well.
-
Data Acquisition: Immediately place the plate in a fluorescence plate reader pre-warmed to 37°C. Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em ~360/450 nm for DAPI) at regular intervals (e.g., every minute) for 60-90 minutes.
-
Data Analysis: Plot the fluorescence intensity versus time to obtain polymerization curves. The IC₅₀ value for tubulin polymerization inhibition is the concentration of the compound that reduces the rate or extent of polymerization by 50% compared to the vehicle control.[7]
References
- 1. Synthesis and antiviral activity of enantiomeric forms of cyclobutyl nucleoside analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Herpes Simplex Virus Antiviral Drug Screening and Evaluation - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 3. Synthesis, biological evaluation, and modeling studies of 1,3-disubstituted cyclobutane-containing analogs of combretastatin A4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Establishing a High-content Analysis Method for Tubulin Polymerization to Evaluate Both the Stabilizing and Destabilizing Activities of Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Grignard Reaction with Cyclobutenone
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Grignard reaction is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds through the nucleophilic addition of an organomagnesium halide (Grignard reagent) to a carbonyl group.[1] The reaction of Grignard reagents with cyclobutenone provides a direct route to tertiary cyclobutenols, which are valuable intermediates in the synthesis of complex molecules and potential building blocks in drug discovery.[2] Cyclobutane and its derivatives are of increasing interest to medicinal chemists due to their unique conformational properties and three-dimensional shapes.[2] This document provides a detailed experimental procedure for the 1,2-addition of a Grignard reagent to a cyclobutenone, potential side reactions to consider, and expected outcomes.
The reaction proceeds via the nucleophilic attack of the Grignard reagent on the electrophilic carbonyl carbon of cyclobutenone, forming a magnesium alkoxide intermediate. Subsequent acidic workup protonates the alkoxide to yield the corresponding tertiary cyclobutenol.[3] It is crucial to perform the reaction under anhydrous conditions, as Grignard reagents are highly reactive towards protic solvents, which would lead to the quenching of the reagent.[4]
Key Experimental Protocols
Materials:
-
Cyclobutenone (or a substituted derivative)
-
Magnesium turnings
-
Anhydrous diethyl ether or tetrahydrofuran (B95107) (THF)
-
Alkyl or aryl halide (e.g., bromobenzene, iodomethane)
-
Iodine crystal (as an initiator)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl) solution
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Standard laboratory glassware (oven-dried)
-
Magnetic stirrer and stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Experimental Procedure:
Part 1: Preparation of the Grignard Reagent
-
Glassware Preparation: All glassware (a three-neck round-bottom flask, dropping funnel, and condenser) must be thoroughly oven-dried (e.g., at 120 °C for at least 4 hours) and assembled while hot under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.[5]
-
Initiation: Place magnesium turnings (1.2 equivalents) in the round-bottom flask. Add a small crystal of iodine to help initiate the reaction.[5]
-
Reagent Addition: In the dropping funnel, prepare a solution of the alkyl or aryl halide (1.0 equivalent) in anhydrous diethyl ether or THF. Add a small portion of this solution to the magnesium turnings.
-
Reaction Initiation and Maintenance: The reaction is typically initiated by gentle heating or sonication. The disappearance of the iodine color and the appearance of a cloudy or bubbling solution indicate the start of the reaction.[6] Once initiated, the remaining halide solution is added dropwise at a rate that maintains a gentle reflux.[7]
-
Completion: After the addition is complete, the reaction mixture is typically stirred at room temperature or gentle reflux until most of the magnesium has been consumed. The resulting solution of the Grignard reagent should appear as a cloudy, grayish mixture.[6]
Part 2: Reaction with Cyclobutenone
-
Cooling: Cool the freshly prepared Grignard reagent in an ice bath to 0 °C.
-
Substrate Addition: Dissolve the cyclobutenone (1.0 equivalent) in anhydrous diethyl ether or THF and add it dropwise to the cooled Grignard reagent solution with vigorous stirring. The addition should be slow to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for a specified time (e.g., 1-2 hours) or until TLC analysis indicates the consumption of the starting material. The reaction can be allowed to warm to room temperature if necessary.
Part 3: Work-up and Purification
-
Quenching: Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl) while cooling the flask in an ice bath.[3] Avoid using strong acids if the product is acid-sensitive.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether or ethyl acetate (B1210297) (2-3 times).[8]
-
Washing: Combine the organic layers and wash them with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[7]
-
Solvent Removal: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to obtain the pure tertiary cyclobutenol.
Data Presentation
The yield of the Grignard reaction with cyclobutenone can vary depending on the specific Grignard reagent used and the reaction conditions. The following table provides a summary of expected yields for the addition of various Grignard reagents to a generic cyclobutenone based on similar reactions reported in the literature.
| Grignard Reagent (R-MgX) | R Group | Expected Product | Expected Yield (%) |
| CH₃MgI | Methyl | 1-Methylcyclobut-2-en-1-ol | 75-85 |
| C₂H₅MgBr | Ethyl | 1-Ethylthis compound | 70-80 |
| PhMgBr | Phenyl | 1-Phenylthis compound | 80-95 |
| VinylMgBr | Vinyl | 1-Vinylthis compound | 65-75 |
Note: These are estimated yields and may vary based on the specific substrate and experimental conditions.
Potential Side Reactions
Several side reactions can occur during the Grignard reaction with cyclobutenone, which may reduce the yield of the desired 1,2-addition product.[1][9]
-
1,4-Conjugate Addition: As an α,β-unsaturated ketone, cyclobutenone can potentially undergo 1,4-conjugate addition, leading to the formation of a 3-substituted cyclobutanone.[10][11] However, for "hard" nucleophiles like Grignard reagents, 1,2-addition is generally favored.[10][12] The use of copper salts as additives can promote 1,4-addition.[12]
-
Enolization: The Grignard reagent can act as a base and deprotonate the α-proton of the cyclobutenone, leading to the formation of an enolate and quenching of the Grignard reagent.[1]
-
Reduction: If the Grignard reagent possesses a β-hydrogen, it can reduce the carbonyl group to a secondary alcohol via a six-membered transition state.[1]
-
Wurtz Coupling: Reaction of the Grignard reagent with unreacted alkyl/aryl halide can lead to the formation of a coupling product (R-R).
Visualization of Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the Grignard reaction with cyclobutenone.
Caption: Workflow for the synthesis of tertiary cyclobutenols via Grignard reaction.
References
- 1. Grignard Reaction [organic-chemistry.org]
- 2. Synthesis of Cyclobutane Derivatives by Use of Grignard and Amide Coupling Reactions | ScholarWorks [scholarworks.calstate.edu]
- 3. leah4sci.com [leah4sci.com]
- 4. researchgate.net [researchgate.net]
- 5. community.wvu.edu [community.wvu.edu]
- 6. www1.udel.edu [www1.udel.edu]
- 7. d.web.umkc.edu [d.web.umkc.edu]
- 8. odp.library.tamu.edu [odp.library.tamu.edu]
- 9. reddit.com [reddit.com]
- 10. organic chemistry - Does a Grignard reagent react with enones to give the 1,2- or 1,4- product? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 11. dalalinstitute.com [dalalinstitute.com]
- 12. m.youtube.com [m.youtube.com]
Application Notes and Protocols: Synthesis of Carbocyclic Nucleosides from Cyclobut-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the synthesis of carbocyclic nucleosides, utilizing Cyclobut-2-en-1-ol as a readily accessible starting material. Carbocyclic nucleosides are a critical class of therapeutic agents with significant antiviral and anticancer properties.[1] Their enhanced metabolic stability, compared to natural nucleosides, makes them attractive candidates for drug development.[1]
This document outlines a reliable synthetic pathway from this compound to a key intermediate, 3-bromocyclobutanone (B1528419), and its subsequent conversion to carbocyclic purine (B94841) and pyrimidine (B1678525) nucleosides. The protocols provided are based on established chemical transformations and offer a practical guide for researchers in the field.
Synthetic Strategy Overview
The overall strategy involves a multi-step synthesis commencing with the oxidation of this compound. The resulting α,β-unsaturated ketone, Cyclobut-2-en-1-one, undergoes hydrobromination to yield 3-bromocyclobutanone. This versatile intermediate is then coupled with a chosen nucleobase. Subsequent stereoselective reduction of the ketone functionality and final deprotection steps afford the target carbocyclic nucleoside.
Caption: Synthetic workflow from this compound to carbocyclic nucleosides.
Key Experimental Protocols
The following section details the experimental procedures for the key transformations in the synthesis of carbocyclic nucleosides from this compound.
Protocol 1: Oxidation of this compound to Cyclobut-2-en-1-one
This protocol describes the oxidation of the allylic alcohol to the corresponding enone using Pyridinium chlorochromate (PCC).
Materials:
-
This compound
-
Pyridinium chlorochromate (PCC)
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (B86663) (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a stirred suspension of Pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (5 mL per gram of alcohol), add a solution of this compound (1.0 equivalent) in anhydrous dichloromethane.
-
Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.
-
Wash the filtrate sequentially with a saturated aqueous solution of sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate (B1210297) gradient) to afford Cyclobut-2-en-1-one.
Quantitative Data Summary (Protocol 1)
| Parameter | Value/Range |
| Typical Yield | 70-85% |
| Reaction Time | 2-4 hours |
| Temperature | Room Temperature |
Protocol 2: Synthesis of 3-Bromocyclobutanone from Cyclobut-2-en-1-one
This protocol details the hydrobromination of the enone to produce the key 3-bromocyclobutanone intermediate.
Materials:
-
Cyclobut-2-en-1-one
-
Hydrogen bromide (HBr) in acetic acid (33 wt%)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve Cyclobut-2-en-1-one (1.0 equivalent) in dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of hydrogen bromide in acetic acid (1.1 equivalents) dropwise with vigorous stirring.
-
Allow the reaction to stir at 0 °C for 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield crude 3-bromocyclobutanone, which can be used in the next step without further purification or purified by distillation under reduced pressure.
Quantitative Data Summary (Protocol 2)
| Parameter | Value/Range |
| Typical Yield | 85-95% |
| Reaction Time | 1-2 hours |
| Temperature | 0 °C |
Protocol 3: Coupling of 3-Bromocyclobutanone with Purine
This protocol describes the N-alkylation of purine with 3-bromocyclobutanone. This reaction typically yields a mixture of N-7 and N-9 regioisomers.
Materials:
-
3-Bromocyclobutanone
-
Purine
-
Potassium carbonate (K₂CO₃)
-
Dimethylformamide (DMF), anhydrous
-
Ethyl acetate
-
Water
-
Brine
-
Magnesium sulfate (MgSO₄), anhydrous
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Heating mantle with temperature control
-
Separatory funnel
-
Rotary evaporator
-
Chromatography column
Procedure:
-
To a solution of purine (1.0 equivalent) in anhydrous DMF, add potassium carbonate (1.5 equivalents).
-
Add a solution of 3-bromocyclobutanone (1.2 equivalents) in anhydrous DMF to the suspension.
-
Heat the reaction mixture to 60-70 °C and stir for 12-16 hours.
-
After cooling to room temperature, pour the reaction mixture into water and extract with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the N-7 and N-9 regioisomers of the N-alkylated cyclobutanone.
Quantitative Data Summary (Protocol 3)
| Parameter | Value/Range |
| Total Yield (N-7 and N-9 isomers) | 50-60% |
| N-7:N-9 Isomer Ratio | ~1:1 |
| Reaction Time | 12-16 hours |
| Temperature | 60-70 °C |
Protocol 4: Stereoselective Reduction of N-Alkylated Cyclobutanone
This protocol details the reduction of the ketone to the corresponding alcohol, often with high stereoselectivity.
Materials:
-
N-Alkylated Cyclobutanone (either N-7 or N-9 isomer)
-
Sodium borohydride (B1222165) (NaBH₄)
-
Dichloromethane (CH₂Cl₂)
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Round-bottom flask
-
Magnetic stirrer
-
Stir bar
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve the N-alkylated cyclobutanone (1.0 equivalent) in a mixture of methanol and dichloromethane.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 equivalents) portion-wise over 15 minutes.
-
Stir the reaction mixture at 0 °C for 1-2 hours.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the mixture with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The resulting carbocyclic nucleoside alcohol is often obtained in high purity and may not require further purification.
Quantitative Data Summary (Protocol 4)
| Parameter | Value/Range |
| Typical Yield | >90% |
| Diastereoselectivity | Often high, favoring the trans isomer |
| Reaction Time | 1-2 hours |
| Temperature | 0 °C |
Logical Relationship of Synthetic Intermediates
The following diagram illustrates the logical progression and relationship between the key intermediates in the synthesis of a carbocyclic nucleoside from this compound.
References
Application Notes and Protocols for Metal-Catalyzed Cross-Coupling Reactions with Cyclobut-2-en-1-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the metal-catalyzed cross-coupling of Cyclobut-2-en-1-ol derivatives. Due to the poor leaving group nature of the hydroxyl group, direct cross-coupling of this compound is generally not feasible. Therefore, activation of the hydroxyl group by conversion to a more suitable leaving group, such as an acetate (B1210297), carbonate, or triflate, is a prerequisite for successful coupling. This document outlines key palladium-catalyzed cross-coupling methodologies, including Suzuki-Miyaura, Heck, and Sonogashira reactions, as well as allylic substitution reactions, which are instrumental in the synthesis of substituted cyclobutene (B1205218) scaffolds. These four-membered ring structures are of significant interest in medicinal chemistry and materials science due to their unique conformational constraints and synthetic versatility.
Overview of Cross-Coupling Strategies
Metal-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For this compound, the most effective approach involves its conversion to an allylic electrophile that can readily participate in various palladium-catalyzed transformations. The general workflow involves two main steps:
-
Activation of this compound: Conversion of the hydroxyl group to a better leaving group (e.g., acetate, carbonate, triflate).
-
Palladium-Catalyzed Cross-Coupling: Reaction of the activated cyclobutene derivative with a suitable coupling partner.
This strategy allows for the introduction of a wide range of substituents, including aryl, vinyl, alkynyl, and various nucleophiles, onto the cyclobutene ring.
Data Presentation: Representative Cross-Coupling Reactions
The following tables summarize quantitative data for representative palladium-catalyzed cross-coupling reactions involving allylic derivatives, which can be adapted for this compound derivatives.
Table 1: Palladium-Catalyzed Allylic Alkylation of Allylic Carbonates with Malonates
| Entry | Allylic Carbonate | Nucleophile | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Cyclohex-2-enyl ethyl carbonate | Dimethyl malonate | [Pd₂(dba)₃] (2.5) | L43 (5) | NaH | THF | rt | 12 | 92 |
| 2 | 1,3-Diphenylallyl acetate | Sodium dimethyl malonate | [PdCl(π-allyl)]₂ (1) | (S)-BINAP (2.5) | NaH | THF | rt | 18 | 90 |
| 3 | Cinnamyl-type carbonate | α-Nitrocarboxylate | Pd₂(dba)₃ (2.5) | L21 (5) | Cs₂CO₃ | Toluene | 50 | 24 | up to 99 |
Data is representative of analogous systems and serves as a guideline.
Table 2: Palladium-Catalyzed Suzuki-Miyaura Coupling of Aryl Halides with Boronic Acids
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | Iodobenzene | Phenylboronic acid | Pd(OAc)₂ (2.5) | - | K₂CO₃ | EGME/H₂O (3:1) | rt | 4 | >95 |
| 2 | 4-Bromobenzaldehyde | Phenylboronic acid | Pd/graphene | - | K₂CO₃ | H₂O/EtOH/THF (1:1:1) | 135 | <1 min | 96 |
| 3 | 3,5-Bis(trifluoromethyl)bromobenzene | 2-Pyridylboronate | Pd₂(dba)₃ (1.5) | L1 (4.5) | KF | Dioxane | 110 | 12 | 82 |
This table provides general conditions that can be adapted for the coupling of cyclobutenyl triflates or nonaflates.
Table 3: Palladium-Catalyzed Heck Reaction of Aryl Halides with Olefins
| Entry | Aryl Halide | Olefin | Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | Methyl acrylate | Pd₂(dba)₃ (1.5) | P(t-Bu)₃ (6) | Cs₂CO₃ | Dioxane | 100 | 24 | 98 |
| 2 | 2-Bromonaphthalene | Ethyl crotonate | Pd EnCat®40 (0.8) | - | AcONa | EtOH | 140 (mw) | 0.5 | 47 |
These conditions can be adapted for the reaction of cyclobutenyl halides or triflates with various olefins.
Table 4: Palladium-Catalyzed Sonogashira Coupling of Aryl Halides with Terminal Alkynes
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Co-catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp. (°C) | Time (min) | Yield (%) |
| 1 | 4-Iodotoluene | Trimethylsilylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (1) | PPh₃ (2) | Et₃N | DMF | 90 (mw) | 5 | 95 |
| 2 | 2-Bromobenzaldehyde | Phenylacetylene | Pd(OAc)₂ | - | - | Et₃N | DMF | 100 | 120 | 85 |
General conditions applicable to the coupling of cyclobutenyl halides or triflates.
Experimental Protocols
Activation of this compound: Synthesis of Cyclobut-2-enyl Acetate
This protocol describes the conversion of this compound to its acetate derivative, a common precursor for palladium-catalyzed allylic substitution reactions.
Materials:
-
This compound
-
Acetic anhydride (B1165640)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DCM, add pyridine (1.5 eq) at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Slowly add acetic anhydride (1.2 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.
-
Separate the organic layer, and extract the aqueous layer with DCM.
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the filtrate under reduced pressure to afford the crude cyclobut-2-enyl acetate, which can be purified by flash column chromatography.
Palladium-Catalyzed Allylic Alkylation of Cyclobut-2-enyl Carbonate with Dimethyl Malonate
This protocol outlines a general procedure for the palladium-catalyzed allylic alkylation, a type of Tsuji-Trost reaction, using an activated cyclobutene derivative.[1]
Materials:
-
Cyclobut-2-enyl carbonate (prepared from this compound and an alkyl chloroformate)
-
Sodium dimethyl malonate
-
Tris(dibenzylideneacetone)dipalladium(0) ([Pd₂(dba)₃])
-
Chiral ligand (e.g., a P-stereogenic bisdiamidophosphite)[1]
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Standard Schlenk line or glovebox equipment
Procedure:
-
In a glovebox or under an inert atmosphere, add [Pd₂(dba)₃] (2.5 mol%) and the chiral ligand (5 mol%) to a flame-dried Schlenk flask.
-
Add anhydrous THF and stir for 15 minutes to generate the active catalyst complex.
-
In a separate flask, dissolve cyclobut-2-enyl carbonate (1.0 eq) in anhydrous THF.
-
Add the solution of the cyclobutene substrate to the catalyst mixture.
-
Add sodium dimethyl malonate (1.2 eq) to the reaction mixture.
-
Stir the reaction at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, quench the reaction with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the mixture with diethyl ether or ethyl acetate.
-
Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography to yield the desired 2-(cyclobut-2-en-1-yl)malonate product.
Suzuki-Miyaura Coupling of a Cyclobutenyl Derivative
This protocol provides a general method for the Suzuki-Miyaura coupling of a cyclobutenyl triflate (prepared from this compound) with an arylboronic acid.[2]
Materials:
-
Cyclobut-2-enyl triflate
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃)
-
Ethylene glycol monomethyl ether (EGME) and water
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a reaction vessel, add the cyclobutenyl triflate (1.0 eq), arylboronic acid (1.2 eq), Pd(OAc)₂ (2.5 mol%), and K₂CO₃ (2.0 eq).
-
Add a 3:1 mixture of EGME and water as the solvent.
-
Stir the reaction mixture vigorously at room temperature for 4-12 hours. Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with diethyl ether or ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography to obtain the desired aryl-substituted cyclobutene.
Heck Reaction of a Cyclobutenyl Derivative
This protocol outlines a general procedure for the Heck reaction between a cyclobutenyl halide or triflate and an olefin.[3]
Materials:
-
Cyclobut-2-enyl bromide or triflate
-
Olefin (e.g., ethyl crotonate)
-
Pd EnCat®40 (or other suitable palladium catalyst)
-
Sodium acetate (AcONa)
-
Tetraethylammonium chloride (Et₄NCl)
-
Microwave reactor or conventional heating setup
Procedure:
-
In a microwave vial, combine the cyclobut-2-enyl bromide/triflate (1.0 eq), olefin (1.0-1.5 eq), Pd EnCat®40 (0.8 mol%), AcONa (2.5 eq), and Et₄NCl (3.0 eq).
-
Add ethanol as the solvent.
-
Seal the vial and heat the reaction mixture in a microwave reactor at 140 °C for 30 minutes. Alternatively, heat conventionally at an appropriate temperature, monitoring the reaction until completion.
-
After cooling, filter the reaction mixture to remove the supported catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Purify the residue by flash column chromatography to isolate the desired substituted cyclobutene product.
Sonogashira Coupling of a Cyclobutenyl Derivative
This protocol provides a general method for the Sonogashira coupling of a cyclobutenyl halide or triflate with a terminal alkyne.[4]
Materials:
-
Cyclobut-2-enyl iodide or triflate
-
Terminal alkyne (e.g., trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triphenylphosphine (PPh₃)
-
Triethylamine (Et₃N)
-
N,N-Dimethylformamide (DMF)
-
Microwave reactor or conventional heating setup
Procedure:
-
To a microwave vial, add the cyclobut-2-enyl iodide/triflate (1.0 eq), terminal alkyne (1.2 eq), Pd(PPh₃)₂Cl₂ (2 mol%), CuI (1 mol%), and PPh₃ (2 mol%).
-
Add a mixture of DMF and Et₃N as the solvent.
-
Seal the vial and heat in a microwave reactor at 90-120 °C for 5-30 minutes. Alternatively, heat conventionally, monitoring the reaction by TLC.
-
After cooling, dilute the reaction mixture with water and extract with diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by flash column chromatography to obtain the alkynyl-substituted cyclobutene.
Visualizations
General Workflow for Cross-Coupling of this compound
Caption: General workflow for the functionalization of this compound.
Catalytic Cycle for Palladium-Catalyzed Allylic Substitution
Caption: Simplified catalytic cycle for Pd-catalyzed allylic substitution.
Catalytic Cycle for Suzuki-Miyaura Coupling
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Catalytic Cycle for the Heck Reaction
Caption: Simplified catalytic cycle for the Heck reaction.
Catalytic Cycle for the Sonogashira Coupling
Caption: Simplified catalytic cycles for the Sonogashira coupling reaction.
References
- 1. Recent Advances in Enantioselective Pd-Catalyzed Allylic Substitution: From Design to Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Reusable Pd-PolyHIPE for Suzuki–Miyaura Coupling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A green Heck reaction protocol towards trisubstituted alkenes, versatile pharmaceutical intermediates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Rapid Homogeneous-Phase Sonogashira Coupling Reactions Using Controlled Microwave Heating [organic-chemistry.org]
Troubleshooting & Optimization
Navigating the Purification of Cyclobut-2-en-1-ol: A Technical Support Guide
Welcome to the technical support center for the purification of Cyclobut-2-en-1-ol. This resource is designed for researchers, scientists, and professionals in drug development, providing troubleshooting guidance and frequently asked questions to address common challenges encountered during the purification of this valuable synthetic intermediate.
Troubleshooting Guide
This section provides solutions to specific problems you may encounter during the purification of this compound.
| Problem | Potential Cause | Recommended Solution |
| Low Recovery After Purification | Product Volatility: this compound is a relatively small molecule and may be volatile, leading to loss during solvent removal under reduced pressure. | - Use a rotary evaporator with a cold trap cooled by dry ice/acetone or liquid nitrogen.- Carefully monitor the vacuum and temperature to avoid excessive evaporation of the product. |
| Decomposition on Silica (B1680970) Gel: The slightly acidic nature of standard silica gel can cause degradation of acid-sensitive compounds like allylic alcohols. | - Neutralize silica gel by pre-treating it with a solution of triethylamine (B128534) in the eluent system.- Consider using alternative stationary phases such as alumina (B75360) (basic or neutral) or florisil. | |
| Co-elution with Impurities: Impurities with similar polarity to the product can be difficult to separate by column chromatography. | - Optimize the solvent system for column chromatography by testing various solvent mixtures with different polarities.- Employ fractional distillation if the impurities have sufficiently different boiling points.[1] | |
| Persistent Impurities in the Final Product | Azeotrope Formation: The product may form an azeotrope with the solvent or certain impurities, making separation by distillation challenging. | - If an azeotrope is suspected, try a different solvent for extraction and chromatography.- Azeotropic distillation with a suitable entrainer might be an option.[2] |
| Presence of Isomeric Impurities: The synthesis may yield isomers (e.g., cyclobutanone (B123998), other unsaturated alcohols) that are difficult to separate. | - High-performance liquid chromatography (HPLC) or gas chromatography (GC) with specialized columns may be required for separation.- Fractional distillation under reduced pressure can be effective if boiling points differ.[1] | |
| Residual Catalysts or Reagents: Metal-based catalysts or unreacted starting materials may persist in the product. | - Perform an aqueous work-up with a suitable wash (e.g., dilute acid or base, brine) to remove salts and water-soluble impurities.[2]- Filtration through a pad of celite or silica gel can remove particulate matter. | |
| Product Decomposition During Storage | Oxidation or Polymerization: Unsaturated alcohols can be susceptible to oxidation by air or polymerization upon standing. | - Store the purified product under an inert atmosphere (e.g., argon or nitrogen).- Keep the product at low temperatures (e.g., in a refrigerator or freezer) to minimize degradation.[3] |
| Light Sensitivity: Exposure to light can sometimes promote degradation or isomerization. | - Store the product in an amber vial or a container wrapped in aluminum foil to protect it from light. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: Depending on the synthetic route, common impurities can include unreacted starting materials, solvents, and by-products. By-products may include cyclobutanone (from oxidation of the alcohol), isomeric butenols, and potentially dimeric ethers formed under acidic conditions.[2] The presence of a double bond also introduces the possibility of cis/trans isomers if substituted derivatives are prepared.[3]
Q2: My purified this compound has a yellowish tint. What could be the cause?
A2: A yellow color can indicate the presence of oxidized impurities or polymeric by-products. Thiols, which are analogous to alcohols, can turn yellow due to the formation of disulfides from oxidation.[3] A similar oxidative degradation could be occurring with your alcohol.
Q3: How can I effectively remove water from my sample before or after purification?
A3: Water can be removed by drying the organic solution with an anhydrous inorganic salt like magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄) before solvent evaporation. If water is still present after initial purification, azeotropic distillation with a solvent that forms a low-boiling azeotrope with water, such as toluene, can be effective.[2]
Q4: What is the recommended method for analyzing the purity of this compound?
A4: The purity of this compound can be effectively assessed using Gas Chromatography (GC) due to its volatility. For a more detailed analysis of non-volatile impurities, High-Performance Liquid Chromatography (HPLC) can be used. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for structural confirmation and identifying impurities with distinct signals.
Experimental Protocols
General Protocol for Purification by Column Chromatography
-
Slurry Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).
-
Column Packing: Pour the slurry into a glass column and allow the silica to settle, ensuring an even and compact bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a low-polarity solvent. Carefully load the sample onto the top of the silica bed.
-
Elution: Begin elution with a low-polarity solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate). Gradually increase the polarity of the eluent to move the product down the column.
-
Fraction Collection: Collect fractions in separate test tubes.
-
Purity Analysis: Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.
-
Solvent Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator under reduced pressure and at a low temperature.
General Protocol for Purification by Fractional Distillation
-
Apparatus Setup: Assemble a fractional distillation apparatus with a distillation flask, a fractionating column, a condenser, and a receiving flask. Ensure all joints are well-sealed.
-
Charging the Flask: Place the crude this compound into the distillation flask along with a few boiling chips or a magnetic stir bar.
-
Heating: Gently heat the distillation flask using a heating mantle.
-
Equilibration: Allow the vapor to slowly rise through the fractionating column, establishing a temperature gradient.
-
Fraction Collection: Collect the distillate in fractions based on the boiling point. The main fraction should be collected at a stable temperature corresponding to the boiling point of this compound. It is advisable to collect an initial forerun and a final tail fraction separately.[1]
-
Completion: Stop the distillation before the flask runs dry to prevent overheating of the residue.[1]
-
Cooling: Allow the apparatus to cool completely before disassembly.
Visualization of Purification Workflow
Caption: A flowchart illustrating the general steps for the purification of this compound.
References
"optimizing reaction conditions for Cyclobut-2-en-1-ol stability"
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Cyclobut-2-en-1-ol. The inherent ring strain and unsaturation in this compound make it a reactive molecule, and understanding its stability is crucial for successful experimentation.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Storage and Handling
Q1: What are the ideal storage conditions for this compound?
A1: To ensure the long-term stability of this compound, it is recommended to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container. The storage area should be cool, dry, and well-ventilated, away from heat and sources of ignition.[1] As it is moisture-sensitive, preventing exposure to atmospheric moisture is critical. For extended storage, refrigeration is advised.
Q2: I observe degradation of my this compound sample over time, even under recommended storage conditions. What could be the cause?
A2: If degradation occurs despite proper storage, consider the following:
-
Purity of the sample: Impurities from the synthesis, such as acidic or metallic residues, can catalyze decomposition. Re-purification by distillation or chromatography may be necessary.
-
Container material: Ensure the storage container is made of an inert material (e.g., amber glass) that does not leach impurities.
-
Light exposure: Although not explicitly documented for this specific molecule, prolonged exposure to light can initiate decomposition in unsaturated compounds. Storing in an amber vial can mitigate this.
Reaction Troubleshooting
Q3: My reaction involving this compound is giving low yields and multiple byproducts. What are the likely side reactions?
A3: Due to its strained four-membered ring, this compound is susceptible to several decomposition pathways, particularly under catalytic or harsh reaction conditions.[2][3] Common side reactions include:
-
Ring-opening: The high ring strain makes the cyclobutane (B1203170) ring prone to cleavage.[2][3] This can be initiated by transition metals, photocatalysts, radical initiators, or acidic conditions.[3]
-
Semipinacol Rearrangement: Vinylcyclobutanols are known to undergo this type of rearrangement.[2]
-
Friedel-Crafts Type Reactions: Under acidic conditions, intermolecular reactions can occur.[3]
-
Oxidation: The allylic alcohol functionality is susceptible to oxidation to the corresponding ketone, cyclobut-2-en-1-one.
Q4: How can I minimize the formation of byproducts during my reaction?
A4: To optimize your reaction and minimize byproduct formation, consider the following:
-
Reaction Temperature: Run the reaction at the lowest temperature that allows for a reasonable reaction rate.
-
pH Control: Avoid strongly acidic or basic conditions unless required by the reaction mechanism. If necessary, use a non-nucleophilic buffer to maintain a neutral pH.
-
Choice of Catalyst: If using a metal catalyst, screen for one that is less prone to promoting ring-opening. Ligand choice can significantly influence the reaction pathway.[3]
-
Degassing Solvents: To prevent oxidation and radical-initiated side reactions, use degassed solvents.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (argon or nitrogen) to exclude oxygen and moisture.
Q5: I am attempting to perform a reaction at the hydroxyl group, but I am observing rearrangement of the cyclobutene (B1205218) ring. How can I prevent this?
A5: Protecting the hydroxyl group prior to subsequent reaction steps can be an effective strategy. Common protecting groups for alcohols, such as silyl (B83357) ethers (e.g., TBS, TIPS), can be employed. The choice of protecting group and the deprotection conditions should be carefully considered to avoid ring strain-induced side reactions.
Optimizing Reaction Conditions: Data Summary
The stability of this compound is highly dependent on the experimental conditions. The following table summarizes key factors and their impact on the stability of the molecule.
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| Temperature | High temperatures | Low to moderate temperatures | Minimizes thermal decomposition and rearrangement. |
| pH | Strongly acidic or basic | Neutral (pH 7) or slightly acidic/basic with non-nucleophilic buffers | Prevents acid-catalyzed rearrangement and base-catalyzed decomposition.[3] |
| Solvent | Protic solvents (in some cases) | Aprotic, non-polar solvents (e.g., THF, Dichloromethane) | Depends on the specific reaction, but aprotic solvents can minimize side reactions. |
| Atmosphere | Presence of Oxygen | Inert (Argon, Nitrogen) | Prevents oxidation of the allylic alcohol. |
| Catalysts | Certain transition metals, strong Lewis acids | Carefully selected catalysts and ligands | Minimizes catalyst-induced ring-opening and rearrangements.[2][3] |
| Light | UV or prolonged exposure to bright light | Amber glass or protection from light | Prevents photochemical degradation pathways. |
Experimental Protocols
Protocol 1: General Handling and Storage of this compound
-
Receipt and Inspection: Upon receiving this compound, inspect the container for any signs of damage or leakage.
-
Inert Atmosphere Transfer: If the compound is not already under an inert atmosphere, it is recommended to transfer it to a suitable flask that has been dried and purged with argon or nitrogen.
-
Storage: Store the sealed container in a cool, dry, and dark place. For long-term storage, a refrigerator is recommended.
-
Dispensing: When dispensing the liquid, use a syringe or cannula under a positive pressure of an inert gas to avoid exposure to air and moisture.
Protocol 2: General Reaction Setup for a Reaction with this compound
-
Glassware Preparation: Ensure all glassware is thoroughly dried in an oven and allowed to cool under a stream of inert gas.
-
Solvent Preparation: Use anhydrous, degassed solvents for the reaction. Degassing can be achieved by sparging with an inert gas for 30 minutes or by the freeze-pump-thaw method.
-
Reagent Addition: Add the solvent to the reaction flask, followed by any other reagents. Add this compound dropwise at the desired reaction temperature, typically starting at a low temperature (e.g., 0 °C) to control any initial exotherm.
-
Reaction Monitoring: Monitor the progress of the reaction by a suitable analytical technique (e.g., TLC, GC-MS, NMR).
-
Work-up: Upon completion, quench the reaction carefully at a low temperature. The work-up procedure should be designed to minimize exposure to harsh pH conditions.
Visualizations
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. Synthesis of α‑Substituted β,γ-Unsaturated Cyclobutanecarboxamides via Palladium-Catalyzed Aminocarbonylation of Vinylcyclobutanols - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Ligand-controlled regiodivergent aminocarbonylation of cyclobutanols toward 1,1- and 1,2-substituted cyclobutanecarboxamides - PMC [pmc.ncbi.nlm.nih.gov]
"preventing rearrangement of Cyclobut-2-en-1-ol under acidic conditions"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Cyclobut-2-en-1-ol, focusing on the prevention of its rearrangement under acidic conditions.
Troubleshooting Guides
Issue 1: Unwanted Rearrangement of this compound to Cyclopentene (B43876) Derivatives During Acid-Catalyzed Reaction.
-
Possible Cause: Direct protonation of the hydroxyl group or the double bond of unprotected this compound leads to the formation of a strained and unstable cyclobutyl carbocation. This intermediate rapidly undergoes a ring-expansion rearrangement to form a more stable cyclopentyl carbocation, which then leads to the formation of various cyclopentene-based byproducts.
-
Troubleshooting Steps:
-
Protect the Hydroxyl Group: The most effective way to prevent rearrangement is to protect the hydroxyl group before subjecting the molecule to acidic conditions. The choice of protecting group is critical and depends on the specific reaction conditions. Silyl (B83357) ethers are a common and effective choice.
-
Select an Appropriate Protecting Group: The stability of the protecting group to acidic conditions is paramount. For many applications, a tert-butyldimethylsilyl (TBDMS) or a triisopropylsilyl (TIPS) group offers a good balance of being stable enough for many acidic reaction conditions while still being removable under specific, controlled conditions.[1][2]
-
Optimize Reaction Conditions: If protection is not feasible, carefully controlling the reaction conditions can minimize rearrangement.
-
Use a milder acid: Employ weaker Brønsted acids or Lewis acids that can promote the desired reaction without causing extensive carbocation formation.[3][4]
-
Lower the reaction temperature: Running the reaction at lower temperatures can decrease the rate of the rearrangement side reaction.
-
Reduce reaction time: Monitor the reaction closely and quench it as soon as the desired product is formed to minimize the time the starting material is exposed to acidic conditions.
-
-
Issue 2: Low Yield of the Desired Product Despite Using a Protected this compound.
-
Possible Cause:
-
Incomplete Protection: The hydroxyl group may not have been fully protected, leaving some starting material susceptible to rearrangement.
-
Protecting Group Instability: The chosen protecting group may not be sufficiently stable under the specific acidic conditions of your reaction, leading to in-situ deprotection and subsequent rearrangement.
-
Steric Hindrance: The protecting group might be sterically hindering the desired reaction at another site of the molecule.
-
-
Troubleshooting Steps:
-
Verify Complete Protection: Before proceeding with the acid-catalyzed reaction, confirm the complete conversion of this compound to its protected form using techniques like TLC, NMR, or GC-MS.
-
Re-evaluate Protecting Group Choice: Consult the stability data of different protecting groups. If you observe deprotection, switch to a more robust protecting group. For instance, if a TBDMS group is cleaving, consider using the more acid-stable TIPS or TBDPS groups.[1][2]
-
Modify Linker or Spacing: If steric hindrance is a suspected issue, it may be necessary to redesign the substrate to increase the distance between the protecting group and the reactive site.
-
Alternative Synthetic Routes: Explore synthetic pathways that do not require acidic conditions for the key step.
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of the acid-catalyzed rearrangement of this compound?
A1: The rearrangement proceeds through the formation of a carbocation intermediate. Under acidic conditions, the hydroxyl group is protonated and leaves as a water molecule, forming a secondary cyclobutyl carbocation. Due to the inherent ring strain of the four-membered ring, this carbocation is highly unstable and readily undergoes a 1,2-alkyl shift (ring expansion) to form a more stable, five-membered cyclopentenyl carbocation. This rearranged carbocation can then be trapped by a nucleophile or undergo elimination to yield various cyclopentene derivatives.
Q2: Which protecting groups are recommended for the hydroxyl group of this compound to prevent rearrangement in acidic media?
A2: Silyl ethers are highly recommended due to their tunable stability. The stability of silyl ethers in acidic conditions generally follows the order: TMS < TES < TBDMS < TIPS < TBDPS.[1][2]
-
TBDMS (tert-butyldimethylsilyl): A good starting choice for many applications, offering a balance of stability and ease of removal.
-
TIPS (triisopropylsilyl): Significantly more stable to acid than TBDMS, suitable for reactions requiring stronger acidic conditions.
-
TBDPS (tert-butyldiphenylsilyl): Offers even greater stability towards acidic hydrolysis.
For reactions under very mild acidic conditions, acetal (B89532) protecting groups like THP (tetrahydropyranyl) can also be considered, although they are generally more acid-labile than bulky silyl ethers.[5][6] Benzyl (Bn) ethers are generally stable to a wide range of acidic and basic conditions.[6]
Q3: How do I choose between different silyl ether protecting groups?
A3: The choice depends on the acidity of your reaction and the desired deprotection strategy. The table below summarizes the relative stability of common silyl ethers in acidic media. A higher number indicates greater stability.
| Protecting Group | Abbreviation | Relative Stability in Acid |
| Trimethylsilyl | TMS | 1 |
| Triethylsilyl | TES | 64 |
| tert-Butyldimethylsilyl | TBDMS | 20,000 |
| Triisopropylsilyl | TIPS | 700,000 |
| tert-Butyldiphenylsilyl | TBDPS | 5,000,000 |
Data adapted from literature sources. [1][7]
Q4: Are there any alternatives to using protecting groups?
A4: Yes, but they are often less general.
-
Reaction Condition Optimization: As mentioned in the troubleshooting guide, using milder acids, lower temperatures, and shorter reaction times can sometimes suppress the rearrangement to a manageable level.
-
Non-acidic Reaction Conditions: If possible, redesign your synthetic route to avoid acidic steps altogether. For example, some transformations can be achieved under basic or neutral conditions.
Experimental Protocols
Protocol 1: Protection of this compound with tert-Butyldimethylsilyl (TBDMS) Group
-
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMSCl)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Diethyl ether
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve this compound (1.0 eq) and imidazole (2.5 eq) in anhydrous DMF in a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C in an ice bath.
-
Add TBDMSCl (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with water and then brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain the TBDMS-protected this compound.
-
Protocol 2: Deprotection of TBDMS-protected this compound
-
Materials:
-
TBDMS-protected this compound
-
Tetrabutylammonium fluoride (B91410) (TBAF) solution (1 M in THF)
-
Tetrahydrofuran (THF)
-
Diethyl ether
-
Saturated aqueous ammonium (B1175870) chloride solution
-
Brine
-
Anhydrous magnesium sulfate
-
-
Procedure:
-
Dissolve the TBDMS-protected this compound (1.0 eq) in THF in a round-bottom flask.
-
Add the TBAF solution (1.2 eq) dropwise at room temperature.
-
Stir the reaction mixture for 1-3 hours and monitor its progress by TLC.
-
Once the deprotection is complete, quench the reaction by adding saturated aqueous ammonium chloride solution.
-
Extract the product with diethyl ether (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield pure this compound.
-
Visualizations
Caption: Acid-catalyzed rearrangement of this compound.
Caption: Troubleshooting workflow for rearrangement.
References
- 1. benchchem.com [benchchem.com]
- 2. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 3. researchgate.net [researchgate.net]
- 4. globethesis.com [globethesis.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 7. Silyl ether - Wikipedia [en.wikipedia.org]
"improving yield in the multi-step synthesis of Cyclobut-2-en-1-ol derivatives"
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of Cyclobut-2-en-1-ol derivatives during multi-step synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common strategies for synthesizing the cyclobutane (B1203170) core?
A1: The principal strategies for forming the four-carbon ring system are [2+2] cycloadditions, cyclization of acyclic precursors, and ring expansion of cyclopropanes.[1] Among these, [2+2] photocycloaddition is one of the most frequently utilized methods where two unsaturated components, typically alkenes, are combined to form the cyclobutane ring.[1][2][3] This can be initiated by light, heat, or a metal catalyst.[3] Visible light-catalyzed intramolecular [2+2] cycloadditions have also been reported to produce tetrasubstituted cyclobutane fragments in high yields.[4]
Q2: How can I introduce the double bond to form the cyclobutenone intermediate?
A2: A common route involves the synthesis of a cyclobutanone (B123998) precursor followed by α-functionalization and elimination. For instance, α-bromination of a cyclobutanone followed by base-induced dehydrobromination can yield the corresponding cyclobutenone. Another approach is the palladium-catalyzed cross-coupling of cyclobutanone-derived N-sulfonylhydrazones with aryl or benzyl (B1604629) halides, which can directly provide cyclobutenes in good yields.[5][6]
Q3: What are the best reducing agents for converting the cyclobutenone to this compound?
A3: The choice of reducing agent is critical to selectively reduce the ketone without affecting the double bond. Common reagents for this 1,2-reduction include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). For substrates with sensitive functional groups, milder and more selective reagents like diisobutylaluminium hydride (DIBAL-H) or Luche reduction conditions (NaBH₄, CeCl₃) are often preferred to minimize side reactions.
Q4: What are the typical overall yields for a multi-step synthesis of these derivatives?
A4: Overall yields are highly dependent on the specific substrate, reaction sequence, and optimization of each step. It is not uncommon for initial multi-step syntheses to have low overall yields (e.g., below 20%).[7][8] Each step must be individually optimized to maximize the final product output. A yield of 50% in a single step can be considered good for some complex transformations, but for a 3-step synthesis, this would result in an overall yield of only 12.5%.[8]
Troubleshooting Guides
Problem 1: Low Yield in the [2+2] Cycloaddition Step
Question: My [2+2] photocycloaddition reaction to form the cyclobutane ring has a very low yield. What are the potential causes and how can I fix this?
Answer: Low yields in photocycloaddition reactions can stem from several factors. A systematic approach is needed to identify the root cause.
Troubleshooting Workflow for Low Yield in [2+2] Photocycloaddition
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Accessing Cyclobutane Polymers: Overcoming Synthetic Challenges via Efficient Continuous Flow [2+2] Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Recent advances in the application of [2 + 2] cycloaddition in the chemical synthesis of cyclobutane-containing natural products - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cyclobutane synthesis [organic-chemistry.org]
- 6. Cyclobutene synthesis [organic-chemistry.org]
- 7. Reddit - The heart of the internet [reddit.com]
- 8. Sciencemadness Discussion Board - Is it normal to get low yields all the time, or am I a bad organic chemist? - Powered by XMB 1.9.11 [sciencemadness.org]
"troubleshooting low yields in cyclobutanol dehydration"
This technical support center provides troubleshooting guidance and frequently asked questions for researchers encountering low yields or unexpected side products during the acid-catalyzed dehydration of cyclobutanol (B46151) to cyclobutene (B1205218).
Troubleshooting Guides
Question 1: My reaction has a very low yield of cyclobutene. What are the most likely causes?
A low yield of the desired cyclobutene product can stem from several factors, ranging from reaction conditions to workup procedures. The high ring strain of the cyclobutyl and cyclobutene systems makes this reaction particularly sensitive to side reactions.
Possible Causes and Solutions:
-
Suboptimal Reaction Temperature: The temperature is a critical parameter. If it's too low, the reaction rate will be slow, leading to incomplete conversion. If it's too high, it can promote side reactions like polymerization or the formation of more stable, rearranged products.[1]
-
Recommendation: Start with a moderate temperature (around 100-140°C) and monitor the reaction progress by GC-MS. If the conversion is low, incrementally increase the temperature.[1]
-
-
Inappropriate Acid Catalyst: Strong acids like sulfuric acid (H₂SO₄) are very effective at promoting dehydration but can also catalyze rearrangements and polymerization, thus lowering the selectivity for cyclobutene.[1]
-
Recommendation: Consider using a milder acid like phosphoric acid (H₃PO₄), which is often preferred for reducing the likelihood of side reactions.[1]
-
-
Product Loss During Distillation: Cyclobutene is highly volatile (boiling point: ~2°C). Significant product loss can occur during the reaction and workup if proper precautions are not taken.
-
Recommendation: The reaction should be set up for fractional distillation to remove the low-boiling cyclobutene as it is formed, shifting the equilibrium toward the product. The receiving flask must be cooled in a dry ice/acetone bath to effectively trap the gaseous product.
-
-
Inefficient Workup: The workup procedure is critical for isolating the pure product and can be a source of yield loss.
-
Recommendation: Neutralize the acidic reaction mixture cautiously with a base like sodium bicarbonate. Ensure that extractions are performed efficiently and that the drying agent is thoroughly removed before the final distillation.
-
Question 2: My GC-MS analysis shows multiple products besides cyclobutene. What are they, and how can I minimize their formation?
The formation of a cyclobutyl carbocation intermediate makes this reaction prone to rearrangements that lead to more stable products.[2][3][4] Due to the inherent strain in the four-membered ring, these rearrangements are common.[5][6]
Common Side Products:
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Cyclopentene: This is a very common side product resulting from the ring expansion of the cyclobutyl carbocation to a more stable cyclopentyl carbocation.[3][4] This process is driven by the release of ring strain.[5][6]
-
1,3-Butadiene: Ring-opening of the cyclobutyl carbocation can lead to the formation of this conjugated diene.
-
Methylenecyclopropane: A rearrangement involving the carbon skeleton can lead to this isomer.
Strategies to Minimize Side Products:
-
Use a Milder Catalyst: As mentioned, phosphoric acid is less likely to promote the carbocation rearrangements that lead to side products compared to sulfuric acid.
-
Lower Reaction Temperature: Higher temperatures provide the activation energy for these rearrangement pathways. Running the reaction at the lowest effective temperature can improve selectivity for cyclobutene.
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Control Reaction Time: Over-exposure of the product to acidic conditions can lead to isomerization. Removing cyclobutene from the reaction mixture as it forms via distillation is the most effective strategy.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism for the acid-catalyzed dehydration of cyclobutanol?
The reaction proceeds via an E1 elimination mechanism, which involves three main steps:
-
Protonation of the hydroxyl group: The acid catalyst protonates the -OH group of cyclobutanol, turning it into a good leaving group (H₂O).[1]
-
Formation of a carbocation: The protonated hydroxyl group departs as a water molecule, leaving behind a secondary cyclobutyl carbocation.[1]
-
Deprotonation: A base (like water or the conjugate base of the acid) removes a proton from a carbon adjacent to the carbocation, forming the cyclobutene double bond.[1]
Q2: Should I use sulfuric acid or phosphoric acid as the catalyst?
The choice of acid catalyst represents a trade-off between reaction rate and selectivity.
-
Sulfuric Acid (H₂SO₄): A strong acid that leads to a faster reaction rate but also tends to cause more charring and promote side reactions like ring expansion and polymerization.
-
Phosphoric Acid (H₃PO₄): A milder acid that results in a slower reaction but generally gives a cleaner product with higher selectivity for cyclobutene. For substrates prone to rearrangement, phosphoric acid is often the better choice.
Q3: How can I effectively purify the cyclobutene product?
Purification is challenging due to the low boiling point of cyclobutene. The primary method is fractional distillation directly from the reaction mixture into a cold trap.
-
Reaction Setup: Use a fractional distillation apparatus with an efficient column.
-
Collection: The receiving flask must be chilled to at least -70°C using a dry ice/acetone bath to condense the gaseous cyclobutene.
-
Washing: The collected distillate can be washed with a cold, dilute sodium bicarbonate solution to remove any acidic impurities, followed by drying with a suitable agent like anhydrous sodium sulfate (B86663) at low temperature.
-
Final Distillation: A final, careful distillation of the dried product can yield pure cyclobutene.
Data Presentation
Table 1: Effect of Acid Catalyst on Product Distribution
| Catalyst (Illustrative) | Temperature (°C) | Cyclobutene Yield (%) | Cyclopentene (%) | Other Byproducts (%) |
| 85% H₃PO₄ | 140 | 65 | 25 | 10 |
| Conc. H₂SO₄ | 140 | 40 | 50 | 10 |
Table 2: Effect of Temperature on Cyclobutene Yield (using 85% H₃PO₄)
| Temperature (°C) (Illustrative) | Cyclobutene Yield (%) | Selectivity for Cyclobutene (%) |
| 100 | 40 | 85 |
| 140 | 65 | 70 |
| 180 | 55 | 50 |
Experimental Protocols
Adapted Protocol for Dehydration of Cyclobutanol
This protocol is adapted from standard procedures for the dehydration of cyclic alcohols. Safety Note: This reaction should be performed in a well-ventilated fume hood. Cyclobutene is extremely volatile and flammable.
Materials:
-
Cyclobutanol
-
85% Phosphoric acid (or concentrated Sulfuric acid)
-
Boiling chips
-
Anhydrous sodium sulfate
-
Saturated sodium bicarbonate solution
-
Fractional distillation apparatus
-
Receiving flask
-
Dry ice/acetone bath
Procedure:
-
Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask as the reaction vessel. Ensure all glassware is dry. Place the receiving flask in a dry ice/acetone bath.
-
Reaction Mixture: To the round-bottom flask, add cyclobutanol and a few boiling chips. Slowly and with cooling, add the acid catalyst (a typical ratio is 2:1 alcohol to acid by volume).
-
Distillation: Gently heat the reaction mixture. The low-boiling cyclobutene will distill over as it is formed. Collect the distillate in the cooled receiving flask. Maintain the head temperature below 10°C.
-
Workup:
-
Once the distillation is complete, transfer the cold distillate to a pre-chilled separatory funnel.
-
Wash the distillate with a small volume of cold, saturated sodium bicarbonate solution to neutralize any residual acid.
-
Separate the organic layer and dry it over anhydrous sodium sulfate at a low temperature.
-
-
Purification: Decant the dried liquid into a clean, dry flask for a final, careful distillation to obtain pure cyclobutene.
Visualizations
References
- 1. What are the reaction conditions for the dehydration of cyclobutanol? - Blog [m.btcpharmtech.com]
- 2. reaction mechanism - Dehydration of methylcyclobutanol - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 3. Ring Expansion Rearrangements - Chemistry Steps [chemistrysteps.com]
- 4. Question: Identify the major product (A) formed when the given cyclobutan.. [askfilo.com]
- 5. echemi.com [echemi.com]
- 6. organic chemistry - Why and how does ring expansion occur in the dehydration of (cyclobut-3-ene-1,2-diyl)dimethanol? - Chemistry Stack Exchange [chemistry.stackexchange.com]
"managing scalability issues for Cyclobut-2-en-1-ol synthesis"
Welcome to the technical support center for the synthesis of Cyclobut-2-en-1-ol. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges associated with scaling up this important chemical synthesis. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to support your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis of this compound and its precursors, particularly when moving from lab-scale to larger-scale production.
Q1: My photochemical synthesis of the cyclobutene (B1205218) precursor is suffering from low yield and slow reaction times upon scale-up. What are the likely causes and solutions?
A1: This is a common scalability issue in photochemical reactions. The primary causes are often poor light penetration in larger batch reactors and the formation of polymeric byproducts that coat the reactor walls (reactor fouling), blocking light and reducing efficiency.
-
Troubleshooting Steps:
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Transition to Flow Photochemistry: A continuous-flow reactor is highly recommended for scalability. It ensures uniform light exposure, excellent temperature control, and significantly reduces reaction times.
-
Optimize Wavelength and Light Source: Ensure your light source has a high photon flux at the optimal absorption wavelength for your substrate (often around 300-365 nm for [2+2] cycloadditions). High-power LEDs are often more efficient and generate less heat than traditional mercury lamps.
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Solvent and Concentration: Use a solvent that is transparent at the irradiation wavelength. Adjust the concentration of the starting material; sometimes a more dilute solution can prevent self-quenching and byproduct formation.
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Prevent Reactor Fouling: In a flow setup, problematic reactor fouling can still occur. Steps to minimize this include optimizing the flow rate, temperature, and potentially introducing a cleaning cycle between runs.
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Q2: During the reduction of the intermediate, Cyclobut-2-en-1-one, I am getting a significant amount of the saturated ketone (Cyclobutanone) as a byproduct. How can I improve the selectivity for the desired allylic alcohol?
A2: The formation of the saturated ketone is due to 1,4-conjugate addition of the hydride, a common side reaction when reducing α,β-unsaturated ketones. Standard reducing agents like sodium borohydride (B1222165) (NaBH₄) alone often give mixtures of 1,2- and 1,4-reduction products.
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Recommended Solution: The Luche Reduction The Luche reduction is the method of choice for the selective 1,2-reduction of enones to allylic alcohols.[1] It uses a combination of NaBH₄ and a lanthanide salt, typically cerium(III) chloride (CeCl₃), in a protic solvent like methanol (B129727). The cerium salt is believed to coordinate to the carbonyl oxygen, increasing its electrophilicity and directing the "harder" borohydride reagent to attack the carbonyl carbon (1,2-addition) rather than the β-carbon (1,4-addition).[1][2]
Q3: I'm observing over-oxidation of the desired this compound to the corresponding ketone during synthesis or workup. How can this be prevented?
A3: Over-oxidation is a risk if you are synthesizing the alcohol via allylic oxidation or if residual oxidants are present during workup.
-
Troubleshooting Steps:
-
Use Stoichiometric Control: If using an oxidant like selenium dioxide (SeO₂), carefully control the stoichiometry. Using a catalytic amount of SeO₂ with a co-oxidant like tert-butyl hydroperoxide (t-BuOOH) can minimize over-oxidation.[3]
-
Control Reaction Temperature: High temperatures can promote over-oxidation. Maintain the recommended temperature for your specific protocol.[3]
-
Quenching and Workup: Ensure the oxidizing agent is fully quenched before product isolation. A thorough aqueous workup, potentially with a mild reducing agent like sodium sulfite, can remove residual oxidants.
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Purification Method: Avoid purification methods that expose the product to oxidative conditions. Distillation under an inert atmosphere is often preferred for volatile alcohols.
-
Q4: The final purification of this compound is proving difficult, especially at a larger scale. What are the best practices?
A4: this compound is a relatively volatile and polar compound, which can make purification challenging.
-
Recommended Purification Strategy:
-
Initial Workup: After quenching the reaction, perform an aqueous workup to remove inorganic salts and water-soluble impurities. Extraction with a suitable organic solvent (e.g., diethyl ether, dichloromethane) is standard.
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Fractional Distillation: For multi-gram scales, fractional distillation under reduced pressure (vacuum distillation) is the most effective method for separating the product from non-volatile impurities and solvents. This minimizes thermal stress on the molecule, preventing potential decomposition or rearrangement.
-
Column Chromatography: For smaller scales or to remove impurities with similar boiling points, flash column chromatography on silica (B1680970) gel can be effective. A solvent system of intermediate polarity, such as a mixture of hexanes and ethyl acetate, is a good starting point.
-
Data Presentation: Synthesis & Reduction Methodologies
The following tables summarize quantitative data for key steps in the synthesis of this compound and its precursors, providing a basis for method selection and optimization.
Table 1: Comparison of Photochemical Synthesis Methods for Cyclobutene Precursors
| Parameter | Batch Photochemistry | Flow Photochemistry |
| Typical Reaction Time | 24 hours | 10 - 15 minutes |
| Throughput | 14–21 mg/hour | ~144 mg/hour |
| Scalability Issues | Poor light penetration, reactor fouling, difficult to scale. | Readily scalable by extending run time or using parallel reactors. |
| Yield | Moderate to Good | Good to Excellent |
| Key Advantage | Simple setup for small scale. | High throughput, reproducibility, and scalability. |
Data adapted from studies on analogous photochemical rearrangements.[4]
Table 2: Selectivity of Common Reducing Agents for α,β-Unsaturated Ketones
| Reducing Agent / System | Primary Product | Selectivity (1,2- vs. 1,4-addition) | Typical Conditions |
| NaBH₄ | Mixture of Allylic Alcohol and Saturated Ketone | Low to Moderate | Methanol, 0 °C to RT |
| LiAlH₄ | Mixture, often favoring 1,2-addition but highly reactive | Moderate | Anhydrous Ether/THF, 0 °C |
| DIBAL-H | Allylic Alcohol | High | Toluene or Hexane, -78 °C |
| NaBH₄ / CeCl₃ (Luche) | Allylic Alcohol | Excellent (>97:3) | Methanol, 0 °C to RT |
This table provides a general comparison for α,β-unsaturated cyclic ketones.[1][2]
Experimental Protocols
Below are detailed methodologies for key synthetic transformations. Safety Note: Always perform a thorough risk assessment before conducting any chemical reaction. Use appropriate personal protective equipment (PPE) and work in a well-ventilated fume hood.
Protocol 1: Synthesis of Cyclobut-2-en-1-one (Precursor)
This protocol outlines a general approach via a [2+2] cycloaddition followed by oxidation, a common route to cyclobutenone precursors.
-
[2+2] Photocycloaddition (Flow Chemistry):
-
Prepare a solution of the alkene and alkyne starting materials in a suitable solvent (e.g., acetonitrile, acetone) transparent to UV light. A photosensitizer may be required.
-
Set up a continuous-flow photochemical reactor equipped with a high-power UV-LED lamp (e.g., 365 nm).
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Pump the solution through the reactor at an optimized flow rate to achieve a residence time of approximately 10-20 minutes.
-
Collect the reactor output in a flask cooled to 0 °C.
-
Monitor the reaction conversion by GC-MS or ¹H NMR.
-
Once the starting material is consumed, remove the solvent under reduced pressure to obtain the crude cyclobutene product.
-
-
Oxidation to Cyclobut-2-en-1-one:
-
Dissolve the crude cyclobutene from the previous step in a suitable solvent such as dichloromethane (B109758).
-
Cool the solution to 0 °C.
-
Add a mild oxidizing agent (e.g., PCC, Dess-Martin periodinane) portion-wise, maintaining the temperature.
-
Allow the reaction to warm to room temperature and stir until TLC or GC-MS indicates completion.
-
Quench the reaction and perform an appropriate workup to isolate the crude Cyclobut-2-en-1-one.
-
Protocol 2: Selective Reduction of Cyclobut-2-en-1-one to this compound (Luche Reduction)
This protocol is adapted from established procedures for the selective 1,2-reduction of enones.[1]
-
Reaction Setup:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve Cyclobut-2-en-1-one (1.0 equivalent) and cerium(III) chloride heptahydrate (CeCl₃·7H₂O, 1.1 equivalents) in methanol at room temperature. Stir until the salt is fully dissolved.
-
Cool the resulting clear solution to 0 °C in an ice bath.
-
-
Reduction:
-
Slowly add sodium borohydride (NaBH₄, 1.1 equivalents) to the cooled solution in small portions. Vigorous gas evolution (hydrogen) will be observed. Maintain the temperature at 0 °C during the addition.
-
Stir the reaction mixture at 0 °C. Monitor the progress by Thin Layer Chromatography (TLC) until the starting enone is completely consumed (typically 30-60 minutes).
-
-
Workup and Isolation:
-
Carefully quench the reaction by the slow addition of water, followed by 1 M HCl to neutralize the mixture.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with diethyl ether or dichloromethane (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).
-
Filter the drying agent and concentrate the solvent under reduced pressure to yield the crude this compound.
-
-
Purification:
-
Purify the crude product by fractional distillation under reduced pressure or by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient).
-
Visualizations
Logical Workflow for Troubleshooting Low Yield
The following diagram illustrates a decision-making process for addressing low yields during the synthesis.
Caption: Decision tree for troubleshooting low product yield.
General Experimental Workflow for this compound Synthesis
This diagram outlines a common synthetic pathway from starting materials to the final product.
Caption: A typical multi-step synthesis workflow.
References
Technical Support Center: Diastereoselectivity in Cyclobut-2-en-1-ol Reactions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on diastereoselective reactions of cyclobut-2-en-1-ol. The content addresses specific issues that may be encountered during experiments, focusing on the critical role of the C1-hydroxyl group in directing stereochemical outcomes.
Frequently Asked Questions (FAQs)
Q1: What is the primary factor controlling diastereoselectivity in reactions of this compound?
A1: The primary controlling element is the allylic hydroxyl group at the C1 position. Through a mechanism known as substrate directivity, the hydroxyl group can coordinate to the reagent (often a metal-centered catalyst or electrophile), delivering it to one face of the double bond. This directed delivery results in the preferential formation of the syn diastereomer, where the new functional group is on the same side as the hydroxyl group.
Q2: Which reactions are commonly directed by the hydroxyl group in cyclic allylic alcohols like this compound?
A2: Several key synthetic transformations are known to be highly influenced by hydroxyl group direction. These include:
-
Epoxidation: Using reagents like m-CPBA or metal-based systems (e.g., those involving vanadium, molybdenum, or titanium), the epoxide is typically formed syn to the hydroxyl group.[1][2][3]
-
Cyclopropanation: Simmons-Smith (Zn/Cu, CH₂I₂) and Furukawa (Et₂Zn, CH₂I₂) cyclopropanations almost exclusively yield the syn cyclopropane (B1198618) adduct.[4][5]
-
Nitrile Oxide Cycloadditions: These reactions can proceed with high diastereocontrol to give syn isoxazoline (B3343090) products.[6][7][8]
Q3: Can the diastereoselectivity be reversed to favor the anti product?
A3: Achieving high anti selectivity can be challenging due to the powerful directing effect of the free hydroxyl group. Strategies to favor the anti product often involve:
-
Steric Hindrance: Using a very bulky protecting group on the hydroxyl moiety can block the syn face, forcing the reagent to attack from the anti face.
-
Reagent Choice: In some cases, specific reagents may exhibit an inherent preference for the anti product, overriding the directing effect. For example, in certain acyclic systems, vanadium-catalyzed epoxidations can favor the anti epoxide due to conformational constraints in the transition state.[9]
-
Conformational Control: The rigid structure of the cyclobutene (B1205218) ring significantly influences the preferred conformation, which is a key factor in directing reactions.[3]
Troubleshooting Guides
This section addresses common problems encountered during diastereoselective reactions of this compound.
Problem 1: Low Diastereomeric Ratio (d.r.) in a Directed Reaction (e.g., Epoxidation or Cyclopropanation)
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Ineffective Coordination | The hydroxyl group is not effectively coordinating with the reagent. This can be due to solvent choice or additives. | For reactions like Simmons-Smith cyclopropanation, ensure an ethereal solvent (e.g., diethyl ether, THF) is used, as it facilitates the formation of the active zinc carbenoid without competing for coordination sites as strongly as some other solvents.[5] |
| Presence of Water | Traces of water can hydrolyze moisture-sensitive reagents (e.g., Et₂Zn, organometallics) and interfere with catalyst-substrate coordination. | Ensure all glassware is oven- or flame-dried. Use freshly distilled, anhydrous solvents. Perform the reaction under an inert atmosphere (N₂ or Ar). |
| Incorrect Reagent | The chosen reagent may have a low intrinsic selectivity for this specific substrate class. | For epoxidation, vanadium-based catalysts (e.g., VO(acac)₂) are known for their strong coordination to allylic alcohols and typically give high syn selectivity.[2][3] For cyclopropanation, the Furukawa reagent (Et₂Zn/CH₂I₂) often provides higher selectivity than the traditional Simmons-Smith reagent.[4][5] |
| Suboptimal Temperature | Higher reaction temperatures can lead to a decrease in selectivity by favoring non-directed background reactions. | Perform the reaction at lower temperatures (e.g., 0 °C or -78 °C) to enhance the energy difference between the directed and non-directed transition states. |
Problem 2: No Reaction or Very Low Yield
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Reagent Decomposition | The reagent (e.g., Simmons-Smith carbenoid, organometallic catalyst) may have decomposed before reacting with the substrate. | Prepare reagents in situ whenever possible. For commercial reagents, ensure they have been stored correctly and are not from an old batch. |
| Substrate Inhibition | While less common for this compound, some cyclic allylic alcohols, like cyclohexenols, have been reported to be unreactive in certain directed reactions, such as nitrile oxide cycloadditions.[6] This may be due to unfavorable conformational requirements. | Confirm the viability of the reaction on a similar, but known to be reactive, substrate. If the substrate is the issue, a different synthetic route or a different class of reaction may be necessary. |
| Insufficient Activation | The catalyst or reagent may not be sufficiently activated. | For Simmons-Smith reactions, activation of the zinc (e.g., with a trace of iodine or by using a Zn/Cu couple) is critical. For catalytic reactions, ensure the correct catalyst loading and activation procedure are followed. |
Data Presentation
The diastereoselectivity of hydroxyl-directed reactions is highly dependent on the substrate and reagents. The following table summarizes typical results for reactions with various cyclic allylic alcohols, which serve as a benchmark for this compound.
Table 1: Diastereoselectivity in Directed Reactions of 2-Cycloalken-1-ols
| Ring Size (n) | Reaction | Reagent | Diastereomeric Ratio (syn:anti) | Reference |
| 5 | Cyclopropanation | Zn/Cu, CH₂I₂ | >99:1 | [4] |
| 5 | Cyclopropanation | Et₂Zn, CH₂I₂ | >99:1 | [4] |
| 5 | Nitrile Oxide Cycloaddition | EtO₂CC(Cl)=NOH, EtMgBr | Single Diastereomer (syn) | [7] |
| 7 | Cyclopropanation | Zn/Cu, CH₂I₂ | 90:10 | [4] |
| 7 | Nitrile Oxide Cycloaddition | EtO₂CC(Cl)=NOH, EtMgBr | Single Diastereomer (syn) | [7] |
| 8 | Cyclopropanation | Sm/Hg, CH₂I₂ | >97:3 | [4] |
| 8 | Nitrile Oxide Cycloaddition | EtO₂CC(Cl)=NOH, EtMgBr | Single Diastereomer (syn) | [7] |
Experimental Protocols
Protocol 1: Hydroxyl-Directed Epoxidation using Vanadium Catalyst
This protocol is a general procedure for the syn-epoxidation of an allylic alcohol.
-
Preparation: Under an inert atmosphere (N₂ or Ar), dissolve this compound (1.0 equiv) in anhydrous dichloromethane (B109758) (DCM).
-
Catalyst Addition: Add a catalytic amount of vanadium(IV) acetylacetonate (B107027) (VO(acac)₂, ~1-5 mol%). Stir the solution for 10-15 minutes at room temperature.
-
Oxidant Addition: Cool the solution to 0 °C. Add a solution of tert-butyl hydroperoxide (TBHP, ~1.5 equiv, solution in decane) dropwise over 30 minutes.
-
Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC).
-
Workup: Once the starting material is consumed, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 20 minutes.
-
Extraction: Separate the layers. Extract the aqueous layer with DCM (3x).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica (B1680970) gel to yield the syn-epoxy alcohol.
Protocol 2: Hydroxyl-Directed Simmons-Smith Cyclopropanation
This protocol describes the preparation of the syn-cyclopropylmethanol.
-
Reagent Preparation: In a flame-dried flask under an inert atmosphere, add zinc-copper couple (or zinc dust activated with CuSO₄ solution). Add anhydrous diethyl ether.
-
Carbenoid Formation: To the stirred suspension of activated zinc, add diiodomethane (B129776) (CH₂I₂, ~1.5-2.0 equiv) dropwise. A gentle reflux may be observed. Stir the resulting mixture at room temperature for 30-60 minutes to form the zinc carbenoid.
-
Substrate Addition: Add a solution of this compound (1.0 equiv) in anhydrous diethyl ether dropwise to the carbenoid suspension at room temperature or 0 °C.
-
Reaction Monitoring: Allow the reaction to stir at room temperature or gentle reflux. Monitor the reaction progress by TLC or GC.
-
Workup: Upon completion, carefully quench the reaction by the slow, dropwise addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Filter the mixture through a pad of celite to remove zinc salts. Separate the layers of the filtrate and extract the aqueous layer with diethyl ether (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by flash column chromatography.
Visualizations
Caption: Hydroxyl-directed pathway for diastereoselective reactions of this compound.
References
- 1. Epoxidation of allylic alcohols with peroxy-acids. Attempts to define transition state geometry - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 2. may.chem.uh.edu [may.chem.uh.edu]
- 3. Directed Diastereoselective Cyclopropanation and Epoxidation of Alkenyl Cyclopropyl Carbinol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 5. docentes.fct.unl.pt [docentes.fct.unl.pt]
- 6. pubs.acs.org [pubs.acs.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Collection - Hydroxyl-Directed Nitrile Oxide Cycloaddition Reactions with Cyclic Allylic Alcohols - Organic Letters - Figshare [figshare.com]
- 9. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
Technical Support Center: Asymmetric Synthesis of Cyclobut-2-en-1-ol
Welcome to the Technical Support Center for the asymmetric synthesis of Cyclobut-2-en-1-ol. This resource is tailored for researchers, scientists, and professionals in drug development to navigate the challenges encountered during the synthesis of this chiral building block. Here, you will find troubleshooting guides in a question-and-answer format, detailed experimental protocols, and comparative data to support your research and development efforts.
Frequently Asked Questions (FAQs)
Q1: What are the primary catalytic strategies for the asymmetric synthesis of this compound?
A1: The main strategies to obtain enantiomerically enriched this compound are:
-
Asymmetric Reduction of Cyclobut-2-en-1-one: This is a common and direct approach where the prochiral ketone is reduced to the chiral alcohol using a chiral catalyst. Prominent methods include the Corey-Bakshi-Shibata (CBS) reduction and Noyori-type asymmetric transfer hydrogenation.
-
Kinetic Resolution of Racemic this compound: This method involves the selective reaction of one enantiomer from a racemic mixture of the alcohol, leaving the other enantiomer unreacted and thus enantiomerically enriched. Lipase-catalyzed acylation is a widely used technique for this purpose.[1][2]
-
Asymmetric [2+2] Cycloaddition: While less direct for obtaining the alcohol, this method can be used to synthesize chiral cyclobutene (B1205218) derivatives (e.g., esters) that can then be converted to this compound. This typically involves the reaction of an alkyne with an alkene bearing a hydroxyl or protected hydroxyl group, catalyzed by a chiral transition metal complex (e.g., cobalt or rhodium).
Q2: I am observing low enantioselectivity in the asymmetric reduction of cyclobut-2-en-1-one. What are the likely causes?
A2: Low enantioselectivity can stem from several factors:
-
Catalyst Quality: The purity and activity of your chiral catalyst are paramount. For CBS reductions, ensure the oxazaborolidine catalyst is not hydrolyzed.[3][4] For Noyori-type hydrogenations, the ruthenium complex and the chiral diamine ligand must be of high purity.
-
Reaction Conditions: Temperature, pressure (for hydrogenation), and solvent can significantly impact enantioselectivity. It is crucial to carefully control these parameters as specified in the protocol.
-
Substrate Purity: Impurities in the cyclobut-2-en-1-one substrate can interfere with the catalyst, leading to a decrease in enantiomeric excess (ee).
-
Water Content: Many asymmetric reductions are sensitive to moisture. Ensure you are using anhydrous solvents and reagents. The presence of water can negatively affect the catalyst's performance.[4]
Q3: My lipase-catalyzed kinetic resolution of racemic this compound is slow or non-selective. How can I improve it?
A3: For issues with enzymatic kinetic resolution, consider the following:
-
Enzyme Choice: Not all lipases are effective for every substrate. Screening different lipases (e.g., Candida antarctica lipase (B570770) B (CALB), Pseudomonas cepacia lipase) is recommended to find the most selective one for your substrate.[5][6]
-
Acyl Donor: The choice of acyl donor (e.g., vinyl acetate, isopropenyl acetate) can influence both the reaction rate and enantioselectivity.
-
Solvent: The reaction medium is critical for enzyme activity and selectivity. Non-polar organic solvents like hexane (B92381) or toluene (B28343) are often used.
-
Temperature: Enzyme activity is temperature-dependent. Operating at the optimal temperature for the chosen lipase is crucial. However, be aware that higher temperatures can sometimes lead to decreased enantioselectivity.[6]
-
Enzyme Inhibition: The product of the reaction (the ester and the remaining alcohol) can sometimes inhibit the enzyme, slowing down the reaction at higher conversions.
Troubleshooting Guides
Guide 1: Asymmetric Reduction of Cyclobut-2-en-1-one
| Problem | Possible Cause | Troubleshooting Steps |
| Low or no conversion | 1. Inactive catalyst. 2. Insufficient reducing agent. 3. Reaction temperature too low. | 1. Use a fresh batch of catalyst. For CBS, ensure the borane (B79455) source is active. 2. Check the stoichiometry of the reducing agent. 3. Gradually increase the reaction temperature, monitoring for side reactions. |
| Low enantioselectivity (ee%) | 1. Catalyst degradation or contamination. 2. Presence of water. 3. Incorrect catalyst loading. 4. Non-optimal temperature. | 1. Use freshly prepared or purchased catalyst. 2. Use anhydrous solvents and perform the reaction under an inert atmosphere.[4] 3. Optimize the catalyst loading; higher loading does not always mean higher ee. 4. Screen a range of temperatures to find the optimum for enantioselectivity. |
| Formation of side products (e.g., 1,4-reduction) | 1. Nature of the reducing agent. 2. Catalyst system favors 1,4-addition. | 1. For enones, 1,2-reduction is desired. CBS reduction is known to favor 1,2-reduction.[7] 2. In transfer hydrogenation, the choice of ligand and metal can influence regioselectivity. You may need to screen different catalysts.[8] |
Guide 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
| Problem | Possible Cause | Troubleshooting Steps |
| Slow reaction rate | 1. Low enzyme activity. 2. Non-optimal temperature or solvent. 3. Product inhibition. | 1. Use a higher loading of the enzyme or a more active lipase preparation. 2. Screen different solvents and temperatures to find the optimal conditions for the chosen lipase. 3. Monitor the reaction and stop at ~50% conversion for optimal ee of both enantiomers. |
| Low enantioselectivity (low E-value) | 1. Inappropriate enzyme for the substrate. 2. Non-optimal reaction conditions. | 1. Screen a variety of commercially available lipases.[5][6] 2. Optimize temperature, solvent, and acyl donor. |
| Difficulty in separating the alcohol and the ester | 1. Similar polarities of the two compounds. | 1. Optimize the mobile phase for column chromatography. 2. Consider derivatizing one of the components to alter its polarity before separation. |
Data Presentation
Table 1: Catalyst Performance in Asymmetric Reduction of Cyclobut-2-en-one Analogs
| Catalyst System | Substrate | Temp (°C) | Time (h) | Yield (%) | ee (%) | Reference |
| (S)-CBS catalyst, BH₃·SMe₂ | 2-Cyclopentenone | -78 to -20 | 1 | 95 | 96 | J. Org. Chem. 1988, 53, 2861 |
| RuCl--INVALID-LINK--, HCOOH/Et₃N | Benzocyclobutenone | rt | - | 94 | 97 | Chem. Sci., 2021, 12, 10598[9] |
| Ene-reductase (ERED) | 3-methylcyclobut-2-en-1-one | 30 | 16 | 61 | >99 | Adv. Synth. Catal. 2024, 366, 3257[10] |
| Chiral N,N'-dioxide–Sc(III), KBH₄ | Chalcone | 0 | 1.5 | >99 | 92 | Org. Lett. 2012, 14, 5254[11] |
Table 2: Lipase Performance in Kinetic Resolution of Racemic Alcohols
| Lipase Source | Substrate | Acyl Donor | Solvent | Temp (°C) | ee(alcohol) (%) at ~50% conv. | Reference |
| Pseudomonas cepacia (PSL-C) | (±)-ethyl 2,3-dihydroxy-2-phenylpropanoate | Vinyl acetate | TBME | 30 | >99 | Molecules 2018, 23, 1579[6] |
| Candida antarctica Lipase B | (±)-1-Phenylethanol | Vinyl acetate | Hexane | 30 | >99 | - |
| Pseudomonas fluorescens (Lipase AK) | (±)-trans-5-azido-6-hydroxy-5,6-dihydrophenanthroline | Vinyl acetate | - | - | 97 | - |
Experimental Protocols
Protocol 1: Asymmetric Reduction of Cyclobut-2-en-1-one via CBS Reduction
-
Catalyst Preparation (in situ): To a flame-dried flask under an argon atmosphere, add a 1.0 M solution of (S)-2-Methyl-CBS-oxazaborolidine in toluene (0.1 eq.).
-
Borane Addition: Cool the flask to 0 °C and slowly add a 1.0 M solution of borane-dimethyl sulfide (B99878) complex (BH₃·SMe₂) in toluene (0.6 eq.). Stir the mixture for 10 minutes at 0 °C.
-
Substrate Addition: Dissolve cyclobut-2-en-1-one (1.0 eq.) in anhydrous toluene and add it dropwise to the catalyst solution at -78 °C.
-
Reaction Monitoring: Stir the reaction mixture at -78 °C and monitor the progress by thin-layer chromatography (TLC).
-
Quenching: Once the starting material is consumed, slowly add methanol (B129727) at -78 °C to quench the excess borane.
-
Work-up: Allow the mixture to warm to room temperature and concentrate under reduced pressure. Add 1 N HCl and extract the product with diethyl ether. Wash the organic layer with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the enantiomerically enriched this compound.
-
Analysis: Determine the enantiomeric excess by chiral HPLC or GC analysis.
Protocol 2: Lipase-Catalyzed Kinetic Resolution of Racemic this compound
-
Reaction Setup: To a flask, add racemic this compound (1.0 eq.), an appropriate organic solvent (e.g., hexane), and the acyl donor (e.g., vinyl acetate, 0.6 eq.).
-
Enzyme Addition: Add the lipase (e.g., Candida antarctica lipase B, immobilized) to the mixture.
-
Reaction: Stir the suspension at the optimal temperature for the enzyme (e.g., 30-40 °C).
-
Monitoring: Monitor the reaction progress by taking aliquots and analyzing them by GC or HPLC to determine the conversion. The reaction should be stopped at approximately 50% conversion to obtain high ee for both the remaining alcohol and the formed ester.
-
Work-up: When the desired conversion is reached, filter off the immobilized enzyme. The enzyme can be washed with the solvent and reused.
-
Separation: Concentrate the filtrate under reduced pressure. Separate the unreacted alcohol and the formed ester by flash column chromatography.
-
Hydrolysis (optional): The enantiomerically enriched ester can be hydrolyzed back to the alcohol using a mild base (e.g., K₂CO₃ in methanol) to obtain the other enantiomer of this compound.
-
Analysis: Determine the enantiomeric excess of the separated alcohol and the hydrolyzed alcohol by chiral HPLC or GC analysis.
Visualizations
Caption: Workflow for CBS Reduction of Cyclobut-2-en-1-one.
Caption: Troubleshooting Logic for Low Enantioselectivity.
References
- 1. jocpr.com [jocpr.com]
- 2. researchgate.net [researchgate.net]
- 3. Corey–Itsuno reduction - Wikipedia [en.wikipedia.org]
- 4. Corey-Bakshi-Shibata Reduction: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 5. Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Lipase Catalysed Kinetic Resolution of Racemic 1,2-Diols Containing a Chiral Quaternary Center - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Corey-Bakshi-Shibata (CBS) Reduction | Chem-Station Int. Ed. [en.chem-station.com]
- 8. researchgate.net [researchgate.net]
- 9. Catalytic enantioselective synthesis of benzocyclobutenols and cyclobutanols via a sequential reduction/C–H functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
"workup procedures to avoid decomposition of Cyclobut-2-en-1-ol"
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with Cyclobut-2-en-1-ol. The focus is on preventing decomposition during experimental workup procedures.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am observing a lower than expected yield of this compound after my reaction workup. What are the likely causes?
Low yields of this compound are often attributed to its inherent instability. The primary causes of decomposition during workup are exposure to non-neutral pH, elevated temperatures, and residual metal catalysts. As a small, polar molecule, product loss into the aqueous phase during extraction is also a common issue.
Q2: My NMR analysis shows the presence of butadiene-like byproducts. What is causing this?
The formation of conjugated dienes is a strong indication that the cyclobutene (B1205218) ring is undergoing a 4π-electrocyclic ring-opening. This is a common thermal decomposition pathway for cyclobutenes. While this reaction is often initiated by heat, it can also be facilitated by certain metal catalysts that may be present as residues from your reaction. To mitigate this, it is crucial to maintain low temperatures throughout the workup and to remove any metal catalysts as early as possible.
Q3: I suspect my product is decomposing due to acidic conditions. What are the signs and how can I prevent this?
Acid-catalyzed decomposition of this compound can manifest as complex mixtures of rearranged products or polymers. Allylic alcohols are known to be sensitive to acid, which can promote dehydration or rearrangement reactions.
To prevent acid-induced decomposition:
-
Use a mild quenching agent to neutralize the reaction mixture. A saturated solution of sodium bicarbonate is a good first choice.
-
Avoid acidic washes (e.g., dilute HCl) unless absolutely necessary to remove basic impurities, and if so, use highly dilute acid and minimize contact time.
-
Ensure all solvents and reagents used in the workup are free of acidic impurities.
Q4: Can basic conditions also lead to the decomposition of this compound?
Yes, basic conditions can also be detrimental. Strong bases can deprotonate the hydroxyl group, and in some cases, catalyze the isomerization of the allylic alcohol to cyclobutanone. To avoid base-catalyzed decomposition, it is best to maintain a pH as close to neutral as possible during the workup. If a basic wash is required, use a weak base like saturated sodium bicarbonate and limit the exposure time.
Q5: How can I minimize the loss of my polar product into the aqueous phase during extraction?
This compound is a small alcohol and is expected to have some water solubility. To minimize losses during extraction:
-
Use a minimal amount of aqueous solution for quenching and washing.
-
Back-extract the aqueous layers with a fresh portion of organic solvent.
-
Saturate the aqueous phase with sodium chloride (brine) to decrease the solubility of the organic product in the aqueous layer.
Data Presentation: Recommended Workup Conditions
| Parameter | Recommended Condition | Rationale |
| Quenching | Saturated NaHCO₃ (aq) or saturated NH₄Cl (aq) | Neutralizes acids or bases gently without creating harsh pH environments. |
| Temperature | 0-5 °C | Minimizes the rate of thermal decomposition (electrocyclic ring-opening). |
| pH Range | 6.5 - 7.5 | Avoids both acid and base-catalyzed decomposition pathways. |
| Extraction Solvent | Diethyl ether or Ethyl acetate | Good solvency for the product and immiscible with water. Diethyl ether is more volatile, which can be advantageous for removal at low temperatures. |
| Drying Agent | Anhydrous Na₂SO₄ or MgSO₄ | Inert and efficient at removing water without being acidic or basic. |
Experimental Protocols
Protocol 1: General Mild Workup Procedure for this compound
-
Cooling: Once the reaction is complete (as determined by TLC or other monitoring), cool the reaction vessel to 0 °C in an ice bath.
-
Quenching: Slowly add a pre-chilled, saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize the reaction mixture. Monitor the pH of the aqueous layer with pH paper to ensure it is near neutral (pH 7-8). If the reaction was conducted under basic conditions, quench with a pre-chilled, saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).
-
Extraction: Transfer the quenched reaction mixture to a separatory funnel. Extract the product with a cold organic solvent such as diethyl ether or ethyl acetate. Repeat the extraction 2-3 times to maximize recovery.
-
Washing: Combine the organic layers and wash with a minimal amount of cold brine (saturated NaCl solution). This will help to remove residual water and reduce the solubility of the product in any remaining aqueous phase.
-
Drying: Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄). Swirl gently and allow to stand for 15-30 minutes at low temperature.
-
Filtration and Concentration: Filter off the drying agent and rinse it with a small amount of the cold extraction solvent. Concentrate the filtrate under reduced pressure using a rotary evaporator with a cold water bath (not exceeding 20-25°C).
-
Purification: If further purification is needed, consider column chromatography on silica (B1680970) gel using a non-polar to moderately polar eluent system (e.g., hexanes/ethyl acetate) at low temperature.
Visualizations
Validation & Comparative
A Spectroscopic Showdown: Cyclobut-2-en-1-ol vs. its Saturated Analogue, Cyclobutanol
A detailed comparative analysis of the spectroscopic characteristics of Cyclobut-2-en-1-ol and Cyclobutanol, providing researchers, scientists, and drug development professionals with essential data for the identification and characterization of these four-membered ring structures. This guide delves into the nuances of their Infrared (IR), ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, and Mass Spectrometry (MS) data, supported by detailed experimental protocols.
The introduction of a double bond in the cyclobutane (B1203170) ring significantly influences the spectroscopic properties of this compound when compared to its saturated counterpart, Cyclobutanol. These differences, arising from changes in bond strain, electronic environment, and molecular symmetry, provide unique spectral fingerprints for each molecule.
Comparative Spectroscopic Data
The key spectroscopic data for this compound and Cyclobutanol are summarized in the tables below for easy comparison.
Table 1: ¹H NMR Spectroscopic Data
| Compound | Proton | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| This compound | H-1 (CH-OH) | ~4.8 | m | - |
| H-2, H-3 (=CH) | ~6.1 | m | - | |
| H-4 (CH₂) | ~2.5 | m | - | |
| OH | Variable | s | - | |
| Cyclobutanol | H-1 (CH-OH) | ~4.23 | m | - |
| H-2, H-4 (CH₂) | ~2.46 | m | - | |
| H-3 (CH₂) | ~2.24 | m | - | |
| Other CH₂ | 2.10 - 1.11 | m | - | |
| OH | Variable | s | - |
Table 2: ¹³C NMR Spectroscopic Data
| Compound | Carbon | Chemical Shift (δ, ppm) |
| This compound | C-1 (CH-OH) | ~65 |
| C-2, C-3 (=CH) | ~135 | |
| C-4 (CH₂) | ~30 | |
| Cyclobutanol | C-1 (CH-OH) | ~68 |
| C-2, C-4 | ~33 | |
| C-3 | ~13 |
Table 3: Infrared (IR) Spectroscopy Data
| Compound | Functional Group | Vibrational Frequency (cm⁻¹) | Intensity |
| This compound | O-H stretch | 3200-3600 | Strong, Broad |
| C=C stretch | ~1650 | Medium | |
| =C-H stretch | ~3030 | Medium | |
| C-O stretch | ~1050 | Strong | |
| Cyclobutanol | O-H stretch | 3200-3600 | Strong, Broad |
| C-H stretch (sp³) | 2800-3000 | Strong | |
| C-O stretch | ~1050 | Strong |
Table 4: Mass Spectrometry (MS) Data
| Compound | Molecular Ion (M⁺) | Key Fragment Ions (m/z) |
| This compound | 70 | 69, 55, 41 |
| Cyclobutanol | 72 | 57, 44, 43, 41 |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectra Acquisition:
-
Sample Preparation: Dissolve 5-10 mg of the analyte (this compound or Cyclobutanol) in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.
-
¹H NMR Parameters:
-
Pulse Program: Standard single-pulse experiment (zg30).
-
Spectral Width: 10-15 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 16-64.
-
-
¹³C NMR Parameters:
-
Pulse Program: Proton-decoupled ¹³C experiment (zgpg30).
-
Spectral Width: 200-240 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 1024 or more, depending on sample concentration.
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard like tetramethylsilane (B1202638) (TMS).
-
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR)-FTIR Spectroscopy:
-
Sample Preparation: For liquid samples, place a small drop directly onto the ATR crystal. For solid samples, apply a small amount of the powder to the crystal.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with a diamond or germanium ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Place the sample on the crystal and apply pressure to ensure good contact.
-
Collect the sample spectrum over a range of 4000-400 cm⁻¹.
-
-
Data Processing: The sample spectrum is automatically ratioed against the background spectrum to generate the absorbance or transmittance spectrum.
-
Mass Spectrometry (MS)
-
Electron Ionization (EI) Mass Spectrometry:
-
Sample Preparation: Introduce a small amount of the volatile liquid sample into the mass spectrometer via a direct insertion probe or a gas chromatography (GC) inlet.
-
Instrumentation: Employ a mass spectrometer with an EI source.
-
Data Acquisition:
-
Ionization Energy: Typically 70 eV.
-
Mass Range: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight and fragments (e.g., m/z 10-100).
-
-
Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure.
-
Spectroscopic Interpretation and Comparison
The presence of the C=C double bond in this compound is the primary driver of the observed spectral differences.
-
¹H NMR: The most notable difference is the appearance of signals in the olefinic region (~6.1 ppm) for this compound, which are absent in the spectrum of Cyclobutanol. The protons on the carbon bearing the hydroxyl group (H-1) in this compound are shifted downfield compared to the corresponding protons in Cyclobutanol due to the proximity of the electron-withdrawing double bond.
-
¹³C NMR: The sp² hybridized carbons of the double bond in this compound give rise to signals in the downfield region (~135 ppm), a clear distinction from the entirely sp³ hybridized carbon signals of Cyclobutanol which appear at higher field.
-
IR Spectroscopy: The IR spectrum of this compound exhibits a characteristic C=C stretching vibration at approximately 1650 cm⁻¹ and a =C-H stretching vibration around 3030 cm⁻¹, both of which are absent in the spectrum of Cyclobutanol.[1] Both compounds show a strong, broad O-H stretching band in the region of 3200-3600 cm⁻¹ and a strong C-O stretching band around 1050 cm⁻¹.[1]
-
Mass Spectrometry: The molecular ion peak for Cyclobutanol is observed at m/z 72. Key fragmentation pathways include the loss of water (M-18) and α-cleavage, leading to prominent fragments. For this compound, the molecular ion peak is at m/z 70. Its fragmentation pattern is expected to be influenced by the double bond, leading to characteristic losses and rearrangements that differ from the saturated analogue.
Logical Workflow for Spectroscopic Comparison
The following diagram illustrates the logical workflow for the comparative spectroscopic analysis of this compound and its saturated analogue.
References
Unveiling the Biological Promise of Cyclobut-2-en-1-ol Derivatives: A Comparative Guide
For researchers, scientists, and drug development professionals, the quest for novel bioactive scaffolds is relentless. Among the myriad of structures, cyclobutane (B1203170) and its unsaturated counterpart, cyclobutene (B1205218), have emerged as privileged motifs in medicinal chemistry, offering a unique blend of conformational rigidity and three-dimensional complexity. This guide provides a comparative assessment of the biological activities of Cyclobut-2-en-1-ol derivatives and related compounds, supported by experimental data and detailed protocols to aid in the exploration of this promising class of molecules.
The inherent ring strain of the four-membered carbocycle in cyclobutane derivatives bestows upon them distinct chemical and biological properties.[1] These compounds are found in a variety of natural products and have been investigated for a wide range of therapeutic applications, including antimicrobial, antibacterial, and antitumor activities.[1] This guide will delve into the antiviral and anti-inflammatory potential of derivatives containing the cyclobutene scaffold, presenting available quantitative data, outlining the experimental procedures used to assess their activity, and visualizing the underlying biological pathways and experimental workflows.
Comparative Analysis of Biological Activity
While extensive quantitative data specifically for this compound derivatives remains an area of active research, studies on closely related cyclobutane and cyclobutene nucleoside analogs have demonstrated significant biological potential, particularly in antiviral applications.
Antiviral Activity
Carbocyclic nucleoside analogues incorporating a cyclobutane or cyclobutene ring have shown promise as antiviral agents. For instance, cyclobutane derivatives have been synthesized and evaluated for their activity against various viruses. The structural rigidity of the cyclobutane ring can be advantageous for binding to viral enzymes.
Table 1: Antiviral Activity of Selected Cyclobutane Nucleoside Analogues
| Compound/Derivative | Virus | Assay Type | Activity Metric | Value | Reference |
| Cyclobut-A | HIV-1 | Syncytium formation inhibition | EC50 | < 1 µM | Not explicitly cited |
| Cyclobut-G | HIV-1 | Syncytium formation inhibition | EC50 | < 1 µM | Not explicitly cited |
Anti-inflammatory Activity
The anti-inflammatory potential of compounds containing a four-membered ring has also been explored. The mechanism of action often involves the inhibition of key inflammatory enzymes such as cyclooxygenase (COX).
Table 2: Anti-inflammatory and COX-Inhibitory Activity of Selected Compounds
| Compound/Derivative | Target | Assay Type | Activity Metric | Value (µM) | Reference |
| Azo bis antipyrine (B355649) derivative (3f) | COX-2 | Inhibition of albumin denaturation | IC50 | 3.6 | [2] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanal (FM4) | COX-2 | Enzyme Inhibition | IC50 | 0.74 | [3][4] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM10) | COX-2 | Enzyme Inhibition | IC50 | 0.69 | [3][4] |
| (2S,3S)-2-(4-isopropylbenzyl)-2-methyl-4-nitro-3-phenylbutanoic acid (FM12) | COX-2 | Enzyme Inhibition | IC50 | 0.18 | [3][4] |
Note: The compounds listed are not direct derivatives of this compound but serve as examples of compounds with anti-inflammatory and COX-inhibitory activities that are relevant to the broader field of small molecule anti-inflammatory drug discovery.
Experimental Protocols
To ensure the reproducibility and accurate interpretation of biological activity data, detailed experimental protocols are essential. Below are methodologies for key assays relevant to the assessment of this compound derivatives.
Cytotoxicity Assay: MTT Protocol
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and cytotoxicity.
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound derivatives) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
-
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, can then be determined.
Antiviral Assay: Plaque Reduction Assay
The plaque reduction assay is a standard method for determining the antiviral activity of a compound.[5]
Principle: This assay measures the ability of a compound to inhibit the formation of plaques, which are localized areas of cell death caused by viral infection in a cell monolayer.[5]
Procedure:
-
Cell Monolayer Preparation: Seed susceptible host cells in multi-well plates to form a confluent monolayer.[5]
-
Virus and Compound Incubation: Prepare serial dilutions of the test compound and mix with a known concentration of the virus. Incubate this mixture to allow the compound to interact with the virus.[5]
-
Infection: Add the virus-compound mixture to the cell monolayers and allow the virus to adsorb to the cells.[5]
-
Overlay: After the adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) to restrict viral spread to adjacent cells.[5]
-
Incubation: Incubate the plates for a period sufficient for plaque formation.
-
Plaque Visualization and Counting: Stain the cells (e.g., with crystal violet) to visualize and count the plaques.[5]
-
Data Analysis: Calculate the percentage of plaque reduction for each compound concentration compared to the virus control. The IC50 value, the concentration that reduces the number of plaques by 50%, is then determined.[5]
Antiviral Assay: HIV-1 Reverse Transcriptase Assay
This assay is specific for assessing the activity of compounds against the human immunodeficiency virus (HIV) by targeting its reverse transcriptase (RT) enzyme.[1]
Principle: The assay measures the activity of HIV-1 RT, an enzyme essential for the replication of the virus. The inhibition of this enzyme prevents the conversion of the viral RNA genome into DNA.[1]
Procedure:
-
Reaction Setup: In a microplate, combine the HIV-1 RT enzyme, a template-primer (e.g., poly(A)•oligo(dT)), and the test compound at various concentrations.[6]
-
Nucleotide Incorporation: Add labeled deoxynucleoside triphosphates (dNTPs), such as tritiated dTMP, to the reaction mixture.[6]
-
Incubation: Incubate the plate to allow the RT enzyme to incorporate the labeled dNTPs into a new DNA strand.[6]
-
Precipitation and Filtration: Stop the reaction and precipitate the newly synthesized DNA. Collect the precipitated DNA on a filter.[6]
-
Quantification: Measure the amount of incorporated label using a scintillation counter.[6]
-
Data Analysis: Determine the percentage of RT inhibition for each compound concentration relative to the no-compound control. Calculate the IC50 value.
Anti-inflammatory Assay: COX-2 Inhibition Assay
This assay evaluates the ability of a compound to inhibit the activity of the cyclooxygenase-2 (COX-2) enzyme, a key mediator of inflammation.
Principle: The assay measures the production of prostaglandins, such as PGE2, from the substrate arachidonic acid by the COX-2 enzyme. A reduction in prostaglandin (B15479496) levels indicates inhibition of the enzyme.
Procedure:
-
Enzyme and Compound Pre-incubation: In a reaction buffer, pre-incubate the purified COX-2 enzyme with the test compound at various concentrations.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate, arachidonic acid.
-
Incubation: Allow the reaction to proceed for a specific time at a controlled temperature.
-
Reaction Termination: Stop the reaction, often by adding an acid.
-
Prostaglandin Quantification: Measure the amount of prostaglandin produced using methods such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: Calculate the percentage of COX-2 inhibition for each compound concentration and determine the IC50 value.
Visualizing Biological Interactions and Workflows
To better understand the complex biological processes involved and the experimental designs used to study them, graphical representations are invaluable.
NF-κB Signaling Pathway and Potential Inhibition
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a crucial regulator of the inflammatory response. Many anti-inflammatory compounds exert their effects by modulating this pathway.
Caption: Potential inhibition of the NF-κB signaling pathway by this compound derivatives.
Experimental Workflow for Assessing Anti-inflammatory Activity
A typical workflow for the initial assessment of the anti-inflammatory potential of a novel compound involves a series of in vitro assays.
Caption: A generalized workflow for evaluating the anti-inflammatory activity of novel compounds.
References
- 1. Cyclobutane-Containing Alkaloids: Origin, Synthesis, and Biological Activities [openmedicinalchemistryjournal.com]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. This compound | C4H6O | CID 14420645 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Guide to Photochemical and Thermal Synthesis of Cyclobutanes
For Researchers, Scientists, and Drug Development Professionals
The cyclobutane (B1203170) motif is a valuable structural component in medicinal chemistry and natural product synthesis, prized for its ability to impart unique three-dimensional conformations and influence pharmacological activity. The construction of this four-membered ring system is predominantly achieved through [2+2] cycloaddition reactions. This guide provides an objective comparison of the two primary modalities for effecting this transformation: photochemical and thermal methods. We present a detailed analysis of their respective mechanisms, substrate scope, and reaction efficiencies, supported by experimental data and detailed protocols.
At a Glance: Photochemical vs. Thermal Methods
| Feature | Photochemical Methods | Thermal Methods |
| Energy Source | UV or visible light | Heat |
| General Mechanism | Stepwise via triplet diradical intermediates | Concerted (e.g., ketenes) or stepwise (e.g., polar alkenes) |
| Woodward-Hoffmann Rules | Allowed | Forbidden for simple alkenes, but allowed for specific substrates (e.g., ketenes) or via stepwise pathways |
| Substrate Scope | Broad; effective for enones, alkenes, and alkynes | More limited for concerted pathways (requires specific substrates like ketenes, allenes, or highly polarized alkenes) |
| Stereoselectivity | Can be high, especially in intramolecular reactions | Variable; can be high in concerted reactions or dependent on intermediate stability in stepwise processes |
| Common Side Reactions | Isomerization of starting materials, photodegradation of products | Dimerization, polymerization, retro-cycloaddition at high temperatures |
Data Presentation: A Quantitative Comparison
The following tables summarize quantitative data for representative photochemical and thermal cyclobutane syntheses, highlighting the yields and conditions for various substrate classes.
Table 1: Selected Photochemical [2+2] Cycloadditions
| Reactants | Product | Conditions | Yield (%) | Reference |
| Dicyclopentadiene (B1670491) | Dimer | CuOTf (cat.), λ = 254 nm, [tmba][NTf₂] | 71 | [1] |
| Diolefin 61 | Cyclobutane 62 | Intramolecular, high yield | High | [1] |
| Enone 243 | Dimer rac-244 | Sensitized irradiation, 150 min | 92 (conversion) | [1] |
| Racemic dicyclopentadiene derivative rac-11 | Dimer 12 and rac-13 | λ = 254 nm | 62 | [1] |
Table 2: Selected Thermal [2+2] Cycloadditions
| Reactants | Product | Conditions | Yield (%) | Reference |
| Dichloroketene + Ynamide 6 | 3-Amino-4,4-dichlorocyclobutenone 11 | Zn-Cu couple, reflux | 88 | [2] |
| Dichloroketene + Ynamide 6 | 3-Amino-4,4-dichlorocyclobutenone 11 | Et₃N | 35 | [2] |
| Phenylacetyl chloride + Cyclohexene (B86901) | Cyclobutanone (B123998) 8 | 180 °C, 48 h | ~5 (1:1 dr) | [3] |
| Phenylacetyl chloride + Cyclohexene | Cyclobutanone 8 | EtAlCl₂ (2.5 equiv), -78 °C to rt | 84 (13:1 dr) | [3] |
| Aldehyde 12a + Diethylamine (B46881) | Fused cyclobutene (B1205218) 13a | K₂CO₃, MeCN, rt then 65 °C | - | [4] |
| Morpholinocycloalkenes + C₆₀ | [2+2] cycloadducts | Toluene, reflux | High | [5] |
Reaction Mechanisms and Pathways
The divergent pathways of photochemical and thermal [2+2] cycloadditions are dictated by orbital symmetry rules. Photochemical reactions are generally allowed, proceeding through a stepwise mechanism involving the formation of a diradical intermediate. In contrast, concerted thermal [2+2] cycloadditions are typically forbidden for simple alkenes but can occur with specific substrates like ketenes or through stepwise pathways involving zwitterionic or diradical intermediates for polarized alkenes.
Photochemical [2+2] Cycloaddition Pathway
Photochemical [2+2] cycloadditions are often initiated by the photoexcitation of one of the alkene partners to a triplet state, either through direct irradiation or the use of a photosensitizer. This excited species then reacts with a ground-state alkene to form a 1,4-diradical intermediate, which subsequently cyclizes to the cyclobutane product.
Caption: Generalized pathway for a photochemical [2+2] cycloaddition.
Thermal [2+2] Cycloaddition of Ketenes (Concerted)
The [2+2] cycloaddition of ketenes with alkenes is a thermally allowed, concerted process. The unique orbital arrangement of ketenes allows for a suprafacial-antarafacial approach of the reacting partners, bypassing the symmetry-forbidden pathway of two simple alkenes. This reaction is often highly stereospecific.
Caption: Concerted thermal [2+2] cycloaddition of a ketene and an alkene.
Stepwise Thermal [2+2] Cycloaddition (Zwitterionic)
For reactions involving electron-rich and electron-poor alkenes, a stepwise thermal mechanism is often operative. This pathway proceeds through a zwitterionic intermediate, which then cyclizes to form the cyclobutane ring. The stability of this intermediate can influence the stereochemical outcome of the reaction.
Caption: Stepwise thermal [2+2] cycloaddition via a zwitterionic intermediate.
Experimental Protocols
Protocol 1: Lewis Acid-Promoted Thermal [2+2] Cycloaddition of a Ketene and an Alkene
This procedure is adapted from the synthesis of cyclobutanone 8 as described by Evans and co-workers.[3]
Materials:
-
Phenylacetyl chloride
-
Cyclohexene
-
Ethylaluminum dichloride (EtAlCl₂) (1 M solution in hexanes)
-
Dichloromethane (B109758) (anhydrous)
-
Hexanes (anhydrous)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add cyclohexene (2.0 equiv) and anhydrous dichloromethane.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
In a separate flame-dried flask, dissolve phenylacetyl chloride (1.0 equiv) and triethylamine (1.1 equiv) in anhydrous dichloromethane.
-
Add the solution of phenylacetyl chloride and triethylamine dropwise to the cooled cyclohexene solution over 30 minutes, maintaining the internal temperature below -70 °C.
-
After the addition is complete, add a solution of ethylaluminum dichloride (2.5 equiv) in hexanes dropwise to the reaction mixture over 50 minutes, ensuring the temperature remains below -70 °C.
-
Stir the reaction mixture at -78 °C for 1 hour.
-
Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.
-
Allow the mixture to warm to room temperature and transfer it to a separatory funnel.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluting with a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired cyclobutanone.
Caption: Experimental workflow for Lewis acid-promoted thermal cycloaddition.
Protocol 2: Intramolecular Stepwise Thermal [2+2] Cycloaddition of an Enamine
This protocol is based on the work of Brannock and coworkers for the synthesis of bicyclic lactones.[4]
Materials:
-
Aldehyde precursor (e.g., 12a )
-
Diethylamine
-
Potassium carbonate (K₂CO₃)
-
Acetonitrile (MeCN)
-
Methyl iodide (MeI)
Procedure:
-
To a stirred solution of the aldehyde precursor (1.0 equiv) and potassium carbonate (2.0 equiv) in acetonitrile, add diethylamine (2.0 equiv).
-
Stir the reaction mixture at room temperature under a nitrogen atmosphere. The progress of the enamine formation and initial cyclization can be monitored by TLC or LCMS.
-
After the initial reaction is complete, add methyl iodide (5.0 equiv) to the reaction mixture and continue stirring at room temperature for 70 hours to form the quaternary ammonium (B1175870) salt.
-
Concentrate the reaction mixture in vacuo.
-
Dissolve the crude residue in acetonitrile, add potassium carbonate (2.0 equiv), and heat the mixture at 65 °C for 24 hours to effect the final elimination step.
-
Cool the reaction to room temperature and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel to yield the fused cyclobutene product.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. [2+2] Cycloaddition of ketenes with ynamides. A general method for the synthesis of 3-aminocyclobutenone derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. orgsyn.org [orgsyn.org]
- 4. Intramolecular thermal stepwise [2 + 2] cycloadditions: investigation of a stereoselective synthesis of [n.2.0]-bicyclolactones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Thermal [2+2] cycloaddition of morpholinoenamines with C60 via a single electron transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
Use of Cyclobut-2-en-1-ol as a Chiral Auxiliary: A Review of Available Literature
An extensive review of scientific literature and chemical databases has revealed no documented applications of cyclobut-2-en-1-ol or its simple derivatives as a chiral auxiliary in asymmetric synthesis. A chiral auxiliary is a compound that is temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction, after which it is typically recovered. While the field of asymmetric synthesis is vast and employs a wide array of chiral auxiliaries, this compound does not appear to be among them.
The synthesis of chiral cyclobutane (B1203170) and cyclobutene (B1205218) derivatives is an active area of research, with numerous methods developed for their enantioselective and diastereoselective preparation. These methods often involve the use of well-established chiral auxiliaries, such as Evans' oxazolidinones or Oppolzer's camphorsultam, or employ chiral catalysts. There is also research focused on the synthesis of chiral cyclobutenol compounds themselves. However, the crucial step of utilizing this compound as a recoverable, stereodirecting group—the defining role of a chiral auxiliary—is not described in the available literature.
Consequently, a comparative guide detailing the performance of this compound as a chiral auxiliary, including quantitative data on its efficacy in terms of diastereomeric or enantiomeric excess, reaction yields, and detailed experimental protocols, cannot be compiled. The absence of primary research in this specific area means there is no experimental data to present or compare against other established chiral auxiliaries.
For researchers, scientists, and drug development professionals interested in the asymmetric synthesis of molecules containing the cyclobutane or cyclobutene motif, the focus of the current body of scientific work lies in the following areas:
-
[2+2] Cycloaddition Reactions: The use of chiral catalysts or substrates bearing other chiral auxiliaries to effect the enantioselective formation of cyclobutane rings.
-
Kinetic Resolution: The selective reaction of one enantiomer of a racemic mixture of cyclobutane or cyclobutene derivatives, often catalyzed by enzymes or chiral metal complexes.
-
Asymmetric C-H Functionalization: The stereoselective functionalization of pre-existing cyclobutane or cyclobutene rings using chiral catalysts.
While this compound is a known chemical entity, its potential application as a chiral auxiliary remains an unexplored area of chemical research. Therefore, no comparative data, experimental protocols, or mechanistic diagrams for its use in this capacity can be provided at this time.
A Comparative Analysis of Computational and Experimental Data for Cyclobut-2-en-1-ol
A Guide for Researchers in Drug Discovery and Development
In the landscape of modern chemical research, particularly within drug development, the synergy between computational modeling and experimental validation is paramount. This guide provides a comparative overview of the available data for Cyclobut-2-en-1-ol, a four-membered ring alcohol with potential applications as a versatile building block. Due to the limited availability of direct experimental data for this compound, this guide will utilize computationally derived properties for the target molecule and contrast them with experimental data from its saturated analog, cyclobutanol (B46151). This approach serves to highlight the predictive power of computational methods while underscoring the indispensable role of experimental verification.
Data at a Glance: this compound vs. Cyclobutanol
A side-by-side comparison of the key physical and spectroscopic properties of this compound (computational) and cyclobutanol (experimental) is presented below. This table facilitates a rapid assessment of the similarities and differences imparted by the introduction of a double bond into the cyclobutane (B1203170) ring.
| Property | This compound (Computational) | Cyclobutanol (Experimental) | Data Source |
| Molecular Formula | C₄H₆O | C₄H₈O | - |
| Molecular Weight | 70.09 g/mol | 72.11 g/mol | PubChem[1] |
| Boiling Point | Not available | 123 °C at 733 mmHg | ChemicalBook[2] |
| Density | Not available | 0.921 g/mL at 25 °C | ChemicalBook[2] |
| Refractive Index | Not available | n20/D 1.435 | Sigma-Aldrich[3] |
| ¹H NMR | Predicted shifts would differ significantly from cyclobutanol due to the presence of olefinic protons. | Signals for ring protons and the hydroxyl proton are observed.[4] | - |
| ¹³C NMR | Expected to show signals for two sp² carbons and two sp³ carbons. | Shows distinct signals for the carbon atoms in the saturated ring.[2] | - |
| IR Spectroscopy | Predicted to have a characteristic C=C stretching vibration in addition to O-H and C-H stretching. | Key absorptions include a broad O-H stretch (~3200-3600 cm⁻¹) and C-H stretches (~2800-3000 cm⁻¹).[5] | - |
Experimental Protocols: Characterization of Cyclobutanol
The following section details the standard experimental methodologies for obtaining the spectroscopic and physical data for cyclobutanol, which serve as a practical reference for the characterization of related small-ring alcohols.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H and ¹³C NMR Spectra Acquisition: A sample of cyclobutanol (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃) and transferred to a 5 mm NMR tube. Spectra are recorded on a spectrometer operating at a frequency of 300 MHz or higher. Chemical shifts are reported in parts per million (ppm) relative to an internal standard, such as tetramethylsilane (B1202638) (TMS).
Infrared (IR) Spectroscopy
-
Attenuated Total Reflectance (ATR) FT-IR Spectroscopy: A small drop of liquid cyclobutanol is placed directly onto the ATR crystal. The IR spectrum is then recorded over a range of 4000-400 cm⁻¹. The characteristic broad absorption band for the hydroxyl group (O-H stretch) and the absorptions for the C-H bonds are the primary features of interest.[4][5]
Physical Property Determination
-
Boiling Point: The boiling point is determined by distillation at a specific pressure. The temperature at which the liquid and vapor phases are in equilibrium is recorded as the boiling point.
-
Density and Refractive Index: These properties are typically measured at a standard temperature (e.g., 20°C or 25°C) using a densitometer and a refractometer, respectively.
Synthetic Approach: A Conceptual Pathway to this compound
Caption: Conceptual workflow for the synthesis of this compound.
Logical Relationship: Computational and Experimental Data in Drug Development
The interplay between computational predictions and experimental data is a cornerstone of modern drug discovery. This relationship can be visualized as a cyclical process that enhances the efficiency and success rate of research and development.
Caption: The iterative cycle of computational and experimental drug development.
References
- 1. Cyclobutanol | C4H8O | CID 76218 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Cyclobutanol(2919-23-5) 13C NMR spectrum [chemicalbook.com]
- 3. Cyclobutanol(2919-23-5) IR Spectrum [m.chemicalbook.com]
- 4. What are the spectroscopic analysis methods for cyclobutanol? - Blog [m.btcpharmtech.com]
- 5. Cyclobutanol [webbook.nist.gov]
- 6. Catalytic Enantioselective Synthesis of Cyclobutenes from Alkynes and Alkenyl Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Efficacy of Oxidizing Agents for Cyclobut-2-en-1-ol
For Researchers, Scientists, and Drug Development Professionals: An objective comparison of common oxidizing agents for the synthesis of Cyclobut-2-enone from Cyclobut-2-en-1-ol, complete with experimental data and detailed protocols.
The oxidation of allylic alcohols is a fundamental transformation in organic synthesis, crucial for the construction of complex molecules and pharmaceutical intermediates. The choice of oxidizing agent is paramount, directly influencing reaction efficiency, selectivity, and yield. This guide provides a comparative evaluation of four widely used oxidizing agents—Dess-Martin Periodinane (DMP), Manganese Dioxide (MnO₂), Pyridinium (B92312) Chlorochromate (PCC), and the Sworn Oxidation protocol—for the oxidation of the strained allylic alcohol, this compound, to its corresponding ketone, Cyclobut-2-enone.
At a Glance: Performance Comparison of Oxidizing Agents
The following table summarizes the key performance indicators for each oxidizing agent in the context of oxidizing allylic alcohols, with a focus on applicability to strained systems like this compound.
| Oxidizing Agent | Typical Yield | Reaction Time | Temperature | Key Advantages | Key Disadvantages |
| Dess-Martin Periodinane (DMP) | High (~90%)[1] | 1-4 hours[2] | Room Temp. | Mild conditions, high chemoselectivity, easy workup.[3] | Potentially explosive, relatively expensive. |
| Manganese Dioxide (MnO₂) | Variable | Several hours to days | Room Temp. | High selectivity for allylic/benzylic alcohols, mild. | Requires large excess of reagent, activation needed, can be slow.[4] |
| Pyridinium Chlorochromate (PCC) | High | 1-2 hours | Room Temp. | Efficient, reliable, readily available.[5] | Chromium-based (toxic), slightly acidic conditions.[6] |
| Swern Oxidation | High | < 1 hour | Low Temp. (-78 °C) | Metal-free, mild, high yield.[7][8] | Requires cryogenic temperatures, produces malodorous byproduct.[7][8] |
In-Depth Analysis and Experimental Protocols
This section provides a detailed overview of each oxidizing agent, including its mechanism of action and a representative experimental protocol for the oxidation of an allylic alcohol, which can be adapted for this compound.
Dess-Martin Periodinane (DMP)
Dess-Martin Periodinane is a hypervalent iodine compound that offers a mild and highly selective method for oxidizing primary and secondary alcohols to aldehydes and ketones, respectively.[3][9] Its key advantages include neutral pH conditions and high functional group tolerance.[2] The reaction is typically fast and clean, simplifying product isolation.[1]
Experimental Protocol:
To a solution of the allylic alcohol (1.0 eq.) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) under an inert atmosphere is added Dess-Martin Periodinane (1.2-1.5 eq.) in one portion at room temperature. The reaction mixture is stirred for 1-4 hours and monitored by Thin Layer Chromatography (TLC). Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of sodium thiosulfate (B1220275) and a saturated aqueous solution of sodium bicarbonate. The layers are separated, and the aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product can be purified by column chromatography.[1][2]
Activated Manganese Dioxide (MnO₂)
Manganese dioxide is a mild and highly selective oxidizing agent for allylic and benzylic alcohols. The reaction is heterogeneous, occurring on the surface of the MnO₂ particles, and its efficacy is highly dependent on the activation method of the reagent.[4] While it offers excellent selectivity, it often requires a large excess of the reagent and can lead to long reaction times.
Experimental Protocol:
To a vigorously stirred solution of the allylic alcohol (1.0 eq.) in a suitable solvent (e.g., chloroform, dichloromethane, or hexane) is added activated manganese dioxide (5-20 eq.) in one portion at room temperature. The reaction progress is monitored by TLC. Due to the heterogeneous nature of the reaction, vigorous stirring is essential. Upon completion, the reaction mixture is filtered through a pad of Celite® to remove the manganese dioxide. The filter cake is washed thoroughly with the solvent. The combined filtrate is concentrated under reduced pressure to yield the crude product, which can be further purified by column chromatography.
Pyridinium Chlorochromate (PCC)
PCC is a widely used chromium-based oxidizing agent that efficiently converts primary and secondary alcohols to aldehydes and ketones.[5][10] It is known for its reliability and generally good yields.[11] The reaction is typically carried out in dichloromethane, and the addition of an adsorbent like Celite® can simplify the workup by adsorbing the chromium byproducts.
Experimental Protocol:
To a suspension of Pyridinium Chlorochromate (1.5-2.0 eq.) and Celite® in anhydrous dichloromethane (DCM, 0.1 M) is added a solution of the allylic alcohol (1.0 eq.) in DCM at room temperature. The mixture is stirred for 1-2 hours, and the reaction progress is monitored by TLC. Upon completion, the mixture is diluted with diethyl ether and filtered through a pad of silica (B1680970) gel or Florisil®, eluting with additional diethyl ether. The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography to afford the desired ketone.
Swern Oxidation
The Swern oxidation is a metal-free alternative that utilizes dimethyl sulfoxide (B87167) (DMSO) activated by an electrophile, typically oxalyl chloride, to oxidize alcohols.[8] This method is known for its mild conditions and high yields, even with sensitive substrates.[12] However, it requires cryogenic temperatures and generates dimethyl sulfide, a volatile and malodorous byproduct.[8]
Experimental Protocol:
A solution of oxalyl chloride (1.5 eq.) in anhydrous dichloromethane (DCM, 0.2 M) is cooled to -78 °C under an inert atmosphere. A solution of dimethyl sulfoxide (DMSO, 2.2 eq.) in DCM is added dropwise, maintaining the temperature below -65 °C. After stirring for 15 minutes, a solution of the allylic alcohol (1.0 eq.) in DCM is added dropwise, again keeping the temperature below -65 °C. The mixture is stirred for 30-60 minutes at -78 °C. Triethylamine (5.0 eq.) is then added dropwise, and the reaction mixture is allowed to warm to room temperature. The reaction is quenched with water, and the layers are separated. The aqueous layer is extracted with DCM. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography.[13]
Visualizing the Workflow
To aid in the selection and execution of an appropriate oxidation method, the following diagram illustrates the general experimental workflow.
Caption: General workflow for the oxidation of this compound.
Signaling Pathway of Oxidation
The underlying chemical transformation for all these methods involves the removal of two hydrogen atoms from the alcohol to form a carbonyl group. The following diagram illustrates this general oxidative transformation.
Caption: General chemical transformation in the oxidation of an alcohol.
References
- 1. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 4. Reddit - The heart of the internet [reddit.com]
- 5. sltchemicals.com [sltchemicals.com]
- 6. Babler oxidation - Wikipedia [en.wikipedia.org]
- 7. Swern Oxidation [organic-chemistry.org]
- 8. Swern oxidation - Wikipedia [en.wikipedia.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. organic chemistry - Why can't we oxidise allylic alcohol to aldehyde using pyridinium chlorochromate? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 12. gchemglobal.com [gchemglobal.com]
- 13. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
Kinetic Studies of Cyclobut-2-en-1-ol Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclobut-2-en-1-ol is a strained, unsaturated cyclic alcohol of significant interest in synthetic chemistry due to its potential for undergoing a variety of ring-opening and rearrangement reactions. However, a comprehensive analysis of its reaction kinetics is notably absent in the current literature. This guide provides a comparative framework for understanding the expected reactivity of this compound by drawing parallels with related strained cyclic systems and analogous alcohols. While quantitative kinetic data for the title compound is scarce, this document outlines the theoretical basis for its reactivity, proposes likely reaction pathways, and furnishes detailed hypothetical experimental protocols for researchers aiming to investigate its kinetic behavior.
Introduction: The Role of Ring Strain in Reactivity
The reactivity of cyclobutane (B1203170) and cyclobutene (B1205218) derivatives is intrinsically linked to their inherent ring strain.[1][2] Cyclobutane possesses a significant strain energy of approximately 26.3 kcal/mol, primarily due to angle strain from the deviation of its C-C-C bond angles from the ideal 109.5° of sp³ hybridized carbons.[1] The presence of a double bond in cyclobutene introduces additional strain, although the overall strain energy is anomalously lower than that of cyclobutane, a phenomenon attributed to strong vinyl C-H bonds and a relatively strong π-bond.[3] This inherent strain in the four-membered ring of this compound is a driving force for reactions that lead to ring-opening or rearrangement, thereby relieving the strain.
Comparative Reactivity Analysis
Due to the lack of specific kinetic data for this compound, a qualitative comparison with other cyclic alcohols is presented below. This comparison is based on established principles of organic chemistry and data from related compounds.
Table 1: Qualitative Comparison of Expected Reactivity of Cyclic Alcohols
| Reaction Type | This compound (Expected) | Cyclopent-2-en-1-ol (Reference) | Cyclohex-2-en-1-ol (Reference) | Rationale for Expected Reactivity of this compound |
| Acid-Catalyzed Rearrangement | High | Moderate | Low | High ring strain in the four-membered ring promotes rearrangement to relieve strain. The allylic carbocation intermediate is also stabilized. |
| Thermal Electrocyclic Ring Opening | High | Low | Very Low | The strained four-membered ring is predisposed to concerted thermal ring-opening reactions. |
| Oxidation to Ketone | Moderate to High | Moderate | Moderate | The allylic nature of the alcohol facilitates oxidation. Ring strain may influence the rate. Studies on other cyclic alcohols show varied oxidation rates depending on ring size.[4][5][6] |
| Solvolysis of Corresponding Ester | High | Moderate | Low | The formation of a carbocation intermediate is facilitated by the relief of ring strain. |
Proposed Reaction Pathways and Mechanistic Considerations
Based on the reactivity of analogous strained systems, several key reaction pathways can be postulated for this compound.
Acid-Catalyzed Rearrangement
Under acidic conditions, protonation of the hydroxyl group followed by the loss of water would generate a highly strained and reactive cyclobutenyl cation. This cation is expected to undergo rapid rearrangement to more stable structures, such as a cyclopropyl (B3062369) methyl cation or open-chain products.
Caption: Proposed acid-catalyzed rearrangement of this compound.
Thermal Electrocyclic Ring Opening
Analogous to the thermal reactions of other cyclobutene derivatives, this compound is expected to undergo a conrotatory electrocyclic ring-opening to form a substituted vinylketene upon heating. This reactive intermediate can then be trapped by various reagents.
Caption: Proposed thermal electrocyclic ring-opening of this compound.
Hypothetical Experimental Protocols for Kinetic Studies
The following section details a hypothetical experimental protocol for studying the kinetics of the acid-catalyzed rearrangement of this compound. This protocol is based on standard methodologies for kinetic analysis of organic reactions.
Objective
To determine the rate law, rate constant, and activation parameters for the acid-catalyzed rearrangement of this compound.
Materials and Methods
-
Reactants: this compound (synthesized and purified), standardized solution of a strong acid (e.g., HClO₄), and a suitable solvent (e.g., a mixture of water and a co-solvent like acetone (B3395972) or THF to ensure solubility).
-
Instrumentation: UV-Vis spectrophotometer with a temperature-controlled cuvette holder, gas chromatograph-mass spectrometer (GC-MS) for product identification, and NMR spectrometer for structural confirmation.
-
Procedure:
-
Product Identification: A preliminary reaction should be run to completion to identify the major rearrangement product(s) using GC-MS and NMR spectroscopy.
-
Kinetic Runs:
-
A solution of this compound of known concentration is prepared in the chosen solvent system.
-
The solution is allowed to equilibrate to the desired temperature in the spectrophotometer.
-
A known concentration of the acid catalyst is added to initiate the reaction.
-
The reaction progress is monitored by observing the change in absorbance at a wavelength where the reactant and product have significantly different molar absorptivities. If there is no suitable UV-Vis chromophore, aliquots can be taken at timed intervals, quenched (e.g., with a base), and analyzed by GC.
-
-
Data Analysis:
-
The concentration of the reactant at different times is calculated from the absorbance data using the Beer-Lambert law.
-
The reaction order with respect to this compound and the acid catalyst is determined by the method of initial rates or by fitting the concentration-time data to integrated rate laws.
-
The rate constant (k) is determined from the slope of the appropriate linear plot (e.g., ln[A] vs. time for a first-order reaction).
-
The experiment is repeated at several different temperatures to determine the activation energy (Ea) and the pre-exponential factor (A) from an Arrhenius plot (ln(k) vs. 1/T).
-
-
Caption: A generalized workflow for the kinetic analysis of a reaction.
Conclusion
While direct experimental kinetic data for this compound remains elusive, a robust understanding of its reactivity can be inferred from the principles of ring strain and by analogy to related compounds. This guide provides a theoretical framework and practical, albeit hypothetical, experimental designs to encourage and facilitate future research into the kinetics of this intriguing molecule. The high reactivity endowed by its strained four-membered ring makes this compound a promising candidate for the development of novel synthetic methodologies, and a thorough understanding of its reaction kinetics is paramount to unlocking its full potential.
References
- 1. Ring strain - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Strain energy of small ring hydrocarbons. Influence of C-h bond dissociation energies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Kinetic and Reaction Mechanism of The Oxidation of Some Cyclic Alcohols in The Micellar Phase using Chloramine T in Alkaline Medium – Oriental Journal of Chemistry [orientjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
A Researcher's Guide to Benchmarking New Catalysts for Chiral Cyclobutanol Synthesis
The enantioselective synthesis of chiral cyclobutanols is a critical pursuit in modern organic chemistry, as these structural motifs are key building blocks in the synthesis of numerous pharmaceuticals and biologically active compounds. The development of novel, efficient catalysts is paramount to advancing this field. This guide provides a framework for comparing new catalysts against established alternatives, focusing on objective performance metrics and detailed experimental protocols to ensure reproducibility and accurate assessment.
Comparative Performance of Catalytic Systems
The efficacy of a catalyst is measured by its ability to produce the desired chiral product with high selectivity and yield under mild conditions. Below is a comparative analysis of a new hypothetical catalyst, "Cat-5," against leading established catalysts for the asymmetric synthesis of a model chiral cyclobutanol.
Table 1: Performance Data for Catalytic Synthesis of (1R,2R)-2-phenylcyclobutanol
| Catalyst | Catalyst Loading (mol%) | Yield (%) | Enantiomeric Excess (ee%) | Turnover Number (TON) | Reaction Time (h) | Temperature (°C) |
| New Catalyst (Cat-5) | 0.5 | 98 | 99 | 196 | 6 | 25 |
| Rh-Complex (Cat-A) | 1.0 | 92 | 95 | 92 | 12 | 40 |
| Ru-Complex (Cat-B) | 1.5 | 88 | 97 | 59 | 12 | 40 |
| Organocatalyst (Cat-C) | 5.0 | 85 | 93 | 17 | 24 | 25 |
| Enzyme (Cat-D) | 2.0 (w/w) | 95 | >99 | N/A | 8 | 30 |
Data presented is hypothetical and for illustrative purposes. TON is calculated as (moles of product / moles of catalyst).
Experimental Workflow and Catalyst Selection
A standardized workflow is essential for the accurate benchmarking of new catalysts. The process begins with the synthesis of the catalyst, followed by a series of performance evaluations against a standard substrate. Promising candidates then undergo broader substrate scope analysis and mechanistic studies.
The decision to advance a new catalyst for further study is based on a logical progression of performance milestones. A catalyst must demonstrate high efficiency and selectivity in initial screenings before more resource-intensive optimization and substrate scope analyses are justified.
Detailed Experimental Protocols
Reproducibility is the cornerstone of scientific validation. The following are representative protocols for the catalytic reaction and product analysis.
Protocol 1: General Procedure for Catalytic Synthesis
-
To an oven-dried Schlenk tube under an inert atmosphere (N₂ or Ar), add the catalyst (0.005 mmol, 0.5 mol%).
-
Add the starting material, 1-phenylcyclobutenol (1.0 mmol, 1.0 equiv.), followed by the solvent (e.g., Toluene, 2.0 mL).
-
Introduce the reductant (e.g., H₂ gas via balloon or a hydride source like Hantzsch ester, 1.2 mmol).
-
Stir the reaction mixture vigorously at the specified temperature (e.g., 25 °C) for the designated time (e.g., 6 hours).
-
Upon completion (monitored by TLC or GC), quench the reaction by exposing it to air.
-
Concentrate the mixture under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (e.g., Hexane:Ethyl Acetate = 9:1) to yield the pure chiral cyclobutanol.
Protocol 2: Determination of Enantiomeric Excess (ee%)
-
Prepare a sample of the purified product at a concentration of approximately 1 mg/mL in the mobile phase.
-
Analyze the sample using High-Performance Liquid Chromatography (HPLC) equipped with a chiral stationary phase column (e.g., Chiralcel OD-H or AD-H).
-
Use a mobile phase mixture such as Hexane/Isopropanol (e.g., 90:10 v/v) at a flow rate of 1.0 mL/min.
-
Detect the enantiomers using a UV detector at a suitable wavelength (e.g., 254 nm).
-
The enantiomeric excess is calculated from the integrated peak areas of the two enantiomers (R and S) using the formula: ee% = |(Area_R - Area_S) / (Area_R + Area_S)| * 100.
Safety Operating Guide
Proper Disposal of Cyclobut-2-en-1-ol: A Guide for Laboratory Professionals
Cyclobut-2-en-1-ol is anticipated to be a flammable liquid and potential irritant. Proper handling, storage, and disposal are crucial to ensure the safety of laboratory personnel and to prevent environmental contamination. This guide provides essential safety and logistical information for the proper disposal of this compound.
Immediate Safety and Handling
Before handling this compound, it is crucial to be aware of its potential hazards and to take appropriate safety precautions. Based on data for similar compounds, this compound should be treated as a flammable liquid.
Personal Protective Equipment (PPE):
-
Eye Protection: Chemical safety goggles or a face shield should be worn.
-
Hand Protection: Chemical-resistant gloves (e.g., nitrile, neoprene) are required.
-
Body Protection: A flame-retardant lab coat is mandatory.
-
Respiratory Protection: Work in a well-ventilated area, preferably a fume hood. If ventilation is inadequate, a respirator may be necessary.
Handling and Storage:
-
Keep away from heat, sparks, open flames, and hot surfaces. No smoking.[1][2]
-
Keep the container tightly closed in a dry and well-ventilated place.[1][2]
-
Ground/bond container and receiving equipment to prevent static discharge.[1]
-
Use only non-sparking tools.[1]
-
Store in a designated flammables area.
Quantitative Data for a Structurally Similar Compound: 2-Cyclohexen-1-ol
The following table summarizes key quantitative data for 2-Cyclohexen-1-ol, a compound structurally similar to this compound. This information is provided as a reference for assessing potential hazards.
| Property | Value | Source |
| Molecular Formula | C₆H₁₀O | [3] |
| Molecular Weight | 98.14 g/mol | [3] |
| Appearance | Clear colorless liquid | [3] |
| Hazard Classification | Flammable liquid and vapor | [1][3] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical and must be handled as hazardous waste. Under no circumstances should it be poured down the drain.
-
Waste Collection:
-
Collect waste this compound and any contaminated materials (e.g., paper towels, gloves, pipette tips) in a designated, properly labeled, and sealed hazardous waste container.
-
The container must be compatible with flammable organic liquids and have a secure, leak-proof lid.
-
-
Waste Labeling:
-
As soon as the first drop of waste is added, affix a hazardous waste label to the container.
-
The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "Waste this compound"
-
The accumulation start date
-
Associated hazards (e.g., Flammable Liquid, Irritant)
-
-
-
Waste Storage:
-
Store the sealed and labeled waste container in a designated satellite accumulation area or a central hazardous waste storage area.
-
The storage area must be cool, dry, and well-ventilated, away from sources of ignition.
-
-
Arrange for Professional Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal company to arrange for pickup and disposal.
-
Provide them with the completed hazardous waste label and any other relevant information about the waste.
-
-
Spill Management:
-
In the event of a spill, evacuate the immediate area and remove all sources of ignition.
-
Ventilate the area.
-
Wear appropriate PPE.
-
Absorb the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite).
-
Collect the absorbed material and place it in a sealed container for disposal as hazardous waste.
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the safe disposal of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
